molecular formula C6H8N2O2 B1588724 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 89202-89-1

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1588724
CAS No.: 89202-89-1
M. Wt: 140.14 g/mol
InChI Key: WYCQFCGAORZRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCQFCGAORZRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416035
Record name 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89202-89-1
Record name 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Dimethyl-pyrazole-carboxylic Acid Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Isomeric Specificity

In the field of medicinal chemistry and synthetic research, isomeric purity is paramount. A frequent point of ambiguity arises with substituted heterocyclic scaffolds like dimethyl-pyrazole-carboxylic acid. While the query for "1,4-Dimethyl-1H-pyrazole-3-carboxylic acid" is specific, a thorough review of chemical literature and commercial availability reveals that the overwhelmingly prevalent and well-documented isomer is 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) .[1][2] Information regarding the 1,4-dimethyl isomer is sparse, suggesting it is either significantly less common or less synthetically accessible.

Therefore, to provide a guide that is both technically robust and practically useful for researchers, this document will focus on the scientifically established and commercially available 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid . We will explore its chemical properties, synthesis, applications, and safety protocols, providing the authoritative grounding necessary for its use in a research and development setting.

Part 1: Core Chemical Identity & Physicochemical Properties

The unambiguous identification of a chemical entity begins with its CAS (Chemical Abstracts Service) Registry Number, which serves as a unique fingerprint.

CAS Number: 5744-59-2[1][2]

The structural arrangement of the methyl groups on the pyrazole ring dictates the molecule's reactivity and its interactions in biological systems. The structure for the 1,5-isomer is presented below.

Caption: Chemical structure of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

This compound is a solid at room temperature, with key properties summarized for ease of reference.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [2]
Melting Point 170-176 °C[3]
Appearance White to off-white solid/powder[4]
Purity Typically >97%[4]
SMILES String Cc1cc(nn1C)C(O)=O[5]
InChI Key PXRXGHUTKHXUGF-UHFFFAOYSA-N[5]

Part 2: Synthesis and Derivatization Pathways

Core Synthesis Strategy

Pyrazole carboxylic acids are versatile precursors for a wide range of more complex molecules.[6] While specific, high-yield synthetic routes for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are proprietary to manufacturers, a general and robust method involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine. This foundational reaction allows for regioselective control of the substituent placement. A generalized workflow for this class of compounds is outlined below.

G start β-Diketone Ester (e.g., Ethyl Acetoacetate derivative) cyclization Step 1: Cyclocondensation (Acid or Base Catalysis) start->cyclization hydrazine Methylhydrazine hydrazine->cyclization ester Ethyl 1,5-Dimethyl-1H- pyrazole-3-carboxylate cyclization->ester Formation of Pyrazole Ring hydrolysis Step 2: Saponification (e.g., NaOH, H₂O/EtOH) ester->hydrolysis acid 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid hydrolysis->acid Ester Hydrolysis

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.

Protocol for Derivatization: Amide Formation

The carboxylic acid moiety provides a convenient handle for further modification. A common derivatization is the formation of an amide, which is a key linkage in many biologically active molecules. The following protocol describes the conversion of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding carboxamide.[7]

Objective: To convert the carboxylic acid to a primary amide via an acid chloride intermediate.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)

  • Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)

  • Ammonia solution (NH₃·H₂O) (200 mL)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Stir plate and stir bar

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Acid Chloride Formation: Combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g) and thionyl chloride (25.5 g) in a round-bottom flask equipped with a reflux condenser.[7]

    • Causality Insight: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more reactive acid chloride intermediate, facilitating nucleophilic attack. The excess thionyl chloride ensures the reaction goes to completion and can be easily removed under vacuum.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and concentrate it under vacuum to remove unreacted thionyl chloride.

  • Amidation: Place the flask containing the crude acid chloride residue in an ice bath to manage the exothermic reaction. Slowly add 200 mL of ammonia solution dropwise while stirring vigorously.[7]

    • Trustworthiness Principle: The slow, dropwise addition at 0 °C is critical for controlling the reaction temperature. This prevents potential side reactions and ensures the selective formation of the desired amide.

  • Product Isolation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product to obtain 1,5-dimethyl-1H-pyrazole-3-carboxamide. The reported yield for this procedure is approximately 81%.[7]

Part 3: Applications in Research & Drug Discovery

The pyrazole ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. It is found in numerous approved drugs.[8] Pyrazole carboxylic acids, such as the 1,5-dimethyl isomer, serve as crucial building blocks for synthesizing more complex molecules with therapeutic potential.[6]

  • Scaffold for Biologically Active Molecules: The pyrazole core is associated with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] The carboxylic acid group allows for its incorporation into larger structures via amide or ester linkages.

  • Carbonic Anhydrase Inhibitors: Research has shown that heteroaryl-pyrazole carboxylic acids can be developed as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA XII, which are implicated in hypoxic tumors.[11] The carboxylic moiety is often a key feature for interacting with the enzyme's active site.[11]

  • Synthetic Intermediates: The compound is a versatile intermediate for creating substituted analogues. The acid can be converted to an acid chloride, ester, or amide, opening pathways to a diverse library of compounds for screening in drug discovery programs.[6][12]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity. The following information is synthesized from publicly available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous. The GHS hazard statements are summarized below.

GHS Hazard CodeStatementSource(s)
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
Recommended Precautions & PPE

Adherence to the following precautionary statements is mandatory for safe handling.

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14][15] Eyewash stations and safety showers should be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13] Wash hands thoroughly after handling.[14]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[13]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[13][14]

    • If on Skin: Wash with plenty of soap and water.[13][14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

  • Recommended storage temperature is between 2-8°C for long-term stability.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its stable, solid form and reactive carboxylic acid handle make it an ideal starting point for creating diverse libraries of novel compounds. Understanding its specific physicochemical properties, handling requirements, and synthetic potential is crucial for any researcher aiming to leverage this potent scaffold in their work. Adherence to the safety protocols outlined in this guide is non-negotiable for ensuring a safe and effective research environment.

References

  • AK Scientific, Inc. Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFUkqPVgT5tdzsie4XA8bVFx7UPV7BrVI-XM9zfinFB4YYDxC1D5ma2FC4W1DK4M7_1jJUaUdySkI_q5bkGe2nZiD1RJnSyfifUwQ_HBDIOwbcGTOa8qn0u1orTKrDxg==]
  • Fisher Scientific. SAFETY DATA SHEET: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo8hChPTPCPHfbwA2SRm5RaXMEeruokNuHEzf3FaCOVRxcEYBpcmEt6Vw6WZG50oAP2_PSI3Ve7rOlBRtXT7tshdIdMJRKKTz8iUtdZluzaByFuF0eNs3EFbw9PURh120OvKJ_36M7QKzvUm6XfB8kmYac_Tqlg37xt3_eaWDxpC5skSSlaYMFHZZ_cKT1mkNuNjJ8np6f8uFrGbkrLdhTIXZClA2uDMnUj1_KgLe81wdb_SdjNnCxm3iNZHOc]
  • Sigma-Aldrich. SAFETY DATA SHEET: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. SAFETY DATA SHEET: 3-methyl-1-phenyl-5-pyrazolone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETXD_OVBjrJf8iNUeit8YAt_8GhQ1nnwHc4B5KASn3v84sbT9soYOlcE0G7C1u3GGP4PrWrcnFrdCXr2XaJ5b2SbRyQOdl4RxL__m1ZSck-bN81c-AismEI9Iu7KQWrpeCf7ewdDxVlD2w]
  • CymitQuimica. Safety Data Sheet: n,1-Dimethyl-1h-pyrazol-4-amine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPfODOU6I0F2Hxs8KME3ksSOozJNzIq7ZvJZtMiH2apv5jwwMuaBch9VeDh9tM1q0L7o12OePsQzW_XzvTOUC85vKsFqhm7K2lc73csc0o04bgOwxahhto5STNMH3tGCexYnQcNaUj2CHs36NIhfqPEz_piyneBG_Unw==]
  • Penghui Marine Tech. The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKC2AUKFJ5re3Z9705pZy_KTvljgW5b3YnTB0O_UUkHlycp13pZBsBQ2eNwJ_te2jASI9QVE85y686JvtjsugCcpk_wsE-sdVtmO3Ci-n9ZcWyqPtl4dFlDk0lW64IwfQbXR8ybNSPuEvbmpFU9s85cjag18ljE5abI2SPKKhcv-h6v8It55pCP82RgrGJjGmSJz-wFhqfRtNfKKP51AEpf0wCu4jPmgyTkYA_byNwg_VbZge62jj7]
  • Sigma-Aldrich. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqbAb3ZBQH35FIwU-Od-kwd6BlpmiG4pXaqh5HUJUGGUM2OUlONYKP8OspYPyvIFbIZXBbfB-E8_9H-PZnPQYhxxwKOPeYui0FL6qo4XQetQCLkKAqpZnsyEdZTydGgWPL9SQ18d_oKNkWD1Urrbl1MGZQQ==]
  • ChemicalBook. Synthesis of 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6lRrySrl6Un39xkRlG8Tq1dOD_dSYAq38dz9R0AVE8DwMIYd1yVx9yDG1EWpWSaJqd0k6-MD8ZEy58cLLpLWzwHxe8V92cwGkO-2-ed2D8ens0HwvsfqOxJyJcKTAEWrE_OJK7iQb4j-05GKOy0YGjX6qdOIUkzg66Oafd96Jc5TRZc5qrospl3SMEIQL4gw=]
  • USBio. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid CAS: 5744-59-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuwY-x3E7x0lHySgtzK7R2OfrMXwACyDRbZEGN-Je8ZGy2T6vB4IvydpxidsfMMjcSWf6JdJzqyE3PcNk5kJx24aQHYss2UKz09nW6YmuY_XDwGMcS_mLV2QKJOcfWz7m0VGOhGa66XrOep1-hIESoTvD2uLvRyMAj-AS5LQB1DTWwHSbLAV8]
  • Santa Cruz Biotechnology. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3g9ueYd4PryhgCCGQ7cGh07EpKMTH16Asm1L7ilA_vWX__j8iS-n4kD5k24865bWzfaQv62ue-g21SSDratrLvJd8eph0yN05LIeJpc2_MplGIpZbeMci5Aek4DF98-tiUq-69gZIA6dIZ7X3cf-S4RKn6rMkXGd95mfgXyB1nY_s1Wv63Q==]
  • Alfa Chemistry. Product Page: CAS 5744-59-2 1,5-Dimethylpyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp0suKhI5isxWRy1RLtowoqHdVmz292tETt96_j4EIUQuHcy1ZaJtQH5cSYJxcoWxgAQ9OaCdoeLji9i-n_lTz-inWALmqyqIUxvtBDD6UzjMnOcd-qacQ5_pyUax3wERThfuh8LKDK-FGiw==]
  • Asma, et al. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuL4VSDPmLru-XmTpmObnGvavzN6VUYSypc7acmk9868CNf9CoDyojbFuh6eAxGVjP9c5jUPPaq0yE2mTIeos_wyor2-uZYijYSOmcEFWUdpZmM455i9nGsQwa61FY9BXwLPr9ms2_av5Hqu4=]
  • TCI Chemicals. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZs0LmeX-M67_96SHM99LA6dzZ-HFLbqtEQaiGH6JT-xo5aRYizsdMG2aZ32eb2PnyI2rMG5vWPW0_VbrOXI_5dD9N93xTOuOyThYqz3Rs2JIY_WClT9wgRWFEevMKdBjli7pqFQ==]
  • Angeli, A., et al. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4JQ83KfyCT66z7s6NlRf88H6oSE-WVAsGABcH-Lq10bMFqzIhIvKrxi9bfhdaL99Fl6-cmCFYOZTqEQYeKxyILfmUhZpGDDi3BpU6-kxDN6S27yOcUIXfLcXYGM4rmixAxl63MumOT9lAwSbhfu2STEtSSq6y-vDv1aUkBhZI0lPtuXwUZtBxQ9jD0oJW9G0LBp1fguks0jPiOBP9aqkYvGuCMSTAM5E]
  • Request PDF. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZKoRtze60mmA64KOkVs7rT4Hplw3bEn_S5MEvLd_NqF70ZElSIIe0-bdcUoWXUr_qsWBeE6M8hBjlM94azDvXi4rRCT4nZGE-_QBO4Dl7oXWVBgJxFrOw1tv7qpJOJK9lulB8KOUSpMotGnWIb6i5zvsX3wi-wmQLViKhE3ebxXGzSET23zdAMNU0bviGFJ4EUmrMzbCp4pCabHxvAnvGHwCU6DzXhiDz6SuaXAqdBA==]
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELm8Y1aaVmMz3Pr41X47wy9esZwANaNLov8QDgaZmIAndANJHWjpY9PhCujT817M9I5Pv1_dvI-EVV47UxA3sDEFOStyEZs5NUi1QxhbWZYe9aMldallIoCz_dP3PYtKcg3pZEwvUF0eZXJAYd6ZwwpccmA==]
  • Request PDF. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgt7khghWqNglSGx8XaqK6g771QYh4k9ObGkKDnj7l6-W0EPD1gsP7oBnWvfu3s2X_SF7XxJgzc8p8XwprY7F2JxBJhHh0NGTPnvQjbpE-38xMIrOvwzG8DNPk3X5ZuK80WO_CJGrdm9_Vu2sNkElphMMzA0_o1f1QJxbTxurdj5233X8Dj8o5eF9qWRE2_hikwl4jZ4uKEDgRtbU9nQ4HAyAfJ2h1n1i-DYG4Mzi_903t-hTAOax214tZN2TQLj04HU2ON1tZFG2aW1608gdrxC5h5t3T0e0jF7r1Mdqr52SXz1TME71cJxhzhb56QzE=]
  • Ghorab, M.M., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. (2024). [URL: https://vertexaisearch.cloud.google.
  • ILHAN, İ.Ö., & ÇADIR, M. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRm8ErGkb5vb8aANZOk6s9POKZYkPiKY2Z9ZWXtH4WQ5SSFfD7B-2_MGYrqzOAoyCYDFwJTW0pTVVaEFDfDtB3IVhFOyQa4i-4XBaJlvpodCnSBtuKxpIFAm-nhP0FF7QoL4GNEPS4t-gB6zvlm1pa-RqDQOufW5c=]
  • Al-Suwaidan, I.A., et al. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESEG1Ql9YLL2x0HtgewXRUtJl_YHHM1WKU9cYoHIIVHZeVIrbC3DPdgN_L1o5WrBXVsLDzMd2RWJqK1v8pwN0_g3iQeYso9K3y7lH3AcrSJBDloM_3h0rcMBC3JSHhxdCnt-Y3ds9laP8Gz0toVWpa]
  • Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOEG4JVb5ZHo15llbpg3bCQrbo4ZpzG4fwz9lE6Nfv459VhjOCBnVGseRNXRfds-f06UNu1fHt9EvYVk4k277jNxrEOBQtvWYHeUrWbhwnU1u1P0LpR4CnII9Yd2vUu2xngoNolKLTDqbY5Ck=]
  • Apollo Scientific. Product Page: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT-J4lZPz7oXknU_XHqnyRgJSVcWg-Itd-C0sQiuU_7DJtYqYqaygUsuicExWQqPOOW-rqoCESSnGhPcAjIS-4v2iYqz2gjZ4v7BGDlPO1zyhACOeAds3R3amsodr6qwV73BNdr6UWVb75iN9OHOX_eeI4ndvM1x28x1h1fwDrpwoi3s3-8M3B3nVs9UQs-_6G]
  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_zcjGTCGKOoTl8GRg_fjdvEJzvuHqgBrEiPCPY9uzwVHqMXgfOnPlccLXpHYHPLoCf6fdVrIUw1W76ECe9STebYrSWT9CLM0mXTMAaoOFkzVcvND9dqwBwvQvpNddyjPWPwYDaMKinOrgo48=]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl-Pyrazole-Carboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically successful therapeutic agents.[1][2] Its prevalence is due to a combination of favorable metabolic stability, versatile synthetic accessibility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] This guide provides an in-depth analysis of the core physicochemical properties of dimethyl-1H-pyrazole-3-carboxylic acid, a key building block for drug discovery programs. A critical point of clarification is the distinction between the 1,4-dimethyl and 1,5-dimethyl isomers. Due to a preponderance of available research, commercial sourcing, and validated data, this whitepaper will focus on the well-characterized 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) . Understanding the properties detailed herein—solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for researchers aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel drug candidates derived from this versatile scaffold.

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for various aryl systems, often enhancing a compound's solubility and lipophilicity.[3] Its integration into pharmaceuticals is extensive, with blockbuster drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil featuring this core.[1] The addition of a carboxylic acid functional group at the 3-position provides a critical synthetic handle, enabling amide bond formation, esterification, and other coupling reactions essential for library synthesis and structure-activity relationship (SAR) studies.[4]

A frequent point of ambiguity for researchers is the specific substitution pattern of the dimethyl-pyrazole core. While both 1,4- and 1,5-dimethyl isomers exist, the vast majority of published data and commercially available starting materials correspond to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid . This guide is therefore dedicated to this specific, well-documented isomer to ensure the practical applicability of the presented data for scientists in the field.

Core Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

A comprehensive understanding of a molecule's fundamental properties is the bedrock of rational drug design. The key physicochemical parameters for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 5744-59-2[5][6]
Molecular Formula C₆H₈N₂O₂[6][7]
Molecular Weight 140.14 g/mol [7]
Appearance White to off-white solid/crystal[8]
Melting Point 170-179 °C[7][8]
Boiling Point 302.4 ± 22.0 °C (Predicted)[7][8]
Density 1.28 ± 0.1 g/cm³ (Predicted)[7][8]
pKa 4.12 ± 0.10 (Predicted)[7][8]

Chemical Structure:

G cluster_solvents Test Solvents (1 mL) cluster_results Expected Observations start Compound (~10 mg) water Deionized H₂O start->water hcl 5% HCl start->hcl naoh 5% NaOH start->naoh nahco3 5% NaHCO₃ start->nahco3 res_water Insoluble / Poorly Soluble water->res_water res_hcl Insoluble hcl->res_hcl res_naoh Soluble (Salt Formation) naoh->res_naoh res_nahco3 Soluble + Effervescence (CO₂ ↑) nahco3->res_nahco3

Caption: Workflow for qualitative pH-dependent solubility testing.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value is arguably the most critical physicochemical parameter. It dictates the charge state of a molecule at a given pH, which in turn governs its interaction with receptors, membrane permeability, and solubility. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the deprotonated carboxylate form (A⁻) and 50% are in the protonated acid form (HA). Potentiometric titration is the most direct and reliable method for its determination. [9]The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) simplifies to pH = pKa at the half-equivalence point, where [A⁻] = [HA]. [9] Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh approximately 20-30 mg of the compound and dissolve it in ~50 mL of deionized water. Gentle warming may be required, but the solution must be cooled to room temperature before proceeding.

  • Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0). Place the dissolved sample on a magnetic stir plate with a stir bar and immerse the pH electrode in the solution.

  • Titration: Fill a burette with a standardized solution of 0.1 M NaOH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration well past the steepest point of the pH curve.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve.

    • Calculate the volume at the half-equivalence point (V_eq / 2).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid. [9]

G y_axis pH x_axis Volume of NaOH added (mL) origin origin->y_axis      origin->x_axis p1 p2 p1->p2 p3 p2->p3 p3->y_axis p4 p3->p4 p4->x_axis p5 p4->p5 p6 p5->p6 eq_point Equivalence Point eq_point->p4 half_eq_point Half-Equivalence Point pH = pKa half_eq_point->p3

Caption: Conceptual titration curve for pKa determination.

Lipophilicity Assessment (LogP)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. [10]LogP is the base-10 logarithm of this value. The shake-flask method is the traditional "gold standard" for experimental LogP determination due to its direct measurement principle. [11]For ionizable compounds, the measurement is performed at a pH where the molecule is predominantly in its neutral form, or the distribution coefficient (LogD) is measured at a specific pH (e.g., physiological pH 7.4). [12] Experimental Protocol: Shake-Flask Method for LogP

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). [12]3. Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. [12]4. Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol (top) and aqueous (bottom) layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]). [10]

G A 1. Prepare Sample Add compound to pre-saturated n-octanol and aqueous buffer (pH 7.4) B 2. Equilibrate Shake/rotate for 1-2 hours to reach partition equilibrium A->B C 3. Separate Phases Centrifuge to achieve a clean layer separation B->C D 4. Quantify Measure compound concentration in each phase (e.g., by LC-MS) C->D E 5. Calculate LogP = log₁₀( [Octanol] / [Aqueous] ) D->E

Caption: Workflow for the shake-flask LogP determination method.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a valuable building block in pharmaceutical research, but its effective use hinges on a thorough understanding of its physicochemical properties. Its character as a solid with moderate melting point, coupled with its acidic nature (predicted pKa ~4.12), defines its behavior in both synthetic and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties and to characterize novel analogues. By applying these principles of solubility, pKa, and lipophilicity analysis, drug development professionals can make more informed decisions, accelerating the journey from initial hit to viable clinical candidate.

References

  • University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Blaze Chemicals. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6698. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • Popa, D. C., & Bîrsa, M. L. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1461-1476. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • Ahsan, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15689–15696. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Ahsan, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. University of East Anglia. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Olsen, R. K. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

  • Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58945. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Bhatt, N. B., & Trivedi, R. (2017). Determination of partition coefficients (log P). Bio-protocol, 7(12), e2347. Retrieved from [Link]

  • Giraud, N., et al. (2011). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 3(9), 2055-2060. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 25-45. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5744-59-2, 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Low, J. N., et al. (2013). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1184–1190. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2010). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 15(3), 1434–1441. Retrieved from [Link]

  • Al-Issa, S. A. (2014). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Journal of Chemistry, 2014, 856016. Retrieved from [Link]

  • Molbase. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2), a key heterocyclic building block in modern drug discovery and materials science. This document moves beyond a simple recitation of data, focusing instead on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. We detail not only the expected analytical signatures but also the underlying chemical principles that govern them. The protocols and workflows described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, chemists, and quality control professionals.

Introduction: The Imperative for Unambiguous Characterization

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse biological activities. The precise arrangement of its substituents—two methyl groups and a carboxylic acid on the pyrazole core—is critical to its function and reactivity in subsequent synthetic steps. Ambiguity in the isomeric form can lead to the generation of inactive or even toxic derivatives, making rigorous structural confirmation an indispensable step in the research and development pipeline.

This guide presents an integrated analytical workflow, demonstrating how complementary data from orthogonal techniques converge to provide an irrefutable structural assignment. We will explore the causality behind the experimental choices and the interpretation of the resulting data, providing a robust framework for analysis.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties.

PropertyValueSource
CAS Number 5744-59-2[1][2][3]
Molecular Formula C₆H₈N₂O₂[3][4]
Molecular Weight 140.14 g/mol [3][4]
Appearance White to off-white solid[4]
Melting Point 170-176 °C[4]
pKa (Predicted) 4.12 ± 0.10[4]

The Analytical Workflow: A Synergistic Approach

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Definitive Confirmation cluster_3 Final Validation A Synthesized Sample (Purity Check via LC-MS) B Mass Spectrometry (MS) Determine Molecular Formula A->B Exact Mass C Infrared (IR) Spectroscopy Identify Functional Groups A->C Vibrational Modes D NMR Spectroscopy (¹H, ¹³C, 2D) Establish Connectivity A->D Nuclear Spins F Confirmed Structure of 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid B->F Confirms C₆H₈N₂O₂ C->F Confirms -COOH, Pyrazole E Single-Crystal X-Ray Diffraction Absolute 3D Structure D->E Guides Crystallization D->F Defines Atom Skeleton E->F Provides Final Proof

Figure 1: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

High-Resolution Mass Spectrometry (HRMS) serves as the initial and most crucial checkpoint. Its primary function is to provide the exact mass of the molecule, which in turn confirms the molecular formula.

For C₆H₈N₂O₂, the expected monoisotopic mass is 140.0586 Da. An experimentally determined mass within a tight tolerance (e.g., ± 5 ppm) of this value provides high confidence in the elemental composition.

Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry can also offer structural clues through fragmentation. While complex, pyrazole fragmentation often involves the loss of HCN or N₂ and cleavage of substituents.[5] For this molecule, key fragments might include:

  • [M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid.

  • [M - COOH]⁺: Loss of the entire carboxyl group.

  • [M - CH₃]⁺: Loss of a methyl group.

The relative stability of the pyrazole ring often results in a prominent molecular ion peak.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Acquisition (Positive Ion Mode): Infuse the sample at a low flow rate (5-10 µL/min). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 141.0664.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, confirming it as C₆H₉N₂O₂⁺.

Infrared Spectroscopy: Identifying the Key Players

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 1,4-dimethyl-1H-pyrazole-3-carboxylic acid, the spectrum is dominated by the signatures of the carboxylic acid and the aromatic pyrazole ring.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance & Rationale
O-H Stretch (Carboxylic Acid) 3300 - 2500 cm⁻¹Very broad and strong due to intermolecular hydrogen bonding between acid dimers.[6]
C-H Stretch (sp³ Methyl) 3000 - 2850 cm⁻¹Sharp, medium intensity peaks.
C-H Stretch (sp² Pyrazole) ~3100 cm⁻¹Weaker, sharp peak.
C=O Stretch (Carboxylic Acid) 1730 - 1700 cm⁻¹Very strong and sharp. Its position confirms the presence of a conjugated carboxylic acid.[6]
C=N, C=C Stretch (Pyrazole Ring) 1600 - 1450 cm⁻¹Multiple bands of variable intensity, characteristic of the aromatic ring system.[7]
C-O Stretch (Carboxylic Acid) 1320 - 1210 cm⁻¹Strong intensity band.[6]
O-H Bend (Out-of-Plane) ~920 cm⁻¹Broad peak, characteristic of hydrogen-bonded carboxylic acids.[6]

The simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch is a definitive indicator of a carboxylic acid functional group.[6]

Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure in solution, establishing the precise connectivity of atoms through the chemical environment and coupling of nuclear spins.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show four distinct signals, each corresponding to a unique proton environment.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH > 10 (often 12-13)Broad Singlet (br s)1HThe acidic proton is highly deshielded and undergoes rapid chemical exchange, leading to a broad signal.
H-5 (Pyrazole) ~6.5 - 7.5Singlet (s)1HAromatic proton on the electron-rich pyrazole ring. The exact shift is influenced by the adjacent substituents.
N-CH₃ ~3.8 - 4.2Singlet (s)3HMethyl group attached to a nitrogen atom within the aromatic ring. Deshielded compared to a C-CH₃ group.
C-CH₃ ~2.3 - 2.7Singlet (s)3HMethyl group attached to a carbon atom of the pyrazole ring.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six unique carbon signals.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl) 160 - 170The carbonyl carbon is the most deshielded due to the electronegativity of the attached oxygen atoms.[8]
C-3 (Pyrazole) ~140 - 150Carbon bearing the carboxylic acid group.
C-5 (Pyrazole) ~135 - 145Carbon bearing the methyl group.
C-4 (Pyrazole) ~110 - 120The only carbon on the ring attached to a hydrogen.
N-CH₃ ~35 - 40Methyl carbon attached to nitrogen.
C-CH₃ ~10 - 15Methyl carbon attached to a ring carbon.
2D NMR: Confirming the Connections

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide irrefutable proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the pyrazole H-5 proton signal and the C-4 carbon signal, and correlate the methyl proton signals to their respective methyl carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

Figure 2: Key HMBC correlations for structural assignment.

  • ¹H(N-CH₃) → C5 and C3: The protons of the N-methyl group will show a correlation to both adjacent ring carbons, C5 and C3.

  • ¹H(C-CH₃) → C4 and C5: The protons of the C-methyl group will correlate to the carbon it's attached to (C5) and the adjacent C4.

  • ¹H(H-5) → C3, C5, and C=O: The lone ring proton will show correlations to its neighboring carbons (C3 and C5) and, crucially, to the carbonyl carbon of the carboxylic acid group, confirming its position at C3.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for observation of the acidic proton.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution.

  • 2D Spectra Acquisition: Using the same sample, acquire standard gHSQC and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and analyze 2D cross-peaks to build the connectivity map.

Single-Crystal X-ray Diffraction: The Gold Standard

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of every atom in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions like the hydrogen-bonding network of the carboxylic acid dimers.[9]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate lighter atoms (like hydrogen) and optimize atomic positions and thermal parameters until the model converges.

  • Analysis: Analyze the final structure to confirm the atomic connectivity, measure bond lengths and angles, and visualize the 3D structure and crystal packing.

Conclusion: A Self-Validating System

The structural elucidation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a prime example of a self-validating analytical workflow. HRMS confirms the elemental formula C₆H₈N₂O₂. FTIR validates the presence of the critical carboxylic acid and pyrazole functional groups. A full suite of 1D and 2D NMR experiments then meticulously pieces together the atomic skeleton, assigning each substituent to its correct position. Finally, X-ray crystallography can provide an absolute, high-resolution 3D snapshot of the molecule, leaving no room for doubt. By following this rigorous, multi-faceted approach, researchers can proceed with complete confidence in the identity and integrity of their material.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(2), 97-106. Retrieved from [Link]

  • LookChem. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Luque, F. J., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. International Journal of Mass Spectrometry, 390, 86-96. Retrieved from [Link]

  • Ferguson, G., et al. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1591-1601. Retrieved from [Link]

  • Yüksek, H., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1157, 497-507. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectral data for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectroscopic signatures obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond data presentation, this guide delves into the underlying principles of spectral interpretation, providing field-proven insights into experimental design and data validation. Each section includes detailed, step-by-step protocols for data acquisition, ensuring that the described methods are reproducible and trustworthy. To facilitate a deeper understanding of the molecular structure and its spectroscopic correlations, this guide incorporates visual diagrams generated using Graphviz. All technical claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further exploration.

A Note on the Analyte: Initial searches for "1,4-Dimethyl-1H-pyrazole-3-carboxylic acid" did not yield specific spectral data. However, the structurally similar and commercially available isomer, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) , is well-documented.[3][4][5] This guide will, therefore, focus on the comprehensive analysis of this latter compound, providing a robust framework for the spectroscopic characterization of related pyrazole derivatives.

Molecular Structure and Overview

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.[3][4][6] The strategic placement of these functional groups dictates the molecule's chemical reactivity and its interactions in biological systems, making a thorough structural and electronic characterization paramount.[2][7] Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of the compound's identity, purity, and molecular framework.[1][7][8][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Acquire_1H Acquire ¹H NMR Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Add_TMS->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate Peaks (¹H) Phase->Integrate

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Molecular Ion Peak: For 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (C₆H₈N₂O₂), the expected exact mass is 140.0586 g/mol . [3][4]In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 141.0664.

Fragmentation Pattern: Common fragmentation pathways in electron ionization (EI) would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the methyl groups (-CH₃, 15 Da).

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the molecular ion or Electron Ionization (EI) for observing fragmentation patterns.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. [10]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-2500 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
~1560-1460 Ring stretching Pyrazole Ring
~1440-1395 O-H bend Carboxylic Acid
~1320-1210 C-O stretch Carboxylic Acid

Note: Wavenumbers are approximate.

Interpretation:

  • A very broad absorption band in the 3100-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. [11][12]* The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. [13]* Absorptions in the 1560-1460 cm⁻¹ range are typical for the stretching vibrations of the pyrazole ring. [11][13]* The O-H bending and C-O stretching vibrations of the carboxylic acid group also give rise to characteristic bands in the fingerprint region. [10]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating characterization of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The data presented in this guide are consistent with the known structure of the molecule and serve as a reliable reference for researchers working with this compound and its derivatives. The detailed protocols provided herein ensure that high-quality, reproducible data can be obtained for the accurate identification and structural elucidation of pyrazole-based compounds, which are of significant interest in various fields of chemical and pharmaceutical research. [2]

References

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (URL: )
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (URL: )
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchG
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1H–pyrazole–3–carboxylic acid: Experimental and comput
  • Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles - Prof. Dr. H.-H. Limbach. (URL: )
  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH. (URL: )
  • Infrared (IR) Spectroscopy. (URL: )
  • 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook. (URL: )
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere)
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | CAS 5744-59-2 | SCBT. (URL: )
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 - Sigma-Aldrich. (URL: )
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid - Apollo Scientific. (URL: _)
  • 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID PDF - M

Sources

An In-depth Technical Guide to the Solubility Profile of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2][3] As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these properties, solubility is a critical determinant of a compound's behavior in various environments, influencing everything from its reaction kinetics in different solvents to its bioavailability in physiological systems.

This technical guide provides a comprehensive overview of the solubility profile of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. It is designed to be a practical resource for researchers, offering both theoretical insights and detailed experimental protocols to enable a thorough investigation of this compound's solubility characteristics. While direct solubility data for this specific molecule is not extensively published, this guide will leverage established principles of physical chemistry and standard industry practices to outline a robust strategy for its complete solubility characterization.

Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

A foundational understanding of the known physicochemical properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid provides a starting point for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1][2][3]
Molecular Weight 140.14 g/mol [1][2][3]
Melting Point 170-176 °C[2][4]
Predicted pKa 4.12 ± 0.10[1][5]
Appearance White to almost white solid/powder[1][2]

The predicted pKa of 4.12 suggests that 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a weak acid.[1][5] This is a crucial piece of information, as it indicates that its aqueous solubility will be highly dependent on the pH of the solution.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, containing both a polar carboxylic acid group and a less polar dimethylpyrazole ring, suggests it will have a nuanced solubility profile.

Impact of pH on Aqueous Solubility

For an ionizable compound like a carboxylic acid, the Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. The ionized form is generally more water-soluble than the un-ionized form.

The overall aqueous solubility (S) at a given pH can be described by the following equation:

S = S₀ (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the un-ionized form. This relationship underscores the expectation of significantly increased aqueous solubility at pH values above the pKa.

Solvent Polarity and Solubility

The solubility in organic solvents will be dictated by the interplay of hydrogen bonding capabilities and the overall polarity of the solvent. Solvents capable of acting as hydrogen bond donors or acceptors are more likely to effectively solvate the carboxylic acid group.

Experimental Determination of Solubility Profile

A comprehensive solubility assessment involves determining the solubility in a range of relevant aqueous and organic solvents, and investigating the influence of temperature.

Aqueous Solubility as a Function of pH

A robust method for determining the pH-solubility profile is essential. The shake-flask method, coupled with a reliable analytical technique, is a widely accepted approach.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Dilute the filtered sample with an appropriate solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Workflow for pH-Dependent Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output prep_buffers Prepare Buffers (pH 2-9) prep_sample Add Excess Compound to Vials prep_buffers->prep_sample agitate Agitate at Constant Temperature (24-48h) prep_sample->agitate filter Filter Supernatant agitate->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC dilute->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining pH-dependent aqueous solubility.

Solubility in Organic Solvents

Understanding the solubility in a range of organic solvents is critical for applications in synthesis, purification, and formulation.

Experimental Protocol: Organic Solvent Solubility

The shake-flask method described above can be adapted for organic solvents.

  • Solvent Selection: Choose a diverse set of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

  • Equilibration: Follow the same procedure of adding excess solid to the solvent and agitating to reach equilibrium. Note that equilibration times may vary between solvents.

  • Quantification: Utilize an appropriate analytical method. HPLC is often suitable, but care must be taken to ensure the compound is soluble in the mobile phase and that the solvent does not interfere with the analysis.

Expected Solubility Profile in Organic Solvents (Hypothetical Data)

SolventPolarity IndexExpected Solubility CategoryRationale
Methanol6.6HighPolar protic solvent, capable of hydrogen bonding with the carboxylic acid.
Ethanol5.2HighSimilar to methanol, a polar protic solvent.
Acetone5.1ModeratePolar aprotic solvent, can act as a hydrogen bond acceptor.
Ethyl Acetate4.4ModerateModerately polar, with some hydrogen bonding capability.
Dichloromethane3.4Low to ModerateLower polarity, less effective at solvating the polar functional groups.
Toluene2.4LowNon-polar aromatic solvent, unlikely to effectively solvate the compound.
Heptane0.0Very LowNon-polar aliphatic solvent, poor solvent for a polar compound.
Impact of Temperature on Solubility

The solubility of most solid compounds increases with temperature. Quantifying this effect is important for processes like crystallization.

Experimental Protocol: Temperature-Dependent Solubility

  • Temperature Selection: Choose a range of relevant temperatures (e.g., 5 °C, 25 °C, 37 °C, 50 °C).

  • Equilibration: Perform the shake-flask experiment at each selected temperature using a temperature-controlled shaker.

  • Data Analysis: Plot the solubility as a function of temperature.

Logical Relationship of Factors Influencing Solubility

G compound Compound Structure (1,5-Dimethyl-1H-pyrazole-3-carboxylic acid) pka pKa (~4.12) compound->pka polarity Molecular Polarity compound->polarity h_bonding Hydrogen Bonding Capacity compound->h_bonding determines interactions ph pH (Aqueous) pka->ph influences ionization solvent_polarity Solvent Polarity polarity->solvent_polarity interacts with solvent Solvent Properties solvent->solvent_polarity solvent->ph solvent->h_bonding solubility Observed Solubility solvent_polarity->solubility ph->solubility h_bonding->solubility conditions External Conditions temperature Temperature conditions->temperature temperature->solubility generally increases

Caption: Interplay of factors governing the solubility of the target compound.

Analytical Method Considerations

A reliable and validated analytical method is the cornerstone of accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and robust method for quantifying pyrazole derivatives.

Typical HPLC Method Parameters (Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form for consistent retention.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method validation should be performed to ensure linearity, accuracy, and precision.

Interpretation and Application of Solubility Data

The data generated from these studies will provide a comprehensive solubility profile that can be used to:

  • Guide Formulation Development: The pH-solubility profile is critical for developing oral and parenteral formulations.

  • Inform Synthetic Chemistry: Knowledge of solubility in organic solvents aids in the selection of appropriate reaction and purification solvents.

  • Predict In Vivo Behavior: Aqueous solubility is a key factor influencing the absorption and bioavailability of a drug candidate.

  • Establish Quality Control Specifications: Solubility can be used as a parameter for material characterization and quality control.

Conclusion

References

  • LookChem. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID(5744-59-2). [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Theorell, H., & McKinley-McKee, J. S. (1981). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. European Journal of Biochemistry, 114(3), 549-554. [Link]

  • Doran, G. S., Condon, J. R., & Kaveney, B. F. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 316-319. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Pyrazoles database. Synthesis and properties of Pyrazoles. [Link]

  • Doran, G. S., Condon, J. R., & Kaveney, B. F. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 316-319. [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ResearchGate. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

The Genesis of a Heterocycle: A Technical History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of a Chemical Revolution

In the vast lexicon of organic chemistry, few molecular scaffolds have demonstrated the profound versatility and enduring impact of the pyrazole ring. This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, a vital component in agrochemicals, and a versatile ligand in materials science.[1][2] Its derivatives are found in blockbuster drugs treating inflammation, cancer, and erectile dysfunction, as well as in potent herbicides that help secure the global food supply.[3][4][5] This guide delves into the rich history of pyrazole, tracing its journey from a serendipitous 19th-century discovery to its current status as a "privileged scaffold" in chemical innovation. We will explore the foundational synthetic methodologies, chronicle the key milestones in its application, and provide detailed protocols that underscore the scientific integrity of its chemistry.

Part 1: A Fortunate Condensation: The Discovery of Pyrazole

The narrative of pyrazole begins in 1883 in the laboratory of German chemist Ludwig Knorr.[1][6] While investigating the reaction between ethyl acetoacetate and phenylhydrazine with the aim of synthesizing quinoline derivatives, Knorr unexpectedly produced a novel compound.[6][7] This reaction, a condensation followed by cyclization, did not yield the expected six-membered ring but instead formed a five-membered heterocycle: 1-phenyl-3-methyl-5-pyrazolone.[6][8] This seminal event, now universally known as the Knorr Pyrazole Synthesis , marked the birth of pyrazole chemistry.[9][10]

The initial publication in Berichte der deutschen chemischen Gesellschaft laid the groundwork for a new field of heterocyclic chemistry.[6][7] The discovery was not merely the creation of a new molecule but the unveiling of a stable, aromatic system with a unique arrangement of nitrogen atoms, ripe for chemical exploration and functionalization.

Foundational Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr, which describes the first synthesis of a pyrazole derivative.[6]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation reaction of phenylhydrazine and ethyl acetoacetate.

Materials & Reagents:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating (e.g., a flask)

  • Water bath

  • Apparatus for liquid-liquid separation (e.g., separating funnel)

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial, exothermic condensation reaction occurs, resulting in the formation of an oily product layer and an aqueous layer (water).

  • Separation: Separate the water formed during the condensation from the oily product.

  • Cyclization: Heat the isolated oily condensation product on a water bath for an extended period. This promotes the intramolecular cyclization and dehydration to form the pyrazolone ring.

  • Isolation and Purification: Upon cooling, the reaction product solidifies. Collect the solid crude product. While Knorr's original paper did not detail a recrystallization step, modern procedures would involve recrystallizing the solid from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[6]

Quantitative Data: While the yield was not explicitly reported in the 1883 publication, subsequent optimizations and modern adaptations of this reaction consistently achieve high yields.[6][11]

ParameterValueReference
Product 1-Phenyl-3-methyl-5-pyrazolone[6]
Melting Point 127-127.6 °C[11]
Purity (Modern Methods) >99%[11]
Typical Yield (Modern Methods) ~95-97%[11]

Part 2: The Knorr Synthesis and its Mechanistic Insights

The Knorr pyrazole synthesis remains one of the most fundamental and widely used methods for constructing the pyrazole core.[9] Its robustness and versatility stem from the reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative .[10]

The causality behind this powerful reaction lies in the inherent reactivity of the starting materials. The hydrazine possesses two nucleophilic nitrogen atoms, while the 1,3-dicarbonyl compound has two electrophilic carbonyl carbons.

The Self-Validating Mechanism: The reaction proceeds through a logical, stepwise mechanism that ensures the formation of the stable aromatic pyrazole ring.

  • Nucleophilic Attack & Imine/Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9][12] In the case of an unsymmetrical dicarbonyl like ethyl acetoacetate, this attack preferentially occurs at the more reactive ketone carbonyl over the ester carbonyl.[12] This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[10] This step forms the five-membered ring.

  • Dehydration/Alcohol Elimination: The final step involves the elimination of a second molecule (water from a diketone, or an alcohol from a β-ketoester) to form the double bond required to achieve the stable, aromatic pyrazole system.[9][10]

The regioselectivity of the Knorr synthesis is a critical consideration. With an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed, depending on which nitrogen attacks which carbonyl first.[9]

Knorr_Synthesis_Workflow start Start Materials reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative start->reactants step1 Nucleophilic Attack (Imine/Hydrazone Formation) reactants->step1 Acid Catalyst intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Cyclic Intermediate step2->cyclic_intermediate step3 Dehydration/ Alcohol Elimination cyclic_intermediate->step3 product Pyrazole Product step3->product

Caption: Workflow of the Knorr Pyrazole Synthesis.

Part 3: A Legacy of Innovation: Historical Applications and Milestones

The discovery of the pyrazole scaffold was not merely an academic curiosity; it rapidly became the foundation for major industrial and therapeutic innovations.

The Dawn of Synthetic Medicine: Antipyrine

Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine (phenazone) in 1883.[8][13] This derivative of his original pyrazolone was one of the very first synthetic drugs to be commercialized and became a blockbuster analgesic (pain reliever) and antipyretic (fever reducer), rivaling aspirin in its early days.[7][14] The success of Antipyrine demonstrated the immense potential of pyrazole-based compounds in medicine and catalyzed a wave of research that led to other important drugs like Phenylbutazone, an early non-steroidal anti-inflammatory drug (NSAID).[3]

A Splash of Color: Pyrazoles in the Dye Industry

The pyrazolone structure also found immediate use in the burgeoning synthetic dye industry. In 1884, the azo dye Tartrazine (also known as FD&C Yellow 5 or E102) was synthesized from a sulfonated pyrazolone derivative.[3][4] This brilliant, water-soluble yellow dye was patented in 1885 and became, and still remains, one of the most widely used colorants in foods, pharmaceuticals, and cosmetics worldwide.[3][15] The synthesis involves a diazo-coupling reaction, where a diazonium salt reacts with the electron-rich pyrazolone ring to form the characteristic azo linkage (-N=N-) responsible for its vibrant color.[11][16]

Revolutionizing Agriculture: The Rise of Pyrazole Pesticides

The mid-20th century saw the expansion of pyrazole chemistry into agriculture, leading to revolutionary new herbicides and insecticides.[5][17]

  • Herbicides: The history of pyrazole-based herbicides began in the 1970s with the discovery of compounds that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This led to the commercialization of Pyrazolynate by Sankyo in 1980, a significant milestone in the development of bleaching herbicides.

  • Insecticides: In the 1970s, Philips-Duphar invented pyrazoline-based insecticides, which introduced a novel mode of action as sodium channel blockers. Although these initial compounds were not commercialized due to environmental persistence, they paved the way for future developments. A major breakthrough came with the discovery of Fipronil in the late 1980s, a phenylpyrazole insecticide that acts on the central nervous system of insects and has seen widespread use in crop protection and veterinary medicine.

Pyrazole_Timeline cluster_1880s 1880s: Foundational Discoveries cluster_1970s 1970s: Agrochemical Expansion cluster_1980s 1980s: Commercialization cluster_1990s 1990s: Modern Blockbusters d1883 1883 Knorr discovers Pyrazole & synthesizes Antipyrine d1884 1884 Tartrazine dye synthesized d1970s_a Pyrazoline Insecticides (Philips-Duphar) d1884->d1970s_a d1970s_b HPPD-inhibiting Herbicides d1980 1980 Pyrazolynate herbicide commercialized d1970s_b->d1980 d1980s_fipronil Late 1980s Fipronil insecticide discovered d1980->d1980s_fipronil d1999 1999 Celecoxib (Celebrex®) approved d1980s_fipronil->d1999

Caption: Timeline of Key Milestones in Pyrazole History.

Conclusion: An Enduring and Privileged Scaffold

From its unexpected synthesis in 1883, the pyrazole core has demonstrated remarkable adaptability and utility. Its journey through the annals of chemistry is a powerful illustration of how a single discovery can catalyze innovation across disparate fields. For over a century, the fundamental principles established by Ludwig Knorr have been built upon by generations of scientists, leading to life-saving medicines, vibrant colors, and essential agricultural tools. As a privileged scaffold, the pyrazole ring continues to be a focal point of modern research, with new derivatives constantly being explored for novel therapeutic and material applications.[4] Its history is a testament to the enduring power of foundational chemical synthesis and its profound impact on science and society.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Discovery of novel pyrazoline insecticides. (2025). PubMed. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Tartrazine. (n.d.). University of Bristol, School of Chemistry. Retrieved from [Link]

  • Sharma, A. K., & Choudhary, B. P. (2022). TARTRAZINE SYNTHESIS, APPLICATIONS AND ISSUES: A CASE STUDY. RB Journal of Lib & Information Science, 12(07). [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ludwig Knorr. (n.d.). Britannica. Retrieved from [Link]

  • The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Phenazone. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7). [Link]

Sources

theoretical studies on dimethyl-pyrazole-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of Dimethyl-Pyrazole-Carboxylic Acid Isomers

Executive Summary

Dimethyl-pyrazole-carboxylic acid isomers represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of methyl and carboxylic acid functional groups on the pyrazole ring dictates their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to investigate these isomers. By leveraging quantum chemical calculations, researchers can predict molecular structures, spectroscopic signatures, electronic properties, and potential biological interactions with high accuracy, thereby accelerating the discovery and development process. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the causality behind computational choices and providing validated, step-by-step protocols for key theoretical experiments.

Introduction: The Significance of Isomer-Specific Characterization

Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and antivirals.[1] The seemingly minor variation in the position of substituents, creating isomers such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 1,3-dimethyl-pyrazole-5-carboxylic acid, can lead to profound differences in their biological and chemical behavior.[2][3] These differences arise from altered electronic distributions, steric effects, and hydrogen bonding capabilities.

Theoretical studies provide a powerful, cost-effective alternative to purely empirical synthesis and testing. By employing computational chemistry, we can:

  • Determine the most stable three-dimensional structure of each isomer.

  • Predict and interpret spectroscopic data (NMR, IR, UV-Vis) to confirm experimental findings.[4][5]

  • Analyze electronic properties to understand reactivity, stability, and potential for intermolecular interactions.[6]

  • Simulate interactions with biological targets, such as enzymes, to predict binding affinity and guide drug design.[7][8]

This guide focuses on the application of Density Functional Theory (DFT) and related methods, which have become the gold standard for achieving a balance of accuracy and computational efficiency in the study of such organic molecules.[9]

Core Theoretical Methodologies

The successful theoretical investigation of dimethyl-pyrazole-carboxylic acid isomers relies on a suite of integrated computational techniques. The choice of method is critical and is dictated by the specific property being investigated.

Density Functional Theory (DFT) for Structural Optimization

DFT is a quantum mechanical method used to determine the electronic structure of molecules. It is the cornerstone of most theoretical studies on pyrazole derivatives.[6][9]

  • Causality of Choice: The B3LYP hybrid functional is frequently selected because it has demonstrated high accuracy in predicting the geometries and vibrational frequencies of a wide range of organic molecules.[5] It provides a robust compromise between computational expense and the inclusion of electron correlation effects. The 6-311++G(d,p) basis set is chosen for its flexibility; the polarization functions (d,p) are essential for describing the anisotropic electron density around atoms in a ring structure, while the diffuse functions (++) are crucial for accurately modeling systems with potential for hydrogen bonding and lone pairs, such as the nitrogen and oxygen atoms in our isomers.[2][3][4]

  • Self-Validation: A key output of a DFT frequency calculation is the confirmation that the optimized geometry corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the vibrational analysis.

Spectroscopic Analysis

Computational spectroscopy is vital for validating theoretical structures against experimental data.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate absolute isotropic shieldings, which can be converted to chemical shifts (¹H and ¹³C NMR).[2][3][10] Comparing these computed shifts with experimental data provides strong evidence for the proposed structure and can even distinguish between different tautomers or isomers.[2]

  • Vibrational Spectroscopy (FT-IR): DFT frequency calculations directly yield the vibrational modes of the molecule. The resulting theoretical IR spectrum, including frequencies and intensities, can be compared with experimental FT-IR data to assign specific peaks to the vibrations of functional groups (e.g., C=O stretch of the carboxylic acid, N-H stretch of the pyrazole).[4][5]

  • Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic excitations.[4] It calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that helps to understand the electronic transitions within the molecule.[5][9]

Analysis of Electronic Properties and Reactivity
  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.[4][9] The spatial distribution of these orbitals indicates the likely sites for electrophilic (where LUMO is localized) and nucleophilic (where HOMO is localized) attack.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule.[4][6] It maps electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). This is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution.[4][11] It examines interactions between filled and vacant orbitals, quantifying the stabilizing energy associated with charge delocalization and hyperconjugation. This helps to explain the relative stability of different isomers and conformations.

Molecular Docking for Biological Context

For drug development applications, molecular docking is a critical tool. It predicts the preferred orientation and binding affinity of a ligand (the pyrazole isomer) when bound to the active site of a target protein.[7][12][13] This in silico technique allows for the rapid screening of isomers against biological targets, such as carbonic anhydrases or cyclooxygenases, prioritizing candidates for further experimental investigation.[7][14]

Workflow and Data Visualization

A typical theoretical investigation follows a structured workflow to ensure accuracy and reproducibility.

G cluster_input 1. Input Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_output 4. Output & Interpretation mol_build Build 3D Structure of Isomer geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spec_calc Spectroscopic Prediction (NMR, IR, UV-Vis) freq_calc->spec_calc elec_prop Electronic Properties (FMO, MEP, NBO) freq_calc->elec_prop docking Molecular Docking (Ligand-Protein Interaction) freq_calc->docking data_vis Data Visualization & Comparison with Experiment spec_calc->data_vis elec_prop->data_vis docking->data_vis FMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE (Energy Gap)   Electronic Excitation (hv)

Caption: Frontier Molecular Orbital (FMO) energy gap concept.

Case Study: 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This isomer is particularly interesting due to its potential for polymorphism and tautomerism. [2]Theoretical studies have been crucial in understanding its solid-state behavior.

  • Structural Analysis: DFT calculations, combined with solid-state NMR (CPMAS), have been used to analyze the hydrogen bonding networks in its co-crystals. [2][15]These studies reveal that the molecule can form tetramer units through N–H···O and O–H···N hydrogen bonds. [2]* Spectroscopic Correlation: GIAO calculations of ¹³C and ¹⁵N NMR chemical shifts have successfully rationalized the splittings observed in experimental CPMAS spectra, confirming the proposed hydrogen-bonded structures. [2][10]

    Property Computational Method Key Finding Reference
    Crystal Structure X-ray Diffraction & DFT Forms tetramer units via N-H···O and O-H···N hydrogen bonds. [2]
    Solid-State NMR GIAO/B3LYP/6-311++G(d,p) Theoretical shifts match experimental CPMAS, confirming structure. [2][10]

    | Tautomerism | Solid-State NMR | Exhibits tautomerism and solid-state proton transfer in certain polymorphs. | [2]|

Experimental Protocols (Theoretical)

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol outlines the steps for obtaining the stable structure of an isomer using a program like Gaussian.

  • Structure Input: Build the 3D structure of the desired dimethyl-pyrazole-carboxylic acid isomer using a molecular editor (e.g., GaussView).

  • Input File Generation: Create an input file specifying the calculation parameters.

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a minimum and to compute vibrational spectra.

    • Charge and Multiplicity: Specify the molecule's charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

  • Execution: Submit the input file to the computational chemistry software.

  • Analysis of Output:

    • Convergence: Verify that the optimization has converged successfully.

    • Frequencies: Check the frequency calculation output. The absence of imaginary frequencies confirms a true energy minimum.

    • Optimized Geometry: Extract the final, optimized coordinates for use in subsequent calculations.

Protocol 2: Molecular Docking Study

This protocol describes a general workflow for docking a pyrazole isomer into a protein active site using software like AutoDock.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of the pyrazole isomer from Protocol 1.

    • Assign atomic charges and define the rotatable bonds.

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein where the ligand is expected to bind.

  • Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) to search for the best binding poses of the ligand within the defined grid box.

  • Results Analysis:

    • Analyze the resulting poses based on their binding energy (e.g., kcal/mol) and clustering. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best pose in a molecular viewer to examine the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.

Conclusion and Future Outlook

Theoretical studies provide indispensable insights into the structure, reactivity, and potential applications of dimethyl-pyrazole-carboxylic acid isomers. The methodologies outlined in this guide, from DFT geometry optimizations to molecular docking, constitute a powerful toolkit for researchers. The close agreement often found between computed and experimental spectroscopic data validates the accuracy of these theoretical models. [16] Future research will likely focus on more complex phenomena, including:

  • Explicit Solvation Models: Studying the effect of specific solvent molecules on isomer conformation and reactivity.

  • Reaction Mechanism Elucidation: Using DFT to map the energy profiles of synthetic pathways or metabolic transformations.

  • Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of isomers within a biological environment over time to assess binding stability and conformational changes. [7] By integrating these advanced computational techniques, the scientific community can continue to unlock the full potential of the pyrazole scaffold in the rational design of new drugs and materials.

References

  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2019). ResearchGate. Retrieved January 1, 2026, from [Link]

  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2007). ResearchGate. Retrieved January 1, 2026, from [Link]

  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2007). ARKIVOC. Retrieved January 1, 2026, from [Link]

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2008). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). Scientific Reports. Retrieved January 1, 2026, from [Link]

  • Synthesis, characterisation and crystal structure of 3,5-dimethylpyrazole-1-carbothioic acid amide. (2008). ResearchGate. Retrieved January 1, 2026, from [Link]

  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2007). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]

  • Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. (2015). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved January 1, 2026, from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2021). MDPI. Retrieved January 1, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2021). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 1, 2026, from [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved January 1, 2026, from [Link]

  • Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole. (2023). Rafidain Journal of Science. Retrieved January 1, 2026, from [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies. Retrieved January 1, 2026, from [Link]

  • Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (2022). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5- carboxylic acid. (2008). ARKIVOC. Retrieved January 1, 2026, from [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2025). National Institutes of Health. Retrieved January 1, 2026, from [Link]

Sources

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No: 5744-59-2), a pivotal heterocyclic building block in modern chemistry. Initially, it is critical to clarify a common point of confusion regarding its nomenclature; the subject of this guide is the 1,5-dimethyl isomer, not the 1,4-dimethyl isomer, as the former is the commercially significant and widely documented compound. This document delves into the compound's fundamental physicochemical properties, outlines detailed protocols for its synthesis and key reactions, and presents robust methodologies for its analytical characterization. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this guide emphasizes the rationale behind experimental choices, grounding technical data in practical, field-proven insights. Its utility as a precursor for generating a diverse range of bioactive molecules, particularly in the development of next-generation fungicides, is a central theme.

Core Compound Identification and Physicochemical Properties

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a stable, solid organic compound featuring a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of the methyl and carboxylic acid functional groups makes it a versatile intermediate for further chemical modification.

Structural and Molecular Data

The identity of the compound is defined by its unique structural and molecular characteristics, which are summarized below.

PropertyValueSource
IUPAC Name 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[1]
CAS Number 5744-59-2[1][2][3]
Molecular Formula C₆H₈N₂O₂[2][3][4][5]
Molecular Weight 140.14 g/mol [2][3][4][5]
SMILES String Cc1cc(nn1C)C(O)=O[1][3]
InChI Key PXRXGHUTKHXUGF-UHFFFAOYSA-N[1][3]
Physical and Chemical Properties

The compound's physical state and stability are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance White solid[2]
Melting Point 170-176 °C[2][3][5]
Boiling Point 302.4 °C at 760 mmHg[2][5]
Density 1.28 g/cm³[2][5]
pKa 4.12 ± 0.10 (Predicted)[2]
Storage Conditions 2-8°C, Sealed in dry conditions, under inert gas[2][3][6][7]
Hazards Irritant; Acute oral toxicity (Category 4)[3][5]

Synthesis and Derivatization Workflows

The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry. The most common and industrially scalable methods involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Strategy: Knorr Pyrazole Synthesis

The foundational logic for constructing the 1,5-disubstituted pyrazole ring system is the Knorr synthesis. This reaction involves the condensation of a β-ketoester (or a related 1,3-dicarbonyl compound) with a hydrazine. The regioselectivity of the cyclization—determining which nitrogen atom of the hydrazine attacks which carbonyl group—is a critical control point. Using a substituted hydrazine like methylhydrazine leads to a mixture of isomers, but reaction conditions can be optimized to favor the desired 1,5-disubstituted product.

Caption: Generalized two-step synthesis workflow for the target compound.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a representative synthesis from commercially available starting materials.

Objective: To synthesize 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cyclocondensation:

    • To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol in a round-bottom flask, add methylhydrazine (1.1 eq) dropwise at 0°C with stirring.

    • Rationale: The initial reaction is exothermic; controlling the temperature prevents side reactions and ensures selective condensation. Ethanol is a suitable polar protic solvent for both reactants.

    • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

    • Rationale: Heating drives the cyclization and dehydration steps to completion, forming the aromatic pyrazole ring.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. This yields the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a 10% aqueous solution of NaOH (2.5 eq).

    • Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).

    • Rationale: Basic hydrolysis (saponification) is an effective method to convert the ethyl ester to the corresponding carboxylate salt, which is soluble in the aqueous medium.

    • Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid as a white solid. Dry under vacuum.

Protocol 2: Conversion to Carboxamide

The carboxylic acid functional group is an excellent handle for derivatization. A common and vital transformation is its conversion to an amide, a key structural motif in many biologically active molecules.[9]

Objective: To synthesize 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃·H₂O)

  • Toluene (or another suitable inert solvent)

Procedure:

  • Acid Chloride Formation:

    • In a fume hood, suspend 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in toluene.

    • Add thionyl chloride (SOCl₂, 3.0 eq) dropwise to the suspension.[9]

    • Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. The excess reagent and heating ensure the reaction goes to completion. The byproducts (SO₂ and HCl) are gaseous and easily removed.

    • Heat the mixture to reflux for 2 hours. The solid should dissolve as the acyl chloride is formed.[9]

    • Cool the mixture and remove all volatile components (excess SOCl₂ and solvent) under vacuum. This yields the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

  • Amination:

    • Cool the crude acyl chloride residue in an ice bath (0°C).

    • Slowly add a concentrated aqueous ammonia solution dropwise with vigorous stirring.[9]

    • Rationale: This is a highly exothermic nucleophilic acyl substitution reaction. Low temperature and slow addition are critical to control the reaction rate and prevent side product formation.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

    • Collect the resulting solid precipitate by filtration, wash with cold water, and dry to afford the 1,5-dimethyl-1H-pyrazole-3-carboxamide.[9]

Caption: Key reaction pathway from carboxylic acid to carboxamide.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Spectroscopic Identification

Spectroscopic methods provide fingerprint information about the molecule's structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two distinct methyl groups (N-CH₃ and C-CH₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the carboxylic acid proton (COOH). Expected chemical shifts (δ) would be approximately 3.7-4.0 ppm (N-CH₃), 2.2-2.5 ppm (C-CH₃), 6.0-6.5 ppm (C4-H), and >10 ppm (COOH).[8][10]
¹³C NMR Signals for the two methyl carbons, the three pyrazole ring carbons (one quaternary carbon attached to the COOH group), and the carboxylic acid carbonyl carbon (C=O) typically above 160 ppm.[8][11]
FT-IR A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching absorption around 1700-1725 cm⁻¹. C-H and C=N stretching bands will also be present.[12][13]
Mass Spec. The molecular ion peak [M+H]⁺ would be observed at m/z 141.06.
Protocol 3: Quantitative Analysis by LC-MS/MS

For quantitative analysis in complex matrices (e.g., soil, plasma), a sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. Small, polar molecules like this pyrazole can be challenging to retain on standard reversed-phase columns.[14]

Objective: To quantify 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid using ion-pair reversed-phase LC-MS/MS.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Perfluorooctanoic acid (PFOA) in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: Perfluoroalkanoic acids act as ion-pairing reagents. The anionic carboxylate of the PFOA pairs with the protonated pyrazole analyte, increasing its hydrophobicity and promoting retention on the C18 stationary phase. This allows for better separation from the solvent front and early-eluting matrix components.[14]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 2 min, then return to initial conditions and re-equilibrate.

    • Rationale: A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more hydrophobic matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Rationale: The pyrazole nitrogen atoms are basic and readily accept a proton in the ESI source, making positive mode detection highly sensitive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 141.1.

    • Product Ions (Q3): Select two stable and abundant fragment ions for quantification and confirmation (e.g., fragments resulting from loss of H₂O, CO, or CO₂).

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from co-eluting matrix components.

Caption: Workflow for quantitative analysis by ion-pair LC-MS/MS.

Applications and Industrial Significance

The true value of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid lies in its role as a versatile synthetic intermediate. The pyrazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, frequently appearing in molecules with potent biological activity.[13]

  • Agrochemicals: This class of compounds is fundamentally important in the development of modern fungicides. Specifically, amides derived from pyrazole carboxylic acids are central to the multi-billion dollar market of succinate dehydrogenase inhibitor (SDHI) fungicides.[15] While the commercially dominant SDHIs often use a 3-(difluoromethyl) analogue, the underlying synthetic strategies and biological relevance are directly comparable.[15] These fungicides are critical for controlling a wide range of plant pathogens in major crops.[15]

  • Pharmaceuticals: Pyrazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[13] 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid serves as a readily available starting material for building libraries of novel compounds for drug discovery screening. Its derivatization into amides, esters, and other functional groups allows for systematic exploration of structure-activity relationships (SAR).[16]

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is more than a simple chemical; it is an enabling tool for innovation in life sciences. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block. The detailed protocols and analytical methods presented in this guide provide a robust framework for its effective use in both academic research and industrial development. As the demand for novel, effective, and safe agrochemicals and pharmaceuticals continues to grow, the importance of foundational intermediates like this pyrazole derivative is set to increase.

References

  • LookChem. (n.d.). Cas 5744-59-2, 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5695-5698. Retrieved from [Link]

  • Kant, R., et al. (2015). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 27-35. Retrieved from [Link]

  • Molbase. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Kumar, A., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society, 19(5), 521-526. Retrieved from [Link]

  • Weatherall, A., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 105(5), 1333-1339. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Gomaa, A. M., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 6(5), 3764-3775. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Aday, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1305, 137757. Retrieved from [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Compound Profile and Hazard Identification

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are common scaffolds in medicinal chemistry.[7] Based on data from similar pyrazole carboxylic acids, a conservative approach to hazard assessment is warranted.

Assumed GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[8][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[2][8][9]

Signal Word: Warning [2]

Physical State: Likely a white to off-white solid.[10]

The Causality of Caution: Understanding the Risks

The potential for skin, eye, and respiratory irritation stems from the chemical reactivity of the pyrazole ring and the carboxylic acid functional group. These features can interact with biological macromolecules, leading to localized inflammatory responses. Ingestion can introduce the compound into the systemic circulation, where it may exert unintended biological effects.

A Self-Validating System for Safe Handling: Protocols

Adherence to the following protocols is critical for mitigating the identified risks. These steps are designed to be a self-validating system, where each action reinforces a culture of safety.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are non-negotiable.

  • Eye and Face Protection: Safety glasses with side shields are mandatory.[8] For operations with a higher risk of splash or dust generation, a face shield should be used in conjunction with safety glasses.[1] All eye and face protection must be compliant with NIOSH (US) or EN 166 (EU) standards.[1][8]

  • Skin Protection:

    • Gloves: Nitrile rubber gloves are recommended.[1] Ensure to inspect gloves for any signs of degradation or perforation before use.[8] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[1][8]

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated or if working outside of a fume hood, a NIOSH-approved P95 or EN 143 P1 particulate respirator is advised.[8]

Engineering Controls: Designing Safety into the Workspace
  • Ventilation: All handling of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3][4][5][11]

Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Protection Receive & Inspect Receive & Inspect Prepare Fume Hood->Receive & Inspect Safe Environment Weighing Weighing Receive & Inspect->Weighing Check Integrity Dissolution Dissolution Weighing->Dissolution Accurate Measurement Reaction Setup Reaction Setup Dissolution->Reaction Setup Prepare for Use Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware Post-Experiment Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Clean Equipment Doff PPE Doff PPE Dispose Waste->Doff PPE Segregate Waste Streams Wash Hands Wash Hands Doff PPE->Wash Hands Prevent Contamination

Sources

Methodological & Application

synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid from dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid from Dicarbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole-3-Carboxylic Acids

The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals. Pyrazole-3-carboxylic acid and its derivatives, in particular, serve as crucial building blocks for synthesizing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise substitution pattern on the pyrazole core is critical for modulating pharmacological activity, making robust and regioselective synthetic methods essential for drug discovery and development programs.

This application note provides a detailed, two-step protocol for the synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, a valuable intermediate for fine chemical synthesis. The methodology leverages the classic Knorr pyrazole synthesis, a reliable and efficient method for constructing the pyrazole heterocycle from readily available 1,3-dicarbonyl precursors.[3]

Overall Synthetic Pathway

The synthesis is achieved in two primary stages, beginning with the formation of a pyrazole ester via cyclocondensation, followed by hydrolysis to the target carboxylic acid.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-methyl-3-oxobutanoate (Dicarbonyl Compound) C Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D 1,4-Dimethyl-1H-pyrazole- 3-carboxylic Acid (Final Product) C->D Saponification & Acidification

Sources

Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Specifically, derivatives of pyrazole-3-carboxylic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise substitution pattern of two methyl groups on the pyrazole ring, at the 1 and 4 positions, offers a unique steric and electronic profile that can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. The described methodology is a two-step process commencing with the synthesis of the intermediate, ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, followed by its hydrolysis to yield the final carboxylic acid. The causality behind experimental choices and self-validating system checks are integrated into the protocol to ensure scientific integrity and reproducibility.

Overall Synthetic Scheme

The synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is achieved through a two-step reaction sequence. The first step involves a cyclocondensation reaction to form the pyrazole ring, followed by a hydrolysis step to yield the final product.

Synthetic_Pathway Starting_Materials Ethyl 2-methyl-3-oxobutanoate + Methylhydrazine Step1 Step 1: Cyclocondensation Starting_Materials->Step1 Intermediate Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Final_Product 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid Step2->Final_Product

Figure 1: Overall synthetic workflow for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.

Part 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved via a Knorr-type pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. In this protocol, we utilize ethyl 2-methyl-3-oxobutanoate and methylhydrazine. The reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by a catalytic amount of acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-methyl-3-oxobutanoateReagentSigma-Aldrich---
MethylhydrazineReagentSigma-AldrichCaution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
Ethanol (EtOH)AnhydrousFisher Scientific---
Glacial Acetic AcidACS GradeVWR---
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor workup.
Brine (saturated NaCl solution)---In-house preparationFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying.
Diethyl Ether (Et₂O)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeFisher ScientificFor chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-methyl-3-oxobutanoate (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the starting material.

  • Addition of Methylhydrazine: In a separate container, carefully measure methylhydrazine (1.1 eq). Extreme caution should be exercised when handling methylhydrazine due to its toxicity. Add the methylhydrazine dropwise to the stirred solution of the β-ketoester in ethanol at room temperature.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate.

Part 2: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

The final step in the synthesis is the hydrolysis of the ester group of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, such as potassium hydroxide, followed by acidification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate---Synthesized in Part 1---
Potassium Hydroxide (KOH)ACS GradeVWR---
Methanol (MeOH)ACS GradeFisher Scientific---
Water (H₂O)DeionizedIn-house---
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor acidification.
Diethyl Ether (Et₂O)ACS GradeFisher ScientificFor extraction.
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add potassium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 3-4 hours.[1] Monitor the reaction by TLC until the starting ester has been completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the final product, 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final product.

Safety Precautions

  • Methylhydrazine is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Handle strong acids and bases with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure the correct stoichiometry of reagents.
Poor extraction.Perform additional extractions. Ensure proper pH adjustment during workup.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the amount of KOH or extend the reflux time.
Product does not precipitate upon acidification Product is soluble in the aqueous medium.Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. By following the outlined procedures, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on understanding the rationale behind each step, coupled with rigorous purification and characterization, ensures the synthesis of high-purity material suitable for further research and development.

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.
  • Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. International Journal of ChemTech Research, 2013.
  • Synthesis of carboxylic acids 7a–d from ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates 6a–d. ResearchGate. Available from: [Link].

Sources

using 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in PI3 kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid in the Synthesis of Potent and Selective PI3 Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in human cancers has established it as a critical target for therapeutic intervention.[3][4] This application note provides a detailed guide on the strategic incorporation of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, a privileged heterocyclic scaffold, into the synthesis of novel PI3K inhibitors. We present the scientific rationale for using pyrazole-based fragments, a comprehensive, step-by-step synthetic protocol, and methods for the structural characterization of the final compound. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to leverage this key building block in the development of next-generation targeted cancer therapies.

The PI3K Signaling Pathway: A Key Therapeutic Target in Oncology

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling networks in human malignancy, playing a pivotal role in tumor initiation and progression.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K enzymes at the cell membrane.[5]

Class I PI3Ks, the most implicated in cancer, are heterodimers that phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This accumulation of PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT then phosphorylates a multitude of substrates, leading to:

  • Enhanced Cell Survival: Through inhibition of pro-apoptotic factors like BAD.

  • Increased Cell Proliferation and Growth: Via activation of the mTOR complex (mTORC1), which promotes protein synthesis.[3]

  • Metabolic Reprogramming: By boosting glucose uptake and utilization.

The tumor suppressor protein PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1] In many cancers, loss-of-function mutations in PTEN or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) lead to constitutive pathway activation, rendering it an attractive target for pharmacological inhibition.[2][6]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor PI3K Inhibitor (e.g., Pyrazole-based) Inhibitor->PI3K INHIBITS

Caption: The PI3K/AKT/mTOR signaling cascade and the point of therapeutic intervention.

Rationale for 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid in PI3K Inhibitor Design

The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[7] Its prevalence in FDA-approved drugs stems from a combination of favorable properties:

  • Metabolic Stability: The pyrazole core is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[7]

  • Versatile Substitution: The ring system allows for functionalization at multiple positions, enabling chemists to fine-tune potency, selectivity, and physicochemical properties.[8]

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.[9]

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a particularly valuable building block. The carboxylic acid group at the 3-position serves as a robust chemical handle for amide bond formation—one of the most common and reliable reactions in drug synthesis.[10] The methyl groups at the 1- and 4-positions provide steric and electronic features that can enhance binding affinity and selectivity for the ATP-binding pocket of PI3K isoforms.[11]

Protocol: Synthesis of a Pyrazole-Based PI3K Inhibitor

This protocol details a two-step synthesis of a representative PI3K inhibitor, (4-amino-6-(pyrimidin-2-yl)pyrimidin-5-yl)(1,4-dimethyl-1H-pyrazol-3-yl)methanone (a hypothetical but plausible structure), via an amide coupling reaction.

Materials and Reagents
  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 6-(Pyrimidin-2-yl)pyrimidin-4-amin (hypothetical amine partner)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Coupling reagent reagent Start_Acid 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid Acid_Chloride 1,4-Dimethyl-1H-pyrazole- 3-carbonyl chloride (Intermediate) reagent1 SOCl₂, Anhydrous DCM Reflux, 2h Start_Acid->reagent1 Amine_Partner 6-(Pyrimidin-2-yl)pyrimidin-4-amine Final_Product Final PI3K Inhibitor reagent2 Amine Partner, TEA DCM, 0°C to RT Acid_Chloride->reagent2 reagent1->Acid_Chloride reagent2->Final_Product

Caption: Two-step synthesis of a pyrazole-based PI3K inhibitor via an acid chloride intermediate.

Step-by-Step Methodology

Step 1: Activation of Carboxylic Acid to Acid Chloride

  • Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate nucleophilic attack by the amine. Thionyl chloride is an effective reagent for this transformation, with gaseous byproducts (SO₂ and HCl) that are easily removed.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DCM (approx. 10 mL per 1 mmol of acid).

  • Slowly add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride is a reactive intermediate and should be used immediately in the next step without purification.

Step 2: Amide Coupling to Form the Final Inhibitor

  • Rationale: The amine partner acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine (TEA) is added as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing protonation of the amine starting material.

  • In a separate flame-dried flask, dissolve the amine partner, 6-(pyrimidin-2-yl)pyrimidin-4-amine (1.0 eq), and TEA (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0°C using an ice bath.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Rationale: Purification by column chromatography is essential to remove unreacted starting materials, byproducts, and other impurities to ensure the final compound is suitable for biological assays.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final inhibitor as a solid.

Physicochemical and Structural Characterization

Confirming the identity and purity of the synthesized inhibitor is a critical, self-validating step. Standard analytical techniques should be employed.[12]

Analysis Technique Purpose Expected Result (for hypothetical product)
¹H NMR Confirms the proton environment and covalent structure.Peaks corresponding to pyrazole, pyrimidine, and methyl protons with appropriate chemical shifts and integrations.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks for all unique carbon atoms, including the key amide carbonyl (~165 ppm).
Mass Spectrometry (HRMS) Confirms the exact molecular weight and elemental composition.Calculated m/z [M+H]⁺: 295.1205; Found: 295.1208
HPLC Determines the purity of the final compound.>95% purity at a specific wavelength (e.g., 254 nm).

Conclusion and Future Perspectives

This application note demonstrates a robust and rational approach to synthesizing novel PI3K inhibitors using 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid as a key structural component. The described protocol leverages a reliable amide coupling strategy and provides a framework for producing high-purity compounds for biological evaluation. The versatility of the pyrazole scaffold allows for extensive structure-activity relationship (SAR) studies by modifying the substitution on the pyrazole ring or by coupling the acid with a diverse library of amine-containing fragments. This methodology serves as a foundational platform for researchers aiming to discover PI3K inhibitors with improved potency, isoform selectivity, and optimized drug-like properties.

References

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Available at: [Link]

  • Engelman, J. A. (2009). Small-molecule inhibitors of the PI3K signaling network. Current Opinion in Chemical Biology, 13(3), 344–351. Available at: [Link]

  • Guerrero-Zotano, A., Mayer, I. A., & Arteaga, C. L. (2016). The PI3K signaling pathway and inhibitors under development and/or approved for treatment of breast cancer. Expert Opinion on Pharmacotherapy, 17(6), 797–809. Available at: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 17(1), 7–17. Available at: [Link]

  • Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor. Available at: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. University of Victoria Libraries. Available at: [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Discovery Medicine, 21(114), 181–190. Available at: [Link]

  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. Available at: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • Flynn, D. L., et al. (2007). Pharmacological characterization of a small molecule inhibitor of c-Jun kinase. Journal of Pharmacology and Experimental Therapeutics, 321(1), 213–221. Available at: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 20(1), 5–10. Available at: [Link]

  • Bryan, M. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14775–14841. Available at: [Link]

  • Bîcu, E., & Sîrbu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5393. Available at: [Link]

  • Ameratunga, M., et al. (2019). PI3K inhibitors: review and new strategies. Chemical Science, 10(43), 9996–10008. Available at: [Link]

  • Karaman, M. W., et al. (2008). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 26(1), 127–132. Available at: [Link]

  • Ferreira, R. S., et al. (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. Chemical Biology & Drug Design, 103(1), e14432. Available at: [Link]

  • Hentemann, M. F., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry, 64(1), 386–398. Available at: [Link]

  • Alam, M. J., & Anton-Pardo, J. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1735–1755. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785–805. Available at: [Link]

  • Kucuk, M., & Inac, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark, 23(3), 567-576. Available at: [Link]

  • Vasantha, H. S., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(12), 2883. Available at: [Link]

  • Fine Chemical Intermediates. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Available at: [Link]

  • Kumar, G. S., et al. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthetic Communications, 49(10), 1361-1372. Available at: [Link]

  • Asma, et al. (2015). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 23–31. Available at: [Link]

Sources

Application Notes and Protocols: The Versatile Role of Pyrazole Carboxylic Acids in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole carboxylic acid scaffold represents a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This document provides an in-depth exploration of its applications, focusing on its critical role in the development of anti-inflammatory agents and kinase inhibitors. We will delve into the mechanistic principles that underpin the efficacy of pyrazole-based drugs, supported by detailed protocols for both the chemical synthesis of a representative pyrazole carboxylic acid derivative and its subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies to harness the potential of this privileged scaffold.

The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and conformational flexibility allow it to engage in a wide range of interactions with biological macromolecules. The addition of a carboxylic acid group to this scaffold introduces a key functional handle that can participate in crucial hydrogen bonding and ionic interactions within protein binding sites, significantly enhancing potency and selectivity.[2] This combination of a stable, versatile core with a potent binding group has cemented the pyrazole carboxylic acid as a "privileged scaffold" in medicinal chemistry.[3]

The strategic placement of substituents around the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Carboxylic Acid Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole carboxylic acids have emerged as a valuable scaffold for the design of potent and selective kinase inhibitors. [5][6] A notable example is Ruxolitinib, a pyrazole-containing compound that is a potent inhibitor of Janus kinases (JAK1 and JAK2). [7][8]Ruxolitinib is used in the treatment of myelofibrosis, a type of bone marrow cancer. [7]The pyrazole core of Ruxolitinib plays a critical role in its binding to the ATP-binding pocket of the JAK enzymes, thereby blocking their activity and inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival. [4][9]The development of pyrazole-based kinase inhibitors is an active area of research, with many compounds in various stages of clinical development for the treatment of a wide range of cancers. [5][10]

Kinase_Inhibition_Workflow Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling Pyrazole_Inhibitor Pyrazole Carboxylic Acid Kinase Inhibitor Pyrazole_Inhibitor->Kinase Blocks ATP Binding

Caption: General mechanism of kinase inhibition.

Synthetic Protocols

The synthesis of pyrazole carboxylic acids can be achieved through various routes. A common and reliable method involves the condensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester.

Protocol 3.1: Synthesis of a Model Pyrazole Carboxylic Acid Derivative (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid)

This protocol is adapted from established literature procedures. [11] Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.

    • Add phenylhydrazine (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol and dry under vacuum to yield the pyrazole ester.

  • Step 2: Hydrolysis to 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

    • Suspend the pyrazole ester from Step 1 in an aqueous solution of NaOH (e.g., 2 M).

    • Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl. A precipitate will form.

    • Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the final pyrazole carboxylic acid.

Causality behind Experimental Choices:

  • Reflux: The use of elevated temperature (reflux) is to provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Base Hydrolysis: NaOH is a strong base that effectively catalyzes the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

Biological Evaluation Protocols

To assess the biological activity of newly synthesized pyrazole carboxylic acid derivatives, a variety of in vitro assays can be employed. The choice of assay will depend on the intended therapeutic target.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for evaluating the inhibitory activity of a pyrazole carboxylic acid derivative against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (pyrazole carboxylic acid derivative) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase and substrate peptide to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based assay kit, following the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validating System:

  • Positive Control (No Inhibitor): Establishes the maximum kinase activity.

  • Negative Control (No Enzyme): Determines the background signal.

  • Dose-Response Curve: A well-defined sigmoidal curve indicates a specific inhibitory effect.

Data Interpretation and Structure-Activity Relationships (SAR)

The data obtained from biological assays can be used to establish structure-activity relationships (SAR), which are crucial for guiding the optimization of lead compounds. [12][13][14] Table 1: Illustrative SAR Data for a Series of Pyrazole Carboxylic Acid Kinase Inhibitors

CompoundR1 SubstituentR2 SubstituentIC50 (nM)
1a -H-Phenyl500
1b -Cl-Phenyl250
1c -CH3-Phenyl400
1d -H-4-Fluorophenyl100
1e -H-4-Methoxyphenyl300

Interpretation of SAR:

  • Effect of R1: The data suggests that small, electron-withdrawing groups at the R1 position (e.g., -Cl in compound 1b ) may enhance inhibitory activity compared to hydrogen or small electron-donating groups.

  • Effect of R2: Modification of the phenyl group at the R2 position has a significant impact on potency. The introduction of a fluorine atom (compound 1d ) leads to a 5-fold increase in activity, likely due to favorable interactions within the kinase binding pocket. Conversely, an electron-donating methoxy group (compound 1e ) is less favorable.

These SAR insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. [2][12]

Conclusion and Future Perspectives

Pyrazole carboxylic acids have proven to be an exceptionally fruitful scaffold in medicinal chemistry, leading to the development of important drugs for a variety of diseases. Their synthetic tractability and the ability to modulate their biological activity through systematic structural modifications make them an attractive starting point for new drug discovery campaigns. [15][16]Future research will likely focus on exploring novel substitution patterns, developing more efficient and sustainable synthetic methodologies, and applying this versatile scaffold to a wider range of biological targets. [17][18]The continued exploration of pyrazole carboxylic acids holds great promise for the discovery of the next generation of innovative medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-70. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. Available from: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). Available from: [Link]

  • Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Ruxolitinib | C17H18N6 | CID 25126798 - PubChem. Available from: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks - Scite.ai. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Persson, T., et al. (2025). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. ResearchGate. Available from: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. Available from: [Link]

  • Structure–activity relationship summary of tested compounds. - ResearchGate. Available from: [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - 960化工网. Available from: [Link]

  • RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. Available from: [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

  • Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Ruxolitinib (INCB018424) | CAS#:941678-49-5 | Chemsrc. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available from: [Link]

Sources

Application Note: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Specificity: This document focuses on 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) . While the initial topic specified the 1,4-dimethyl isomer, a comprehensive literature review reveals that the 1,5-dimethyl isomer is overwhelmingly more prevalent in research, commercial availability, and documented applications. To ensure the depth and accuracy required by this guide, we will proceed with the data-rich 1,5-isomer.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse biological activities and utility as synthetic intermediates.[1] Their rigid, planar structure and unique electronic properties make them ideal scaffolds for interacting with biological targets. Within this important class of compounds, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has emerged as a particularly valuable and versatile building block. Its structure features a stable, substituted pyrazole core with a carboxylic acid functional group, which serves as a reliable handle for a wide array of chemical transformations. This unique combination makes it a sought-after precursor in the development of novel pharmaceuticals and advanced agrochemicals.[2]

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 5744-59-2[3][4][5]
Molecular Formula C₆H₈N₂O₂[3][4][5]
Molecular Weight 140.14 g/mol [3][5][6]
Appearance White to off-white solid/powder
Melting Point 170-176 °C[4][5]
Boiling Point 302.4 °C at 760 mmHg[4]
Density 1.28 g/cm³[4]
pKa 4.12 ± 0.10 (Predicted)[4]
Storage 2-8°C, in a dry, well-ventilated place[4][5]

Expert Insight: The compound's solid form and relatively high melting point indicate good stability under standard laboratory conditions. Its predicted pKa of ~4.12 is typical for a carboxylic acid, suggesting that standard protocols for acid-base extractions and salt formation will be effective for purification. Storage at refrigerated temperatures is recommended to ensure long-term stability.

Core Applications and Synthetic Rationale

The utility of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid stems from its bifunctional nature: a stable, drug-like heterocyclic core and a reactive carboxylic acid group. This allows for its incorporation into larger molecules through well-established synthetic routes.

Pharmaceutical Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for:

  • Anti-inflammatory and Analgesic Agents: The pyrazole ring is a bioisostere for other aromatic systems and can form key hydrogen bonding and hydrophobic interactions within enzyme active sites. The carboxylic acid allows for the facile synthesis of amide or ester libraries to probe structure-activity relationships (SAR).[2]

  • Enzyme Inhibitors: It is employed in biochemical research for studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.[2]

  • Anticonvulsants and Antianxiety Agents: Historical and ongoing research points to the utility of pyrazole derivatives in developing agents that modulate the central nervous system.[4]

Agrochemical Synthesis

In agricultural chemistry, the goal is to create potent and selective agents for crop protection. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a building block for:

  • Herbicides and Fungicides: The pyrazole scaffold is known for its herbicidal and fungicidal properties. By modifying the carboxylic acid group, chemists can tune the molecule's solubility, systemic transport in plants, and target specificity, leading to more effective and environmentally benign crop protection agents.[2]

Key Synthetic Transformations: Protocols and Mechanistic Insights

The carboxylic acid moiety is the primary site of reactivity, most commonly undergoing conversion to amides, esters, or acid chlorides.

Diagram: General Reactivity Pathways

The following diagram illustrates the central role of the acid chloride intermediate in accessing a variety of functional groups.

G PyCOOH 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid PyCOCl Acid Chloride Intermediate PyCOOH->PyCOCl SOCl2 or (COCl)2 PyCONH2 Amides (R-NH2) PyCOCl->PyCONH2 Amine PyCOOR Esters (R-OH) PyCOCl->PyCOOR Alcohol

Caption: Key transformations starting from the carboxylic acid.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This protocol details the conversion of the carboxylic acid to its corresponding primary amide, a common transformation for generating diversity in drug discovery programs. The method proceeds via an acid chloride intermediate, which is then trapped with ammonia.[7]

Workflow Diagram:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Isolation start Combine Carboxylic Acid and Thionyl Chloride (SOCl2) reflux Reflux for 2 hours start->reflux concentrate Concentrate under vacuum to remove excess SOCl2 reflux->concentrate cool Cool residue to 0°C concentrate->cool Residue Transfer add_nh3 Slowly add aqueous ammonia (NH3·H2O) cool->add_nh3 stir Stir at 0°C add_nh3->stir filtrate Collect solid by filtration stir->filtrate Reaction Quench wash Wash with cold water filtrate->wash dry Dry to yield final product wash->dry

Caption: Workflow for the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 71.4 mmol)

  • Thionyl chloride (SOCl₂) (25.5 g, 15.6 mL, 214.3 mmol, 3.0 eq)

  • Aqueous ammonia (conc.)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and stir bar, add 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 71.4 mmol).

    • Carefully add thionyl chloride (15.6 mL, 214.3 mmol) to the flask. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. It is used in excess to drive the reaction to completion. The byproducts, SO₂ and HCl, are gases, which simplifies workup.

    • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC if desired.

    • After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. Trustworthiness: Complete removal of SOCl₂ is critical, as any remaining reagent will react violently with the aqueous ammonia in the next step.

  • Amidation Reaction:

    • Place the flask containing the crude acid chloride residue in an ice bath and allow it to cool to 0°C.

    • Slowly add concentrated aqueous ammonia dropwise to the cooled residue with vigorous stirring. An exothermic reaction will occur, and a precipitate will form. Expertise: The slow, dropwise addition at 0°C is a crucial safety measure to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia.

    • Continue stirring the resulting slurry in the ice bath for 30-60 minutes after the addition is complete.

  • Product Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

    • Dry the solid product under vacuum to yield 1,5-Dimethyl-1H-pyrazole-3-carboxamide. (Expected yield: ~80-85%).[7]

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a high-value, versatile building block for synthetic chemistry. Its stable heterocyclic core, combined with the synthetically malleable carboxylic acid group, provides a reliable platform for constructing complex molecules with applications in pharmaceuticals and agrochemicals. The protocols and insights provided herein demonstrate its straightforward utility in key synthetic transformations, empowering researchers in their discovery and development endeavors.

References

  • J&K Scientific. (2024). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2. [Link]

  • LookChem. (n.d.). Cas 5744-59-2, 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]

  • Molekula. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2. [Link]

  • Akbas, E. et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link]

Sources

Topic: Derivatization of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle that holds a privileged status in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a cornerstone of numerous FDA-approved drugs with applications ranging from anti-inflammatory (Celecoxib) to oncology (Crizotinib).[3][4] The inherent versatility of the pyrazole core allows for extensive chemical modification, making it an ideal starting point for drug discovery campaigns.[5][6]

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a particularly valuable starting material. The carboxylic acid moiety at the C3 position serves as a robust chemical handle for diversification.[7][8] By systematically converting this acid into a variety of functional groups, such as amides and esters, a diverse chemical library can be rapidly assembled. This process is fundamental to exploring the Structure-Activity Relationship (SAR) , which aims to correlate specific structural modifications with changes in biological activity, ultimately guiding the optimization of "hit" compounds into viable drug candidates.[5][7][9][10]

This application note will focus on the two most productive derivatization pathways for this scaffold: amide bond formation and esterification.

Core Derivatization Strategies & Experimental Protocols

The primary goal is to create a library of analogs by reacting the carboxylic acid group with a diverse set of amines or alcohols. This is most efficiently achieved through a parallel synthesis approach where multiple reactions are run simultaneously.

Strategy 1: Amide Bond Formation (Amidation)

Amidation is the most powerful strategy for this scaffold. The resulting carboxamides introduce a wide range of chemical functionalities, enabling a thorough exploration of the steric and electronic requirements of a biological target's binding pocket.[7][11]

Causality Behind the Method: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a non-reactive salt. Therefore, the carboxylic acid must first be "activated" to make the carboxyl carbon more electrophilic.[12] We will utilize a carbodiimide-mediated coupling, a reliable and widely used method in medicinal chemistry. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble, simplifying purification.[13]

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid Activated O-Acylisourea Intermediate (Highly Reactive) Acid->Activated + EDC Amide Target Amide Derivative Activated->Amide + Amine (R-NH₂) - Water-soluble urea

Caption: General mechanism for EDC-mediated amide coupling.

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

This protocol is designed for a standard reaction scale in a research setting.

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq., e.g., 100 mg) in anhydrous DMF (e.g., 2 mL).

  • Reagent Addition: To the stirred solution, add HOBt (1.2 eq.) followed by the selected amine (1.1 eq.). Finally, add DIPEA (2.0 eq.).

  • Activation & Coupling: Add EDC (1.2 eq.) portion-wise to the mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Strategy 2: Ester Formation (Esterification)

Ester derivatives are valuable for probing interactions with different pockets of a target protein and can serve as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid.

Causality Behind the Method: While classic Fischer esterification (acid and alcohol with a catalytic strong acid) is an option, it requires high temperatures and harsh conditions that may not be suitable for complex molecules. A milder and highly effective alternative is the alkylation of the carboxylate salt with an alkyl halide.[14]

Protocol 2.2: Cesium Carbonate Mediated Esterification

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Selected alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), water, brine

Procedure:

  • Reaction Setup: Dissolve 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add Cesium Carbonate (1.5 eq.) to the solution and stir for 15 minutes at room temperature to form the cesium carboxylate salt.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the pure ester derivative.

Library Generation and Screening Workflow

The true power of these protocols lies in their application to parallel synthesis for creating a compound library. A diverse set of commercially available amines and alcohols can be used to generate dozens to hundreds of unique derivatives.

Library_Workflow Start 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid Synth Parallel Synthesis (Amidation/Esterification Protocols) Start->Synth Plate_A Amine Plate R1-NH2 R2-NH2 R3-NH2 ... Plate_A->Synth Plate_B Alcohol Plate R1-OH R2-OH R3-OH ... Plate_B->Synth QC Purification & Quality Control (Parallel HPLC/MS) Synth->QC Screening High-Throughput Biological Screening QC->Screening Hits Validated Hits Screening->Hits

Caption: Workflow for library generation and biological screening.

Data Presentation: Representative Derivatization

The following table illustrates expected outcomes for the amidation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with a selection of diverse amines, assuming the starting mass of the acid is 154.15 g/mol .

Amine Building BlockStructureProduct Molecular Weight (Expected)Key Analytical Method
Benzylamine Ph-CH₂-NH₂243.29 g/mol LC-MS, ¹H NMR
Morpholine C₄H₉NO223.26 g/mol LC-MS, ¹H NMR
Aniline Ph-NH₂229.26 g/mol LC-MS, ¹H NMR
Cyclopropylamine C₃H₅-NH₂193.23 g/mol LC-MS, ¹H NMR

Trustworthiness: Analytical Validation Protocols

Every protocol must be a self-validating system. The identity and purity of each synthesized compound must be rigorously confirmed before biological screening to ensure that any observed activity is attributable to the intended molecule.[15]

5.1. Protocol: Routine Quality Control using LC-MS

  • Objective: To quickly confirm the presence of the desired product and estimate its purity.

  • Method:

    • Dissolve a small sample (~0.1 mg) of the crude or purified product in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject onto a reverse-phase C18 HPLC column.

    • Elute with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in ESI positive mode).

  • Expected Result: A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the expected product. Purity is estimated by the relative area of the product peak.

5.2. Protocol: Structural Confirmation using NMR Spectroscopy

  • Objective: To unambiguously determine the chemical structure of the final, purified compound.

  • Method:

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the pyrazole core protons, the N-methyl and C-methyl groups, and new signals corresponding to the added amine or alcohol fragment.

    • Acquire a ¹³C NMR spectrum to confirm the carbon framework.

  • Expected Result: The observed chemical shifts, integrations, and coupling patterns in the NMR spectra will be consistent with the proposed structure of the derivative.

5.3. Protocol: Final Purity Assessment using HPLC

  • Objective: To accurately quantify the purity of compounds intended for biological screening (typically >95%).

  • Method: Use a validated HPLC method with a UV detector. Purity is determined by calculating the area percentage of the main product peak relative to all other peaks in the chromatogram.

The integration of these analytical steps ensures the high quality and integrity of the compound library, lending credibility to subsequent screening data.[16][17]

Conclusion

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a superb starting scaffold for the generation of diverse molecular libraries. The amidation and esterification protocols detailed herein provide robust and reproducible methods for derivatization. By combining these synthetic strategies with rigorous, multi-platform analytical validation, research organizations can confidently build high-quality compound libraries, accelerating the identification of novel hits in their drug discovery programs.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Center for Biotechnology Information.
  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025). ResearchGate.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). Benchchem.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Lan, R., et al. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). ResearchGate.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (n.d.). PubMed.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Dunayevskiy, Y., et al. (n.d.). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. (2020). RSC Publishing.
  • Improving Small Molecule Characterization. (2018). AnalyteGuru - Thermo Fisher Scientific.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH.
  • Small Molecule Characterization and Identification With Orbitrap ID-X MS. (2020). YouTube.
  • Esterification of pyrazole-3- and 4-carboxylic acids. (2025). ResearchGate.
  • Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). ResearchGate.
  • Kinetic and Equilibrium Binding Characterization of Aptamers to Small Molecules using a Label-Free, Sensitive, and Scalable Platform. (2014). Analytical Chemistry - ACS Publications.
  • Sinopia Biosciences Awarded NIGMS Grant to Advance LEADS® Platform for Data-Driven Drug Discovery. (2025). Morningstar.
  • Illustration of Structure Activity Relationship (SAR) summary: colour... (n.d.). ResearchGate.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Ningbo Innopharmchem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC - NIH.

Sources

Application Note & Protocol: A Researcher's Guide to Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the experimental setup and execution of pyrazole ring formation, a cornerstone reaction in medicinal chemistry and materials science. We move beyond simple step-by-step instructions to explore the underlying principles, rationale behind procedural choices, and common optimization strategies. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and reproducible pyrazole synthesis protocols in their laboratories. We will focus on two primary, highly reliable methods: the classic Knorr synthesis and a modern multicomponent approach, offering both foundational and advanced perspectives.

The Strategic Importance of the Pyrazole Moiety

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a highly sought-after heterocycle. Notable drugs containing a pyrazole core include the blockbuster anti-inflammatory agent Celecoxib (Celebrex), the anxiolytic Ocinaplon, and the kinase inhibitor Ruxolitinib. Understanding the nuances of its synthesis is therefore a critical skill for any synthetic chemist in the life sciences.

Foundational Synthetic Strategy: The Paal-Knorr Condensation

The most fundamental and widely used method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This reaction, often referred to as the Paal-Knorr pyrazole synthesis, is reliable, versatile, and generally high-yielding.

Mechanism and Rationale

The reaction proceeds via a two-stage mechanism: condensation followed by cyclization.

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the more sterically accessible or electronically favorable carbonyl group. This step forms a hydrazone intermediate.

  • Cyclization and Dehydration: The remaining free nitrogen of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole ring.

The choice of solvent and catalyst is critical. The reaction is often catalyzed by a small amount of acid (e.g., acetic acid, HCl) to protonate a carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial attack by hydrazine. Protic solvents like ethanol or methanol are commonly used as they can facilitate proton transfer and effectively solvate the intermediates.

Paal_Knorr_Mechanism Mechanism of Paal-Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack (Step 1) R2 Hydrazine (H2N-NHR') R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization (Step 2) P Pyrazole I2->P Dehydration (-H₂O) H2O H₂O I2->H2O H_plus H+ (Acid Catalyst) H_plus->R1 Protonation

Caption: Paal-Knorr reaction pathway for pyrazole synthesis.

Protocol: Synthesis of 1,3,5-Trimethylpyrazole

This protocol details the synthesis of a simple pyrazole from acetylacetone and methylhydrazine.

Materials & Equipment:

  • Acetylacetone (1,3-pentanedione)

  • Methylhydrazine

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (5.0 g, 50 mmol) in 25 mL of ethanol.

  • Reagent Addition: To the stirring solution, add methylhydrazine (2.3 g, 50 mmol) dropwise over 5 minutes. An exotherm may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the resulting oil in 50 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,3,5-trimethylpyrazole can be purified by vacuum distillation if necessary, but is often of sufficient purity after workup.

Troubleshooting & Optimization:

  • Regioisomer Formation: If using an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomeric pyrazoles can form. The ratio is influenced by the electronic and steric nature of the substituents on the dicarbonyl. Lower reaction temperatures may favor the kinetically controlled product.

  • Low Yield: Ensure the hydrazine reagent is of high quality, as it can degrade over time. If the reaction stalls, adding a few more drops of acid catalyst can sometimes drive it to completion.

  • Alternative Solvents: While ethanol is common, other solvents like methanol or even solvent-free conditions under microwave irradiation have been shown to be effective, often reducing reaction times.

Modern Synthetic Strategy: Three-Component Synthesis

Advances in synthetic methodology have led to the development of multicomponent reactions (MCRs) for pyrazole synthesis. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity from simple starting materials. A common MCR strategy involves the reaction of an aldehyde, a ketone, and a hydrazine.

Mechanism and Rationale

This process typically begins with the formation of an intermediate that then serves as the 1,3-dicarbonyl equivalent for the subsequent condensation with hydrazine.

  • Intermediate Formation: The aldehyde and ketone first react, often under base catalysis (e.g., piperidine), via an aldol-type condensation to form an α,β-unsaturated ketone (a chalcone derivative).

  • Michael Addition: The hydrazine then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a Michael addition.

  • Cyclization and Oxidation: This is followed by an intramolecular condensation and subsequent oxidation (often spontaneous via air or with a mild oxidant) to yield the aromatic pyrazole ring.

The elegance of this method lies in its "one-pot" nature, avoiding the need to isolate the intermediate chalcone, which simplifies the experimental procedure and often improves overall yield.

MCR_Workflow General Workflow for Pyrazole Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine Starting Materials (e.g., Dicarbonyl + Hydrazine) + Solvent & Catalyst B Heat / Stir (e.g., Reflux) A->B C Monitor Progress (TLC) B->C D Cool Reaction C->D Reaction Complete E Solvent Removal (Rotary Evaporator) D->E F Liquid-Liquid Extraction (e.g., Ether/Water) E->F G Drying & Concentration F->G H Purification (Distillation, Chromatography, or Recrystallization) G->H Crude Product I Characterization (NMR, MS, IR) H->I J Pure Pyrazole Product I->J

Caption: A generalized experimental workflow for pyrazole synthesis.

Protocol: Three-Component Synthesis of 1,3,5-Triphenylpyrazole

This protocol describes a one-pot synthesis from benzaldehyde, acetophenone, and phenylhydrazine.

Materials & Equipment:

  • Benzaldehyde

  • Acetophenone

  • Phenylhydrazine

  • Piperidine (Base Catalyst)

  • Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar, heating mantle

  • Büchner funnel and filter paper for product collection

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone (6.0 g, 50 mmol), benzaldehyde (5.3 g, 50 mmol), and 100 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.5 mL) to the mixture.

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the chalcone intermediate.

  • Hydrazine Addition: Add phenylhydrazine (5.4 g, 50 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. A precipitate will likely form as the reaction progresses.

  • Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The collected solid is typically of high purity. It can be further purified by recrystallization from hot ethanol if required.

Troubleshooting & Optimization:

  • Catalyst Choice: While piperidine is a common and effective base catalyst for the initial chalcone formation, other bases like pyrrolidine or even solid catalysts can be used.

  • Reaction Time: The time required for completion can vary based on the reactivity of the specific aldehyde and ketone used. Monitoring by TLC is recommended.

  • Oxidation Step: In some cases, especially when forming pyrazolines, a separate oxidation step might be needed to achieve the final aromatic pyrazole. This can sometimes be accomplished by simply bubbling air through the refluxing solution or by adding a mild oxidant like iodine.

General Analytical Characterization

Confirming the successful formation of the pyrazole ring is crucial. The following table summarizes the expected spectroscopic signatures.

Technique Expected Observations for a Pyrazole Derivative
¹H NMR - N-H Proton: If unsubstituted on nitrogen, a broad singlet is often observed far downfield (>10 ppm).- Ring Protons: Aromatic protons on the pyrazole ring typically appear in the 6.0-8.0 ppm range. The C4-H proton is often a distinct singlet or triplet depending on substitution.
¹³C NMR - Ring Carbons: Carbons of the pyrazole ring typically resonate in the 100-150 ppm range.
IR Spectroscopy - N-H Stretch: A broad peak around 3100-3300 cm⁻¹ for N-H pyrazoles.- C=N & C=C Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - The molecular ion peak (M+) should correspond to the calculated molecular weight of the target pyrazole.

Critical Safety Precautions

  • Hydrazine and Derivatives: Hydrazine and its simple alkylated/arylated derivatives are toxic, corrosive, and potentially carcinogenic. Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).

  • Acid and Base Catalysts: Glacial acetic acid is corrosive. Piperidine is a flammable and toxic liquid. Handle with care and appropriate PPE.

  • General Precautions: Standard laboratory safety practices, including the use of a fume hood and proper waste disposal, should be followed at all times.

Application Notes: Comprehensive Analytical Characterization of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise substitution pattern on the pyrazole ring is critical for pharmacological efficacy and safety. Therefore, rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid for researchers, scientists, and drug development professionals.

This guide provides a suite of detailed analytical protocols designed to offer a comprehensive characterization of this target molecule, ensuring structural confirmation, quantification, and impurity profiling. The methods described herein are foundational for quality control, regulatory submission, and further research applications.

Physicochemical Properties

A thorough understanding of the molecule's physical properties is the first step in developing robust analytical methods. While specific experimental data for the 1,4-dimethyl isomer is not widely published, properties can be estimated based on its structure and data from close isomers like 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2).[1][2][3]

PropertyValue (1,4-Dimethyl-1H-pyrazole-3-carboxylic acid)
Chemical Structure
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS Number 1072-68-0 (for the parent 1,4-Dimethylpyrazole)[4]
Appearance Expected to be a white to off-white solid
Melting Point ~170-176 °C (based on 1,5-isomer)
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO), sparingly soluble in water.
pKa ~4.1 (Predicted, based on 1,5-isomer)[5]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are paramount for separating the analyte from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle: Due to the polar nature of the carboxylic acid group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

Application: This method is ideal for determining the purity of the compound, identifying non-volatile impurities, and for quantitative analysis in various matrices.

Protocol 1: RP-HPLC Purity Assay

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV detector is sufficient. The method parameters are outlined in the table below.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress analyte ionization.[6]
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Elution Mode Isocratic: 70% A / 30% BA simple starting point; can be optimized to a gradient if complex impurity profiles are observed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detection UV at 220 nmPyrazole rings typically exhibit strong absorbance in the low UV range.
Run Time 15 minutesSufficient to elute the main peak and any closely related impurities.
  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure method performance.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in ACN/Water s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 Inject Sample a2 Separation on C18 Column a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate Area % Purity d1->d2

Caption: RP-HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful technique for analyzing volatile compounds. However, the carboxylic acid group in the target molecule makes it non-volatile and prone to thermal degradation. Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) is required. This allows for separation by GC and subsequent identification by mass spectrometry.

Application: GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. It provides definitive structural information from the mass spectra.

Protocol 2: GC-MS Analysis with Derivatization

  • Sample Derivatization (Esterification):

    • Accurately weigh ~1 mg of the compound into a vial.

    • Add 1 mL of 2M HCl in methanol.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool the vial to room temperature. Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent like dichloromethane or ethyl acetate for injection.

    • Safety Note: Handle derivatization reagents in a fume hood.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 minSeparates components based on boiling point.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MS Quad Temp. 150 °C
Scan Range 40 - 400 m/zCovers the expected mass of the derivatized molecule and its fragments.
  • Data Analysis:

    • Identify the peak for the derivatized analyte (methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, MW = 154.17) by its retention time and mass spectrum.

    • Analyze the fragmentation pattern to confirm the structure.

    • Search the NIST library for matches to identify any unknown impurity peaks.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Compound s2 Add HCl/Methanol (Derivatization) s1->s2 s3 Heat at 60°C s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into GC-MS System s4->a1 Inject Sample a2 Separation in GC Column a1->a2 a3 EI Ionization & Mass Analysis a2->a3 d1 Analyze Mass Spectra a3->d1 TIC & Mass Spectra d2 Identify Compound & Impurities d1->d2

Caption: GC-MS workflow including derivatization.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

Application: Essential for confirming the exact isomeric structure (1,4-dimethyl vs. other isomers) and for identifying and characterizing impurities.

Protocol 3: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

  • Expected Spectral Data:

    • The predicted chemical shifts are based on the structure and data from similar pyrazole compounds.[8][9][10]

¹H NMR (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Assignment
~12.5Broad Singlet1H, -COOH
~7.9Singlet1H, H-5 (pyrazole ring proton)
~3.8Singlet3H, N-CH₃
~2.1Singlet3H, C-CH₃
¹³C NMR (Predicted in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~163-COOH
~145C-3 (pyrazole ring)
~138C-5 (pyrazole ring)
~115C-4 (pyrazole ring)
~38N-CH₃
~10C-CH₃
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition.

Application: Confirms molecular weight and formula, and aids in structural elucidation. It is often coupled with chromatography (LC-MS or GC-MS).

Protocol 4: Mass Spectrometry Analysis (Direct Infusion)

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

    • For Electrospray Ionization (ESI), adding 0.1% formic acid can aid in protonation (positive mode) or 0.1% ammonium hydroxide for deprotonation (negative mode).

  • Instrumentation and Conditions:

    • Use an ESI source for this polar molecule.

    • Acquire data in both positive and negative ion modes.

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 141.06.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 139.05.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gather structural data.

  • Expected Fragmentation Pattern (EI mode for reference):

    • The fragmentation of pyrazoles typically involves the loss of small, stable molecules.

    • M•+ (m/z 140): The molecular ion.

    • Loss of -OH (m/z 123): From the carboxylic acid.

    • Loss of -COOH (m/z 95): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of CO₂ (m/z 96): Also from the carboxylic acid.

MS_Fragmentation parent [M]⁺˙ m/z 140 frag1 [M - OH]⁺ m/z 123 parent->frag1 - •OH frag2 [M - COOH]⁺ m/z 95 parent->frag2 - •COOH frag3 [M - CO₂]⁺˙ m/z 96 parent->frag3 - CO₂

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazole-3-Carboxylic Acids in Modern Chemistry

Pyrazole-3-carboxylic acids and their derivatives are cornerstone heterocyclic scaffolds in the pharmaceutical and agrochemical industries.[1][2] Their prevalence in a wide array of bioactive molecules, including the anti-inflammatory drug Celecoxib, underscores the critical need for robust, scalable, and economically viable synthetic methodologies.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of these valuable compounds. We will delve into the most reliable synthetic strategies, offering not just step-by-step protocols but also the critical scientific reasoning behind the operational choices, ensuring both technical accuracy and practical applicability.

Core Synthetic Strategies for Industrial Production

The synthesis of pyrazole-3-carboxylic acids on a large scale hinges on the selection of a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally conscious. Several key strategies have emerged as industry standards, each with its own set of advantages and considerations.

The Knorr Pyrazole Synthesis and its Modern Variants: A Workhorse Reaction

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine and its derivatives, known as the Knorr pyrazole synthesis, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring.[5][6] The reaction's versatility and the ready availability of starting materials make it highly attractive for industrial applications.

Mechanistic Insight: The reaction proceeds through the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines is a critical parameter that must be carefully controlled.

A significant advancement for large-scale synthesis is the in situ generation of the 1,3-dicarbonyl compound, which streamlines the process into a one-pot reaction, enhancing efficiency and reducing waste.[6][7]

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone/Enehydrazine Intermediate 1_3_Dicarbonyl->Intermediate + Hydrazine Hydrazine Derivative Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole-3-Carboxylic Acid Derivative Dehydration->Pyrazole

Caption: The Knorr pyrazole synthesis workflow.

Protocol 1: One-Pot Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

This protocol is adapted from a lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction.[8]

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Lithium tert-butoxide (t-BuOLi)

  • Arylhydrazine hydrochloride

  • Hydrochloric acid (HCl)

  • Ethanol

  • Toluene

Procedure:

  • To a stirred solution of substituted acetophenone in toluene, add lithium tert-butoxide at room temperature.

  • Cool the mixture to 0-5 °C and add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the enolized lithium salt of the ethyl 2,4-dioxo-3,4-diarylbutanoate is complete (monitor by TLC or HPLC).

  • In a separate vessel, dissolve the arylhydrazine hydrochloride in ethanol.

  • Add the arylhydrazine solution to the reaction mixture, followed by the addition of concentrated HCl.

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 4-6 hours.

  • Monitor the reaction for the formation of the pyrazole product.

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Reaction Parameters and Yields

Acetophenone DerivativeArylhydrazine DerivativeSolvent SystemReaction Time (h)Yield (%)
4-MethylacetophenonePhenylhydrazine HClToluene/Ethanol585
4-Chloroacetophenone4-Fluorophenylhydrazine HClToluene/Ethanol682
Acetophenone2,4-DinitrophenylhydrazineToluene/Ethanol490
[3+2] Cycloaddition Reactions: A Route to Functionalized Pyrazoles

1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective method for the synthesis of pyrazole-3-carboxylic acids.[7] A common approach involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne.

Mechanistic Insight: This reaction is a concerted pericyclic reaction where the 1,3-dipole (diazo compound) reacts with the dipolarophile (alkyne) to form the five-membered pyrazole ring in a single step. The regioselectivity is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Cycloaddition cluster_reactants Reactants cluster_process Reaction cluster_product Product Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition + Alkyne Substituted Alkyne Alkyne->Cycloaddition Pyrazole_Ester Pyrazole-3-carboxylate Ester Cycloaddition->Pyrazole_Ester

Caption: [3+2] Cycloaddition for pyrazole synthesis.

Protocol 2: Synthesis of Pyrazole-3-carboxylates via [3+2] Cycloaddition

Materials:

  • Substituted terminal alkyne

  • Ethyl diazoacetate

  • Copper(I) iodide (CuI) or other suitable catalyst

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a solution of the substituted terminal alkyne in the chosen solvent, add the catalyst (e.g., CuI).

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture over a period of 1-2 hours. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Large-Scale Synthesis of a Key Pharmaceutical Intermediate: 5-Acetyl-1H-pyrazole-3-carboxylic acid

5-Acetyl-1H-pyrazole-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals.[9][10] An industrially viable process for its preparation is of high interest.

Synthetic Strategy: A robust, multi-step synthesis starting from readily available 2,3-butanedione has been developed, which avoids hazardous reagents and is suitable for large-scale production.[9]

Darolutamide_Intermediate_Synthesis Butanedione 2,3-Butanedione Intermediate_III Intermediate III Butanedione->Intermediate_III Trialkyl orthoformate, p-toluenesulfonic acid Intermediate_IV Intermediate IV Intermediate_III->Intermediate_IV Hydrazine compound, pH < 7 Final_Product 5-Acetyl-1H-pyrazole-3-carboxylic acid Intermediate_IV->Final_Product Hydrolysis (NaOH)

Caption: Synthetic route to 5-acetyl-1H-pyrazole-3-carboxylic acid.

Protocol 3: Improved Process for 5-Acetyl-1H-pyrazole-3-carboxylic Acid

This protocol is based on an improved, environmentally friendly process.[10]

Part A: Synthesis of Intermediate

  • To a mixture of 3,3-dimethoxybutane-2-one in toluene, add diethyl oxalate at 10-15°C and stir for 4 hours.

  • Filter the resulting solid and dry to obtain the intermediate product.

Part B: Cyclization and Hydrolysis

  • The intermediate from Part A is reacted with a hydrazine compound (e.g., hydrazine hydrate) in a suitable solvent with pH adjustment to below 7.[9]

  • The reaction is heated to 30-110 °C.[9]

  • After reaction completion, the pH is adjusted to 7-8, and the mixture is concentrated and filtered to yield the pyrazole ester intermediate.[9]

  • The ester is then hydrolyzed using an aqueous base (e.g., sodium hydroxide) to give the final product, 5-acetyl-1H-pyrazole-3-carboxylic acid.[9]

Process Optimization and Safety Considerations for Scale-Up

  • Solvent Selection: Choose solvents that are effective, safe, and have a lower environmental impact. The use of water as a solvent, where possible, is highly advantageous.[10]

  • Temperature Control: Precise temperature control is crucial for reaction selectivity, yield, and safety, especially during exothermic steps.

  • Reagent Addition: Slow, controlled addition of reactive reagents like diazo compounds or strong bases is essential to manage reaction rates and heat generation.

  • pH Control: In many pyrazole syntheses, pH control is critical for maximizing yield and minimizing by-product formation.[9]

  • Crystallization and Purification: Develop robust crystallization procedures to ensure high purity of the final product, which is a critical requirement for pharmaceutical applications.

  • Hazardous Reagents: Avoid the use of flammable, explosive, or highly toxic reagents whenever possible. If their use is unavoidable, implement strict safety protocols.[9]

Conclusion

The large-scale synthesis of pyrazole-3-carboxylic acids is a well-established field with a variety of reliable methods. The choice of the optimal synthetic route depends on factors such as the desired substitution pattern, cost of starting materials, and the scale of production. The protocols and insights provided in this guide are intended to equip researchers and process chemists with the knowledge to confidently and efficiently produce these valuable compounds for their applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • Dakshin Meditech. (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib | Request PDF. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. Retrieved from [Link]

  • Ingenta Connect. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Application Note: The Strategic Use of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach relies on screening small, low-molecular-weight molecules (fragments) that, despite typically weak binding affinities, demonstrate high ligand efficiency.[3] The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its synthetic versatility and its presence in numerous approved drugs.[4][5][6] This document provides a detailed guide on the application of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid as a representative pyrazole fragment in FBDD campaigns. We will explore the rationale behind its selection, provide detailed protocols for its use in primary screening and hit validation, and outline the subsequent workflow for hit-to-lead optimization.

Introduction: The Power of Fragments and the Pyrazole Scaffold

Fragment-Based Drug Discovery (FBDD) is a strategic methodology that identifies starting points for drug development by screening libraries of small molecules, or "fragments".[7] Unlike the large, complex molecules found in HTS libraries, fragments (typically <300 Da) can more efficiently probe a target's binding sites, often leading to higher hit rates and providing superior starting points for optimization.[1][7] This efficiency stems from the principle that a more comprehensive exploration of chemical space is possible with smaller, simpler compounds.[1]

The pyrazole ring is a five-membered heterocycle that is widely employed in drug development, featuring in numerous FDA-approved drugs for cancer, inflammation, and infectious diseases.[6][8] Its value lies in its ability to act as a versatile scaffold, presenting hydrogen bond donors and acceptors in a rigid, planar geometry that facilitates predictable interactions with protein targets. Furthermore, its synthetic tractability allows for rapid and systematic modification during the lead optimization phase.[9][10][11]

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid serves as an excellent exemplar for this class, embodying the key characteristics of an ideal fragment.

Fragment Profile: 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

The selection of fragments for a screening library is a critical first step in any FBDD campaign.[1] Fragments are generally selected based on the "Rule of Three": Molecular Weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[12] 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid adheres well to these principles, making it a valuable tool for probing protein binding sites.

Rationale for Use:

  • Hydrogen Bonding: The carboxylic acid group provides a strong hydrogen bond donor and acceptor, capable of forming critical anchoring interactions within a protein's active site.

  • Hydrophobic Pockets: The two methyl groups can explore small hydrophobic pockets adjacent to the primary binding site, providing initial vectors for fragment growth.

  • Scaffold Rigidity: The pyrazole ring is a rigid structure, which reduces the entropic penalty upon binding and provides clear structural information for optimization.

  • Synthetic Tractability: The pyrazole core is readily synthesized and functionalized, allowing for rapid generation of analogues during hit-to-lead development.[13][14]

PropertyValueSignificance in FBDD
Molecular Formula C₆H₈N₂O₂Low atom count ensures high binding efficiency per atom.
Molecular Weight 140.14 g/mol Well within the "Rule of Three" (<300 Da), increasing the probability of fitting into small binding pockets.
Hydrogen Bond Donors 1 (from -COOH)Provides a key interaction point for anchoring to the target protein.
Hydrogen Bond Acceptors 2 (from C=O and pyrazole N)Offers multiple opportunities for forming directed interactions.
Predicted cLogP ~0.5 - 1.0Indicates good aqueous solubility, which is critical for biophysical screening assays that often require high concentrations.
Rotatable Bonds 1Low conformational flexibility reduces the entropic cost of binding, leading to more efficient interactions.

The FBDD Experimental Workflow

A successful FBDD campaign involves a multi-stage process, beginning with a high-sensitivity primary screen to identify weak binders, followed by rigorous validation and structural characterization to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Pyrazoles) Screen Primary Biophysical Screen (SPR, NMR, etc.) Lib->Screen High Concentration Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits DoseResp Dose-Response & Affinity Measurement (KD) Hits->DoseResp Ortho Orthogonal Method Confirmation (e.g., ITC) DoseResp->Ortho Struct Structural Biology (X-ray, NMR) Ortho->Struct SAR Structure-Guided Medicinal Chemistry Struct->SAR Grow Fragment Growing SAR->Grow Link Fragment Linking SAR->Link Lead Potent Lead Compound Grow->Lead Link->Lead

Figure 1: The general workflow of a Fragment-Based Drug Discovery campaign.

Protocols for Screening and Validation

The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques.[15] Below are protocols for three common methods in the FBDD pipeline.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for real-time detection of fragment binding to an immobilized protein target.[16][17]

A. Causality and Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. The response is proportional to the molecular weight of the analyte.[18] While fragments have low molecular weight, modern SPR instruments are sensitive enough to detect their binding.[16] A key challenge is distinguishing true binding from false positives caused by solvent mismatch (DMSO) or non-specific binding.[16] This protocol incorporates controls to mitigate these risks.

B. Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • Scientist's Note: A reference flow cell should be prepared simultaneously (activation and deactivation only) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in 100% DMSO.

    • For screening, dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM.

    • Crucially, ensure the final DMSO concentration in the running buffer is identical for all samples and the running buffer itself (e.g., 2% DMSO). This minimizes solvent-mismatch artifacts.[16]

  • Screening Execution:

    • Equilibrate the system with running buffer (containing matched DMSO) until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over both the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine pH 2.5), ensuring the protein remains stable.

  • Data Analysis and Hit Triage:

    • Perform a double reference subtraction (subtracting both the reference flow cell signal and a buffer-only injection).

    • A fragment is considered a potential "hit" if it produces a consistent, concentration-dependent binding response that is significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for initial ranking: LE = (−RT ln KD)/N, where N is the number of heavy atoms. This normalizes binding affinity by size.

Protocol 2: Hit Confirmation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for FBDD, capable of reliably detecting weak binding events up to the millimolar range.[12][15] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly efficient for screening.

A. Causality and Principle: The STD-NMR experiment identifies binders by observing the transfer of magnetization from a protein to a small molecule. The protein is selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation will be transferred to it via spin diffusion. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals only the signals of the binding fragment.[19]

B. Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Add 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid to the protein solution to a final concentration of 100-500 µM.

    • Prepare a control sample of the fragment alone in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment's signals.

    • Set up the STD experiment. Key parameters include:

      • On-resonance saturation: Set to a frequency where only protein resonances appear (e.g., -1.0 ppm).

      • Off-resonance saturation: Set to a frequency far from any protein or ligand signals (e.g., 40 ppm).

      • Saturation time: Typically 1-2 seconds. A longer time increases the STD effect but can lead to signal loss.

  • Data Processing and Interpretation:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • Signals that appear in the STD difference spectrum belong to the binding fragment.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, generating a "binding epitope."

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the protein-fragment complex, which is invaluable for structure-based drug design.[20]

A. Causality and Principle: This technique requires obtaining a well-ordered crystal of the target protein. By exposing the crystal to X-rays, a diffraction pattern is generated, from which the electron density of the protein (and any bound ligand) can be calculated, revealing the precise binding mode and atomic interactions.

B. Step-by-Step Methodology:

  • Crystal Generation:

    • Obtain high-purity, concentrated protein (>5 mg/mL).

    • Screen for crystallization conditions using commercial screens via sitting-drop or hanging-drop vapor diffusion.

    • Once initial crystals ("hits") are found, optimize conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals (>50 µm).[21]

  • Fragment Soaking:

    • Prepare a "soaking solution" by dissolving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid into the crystal's mother liquor at a high concentration (e.g., 1-10 mM).

    • Carefully transfer a protein crystal from its growth drop into the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

    • Scientist's Note: Co-crystallization, where the fragment is added to the protein solution before setting up crystallization trials, is an alternative approach if soaking proves unsuccessful.[21]

  • Data Collection and Structure Solution:

    • Cryo-protect the soaked crystal by briefly transferring it to a solution containing the mother liquor, fragment, and a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with a known apo-protein structure.

    • Carefully inspect the resulting electron density maps for positive difference density in the binding site corresponding to the fragment. Model the fragment into this density and refine the structure.[20]

From Hit to Lead: The Optimization Pathway

Identifying a fragment hit like 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is the start of the journey. The high-resolution structural data obtained from crystallography is the map that guides medicinal chemistry.

Optimization cluster_0 Structure-Guided Design node_start Initial Hit 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid KD = 500 µM node_strategy Fragment Growing node_start->node_strategy node_synthesis Synthetic Elaboration Add ethyl group to C5 position Rationale: Fill pocket node_strategy->node_synthesis node_info X-ray structure shows unoccupied hydrophobic pocket near the C5-methyl group. node_info->node_synthesis node_result Optimized Compound Analogue 2 KD = 50 µM node_synthesis->node_result

Figure 2: A conceptual workflow for "Fragment Growing" from an initial pyrazole hit.
  • Fragment Growing: This is the most common strategy.[3] The crystal structure reveals vectors on the fragment that point towards unoccupied pockets in the binding site. Synthetic chemistry is then used to add functionality at these positions to make new, favorable interactions, thereby increasing potency.

  • Fragment Linking: If a second fragment is found to bind in an adjacent pocket, the two can be chemically linked together to create a single, much more potent molecule.[3]

  • Scaffold Hopping: The pyrazole core itself can be replaced with other chemical scaffolds that maintain the same 3D arrangement of key binding features, a strategy used to improve properties like patentability or pharmacokinetics.[22]

Conclusion

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a valuable exemplar of the pyrazole fragment class, possessing the ideal physicochemical properties for FBDD. Its rigid core, well-defined hydrogen bonding capabilities, and synthetic accessibility make it an excellent starting point for tackling challenging drug targets. By employing sensitive biophysical techniques like SPR and NMR for initial screening and validating hits with high-resolution X-ray crystallography, researchers can leverage this and similar fragments to efficiently discover novel, high-quality lead compounds.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Lead optimisation of pyrazoles as novel FPR1 antagonists. PubMed.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • SPR-based fragment screening: advantages and applic
  • Fragment-based screening by protein-detected NMR spectroscopy. PubMed - NIH.
  • Design strategy and lead optimization of newer pyrazole analogues.
  • Fragment-Based Drug Discovery Interaction Analysis.
  • What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
  • Lead optimisation of pyrazoles as novel FPR1 antagonists.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Fragment Screening by Surface Plasmon Resonance. University of Dundee Research Portal.
  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
  • Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed.
  • Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. PubMed.
  • Drug Lead Discovery: Fragment Screening and Characteriz
  • What makes a good fragment in fragment-based drug discovery?.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
  • Optimization of pyrazole-based compounds as selective COX-2 inhibitors. PubMed.
  • 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. LookChem.
  • 1,5-dimethyl-1H-pyrazole-3-carboxamide synthesis. ChemicalBook.
  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. ChemicalBook.
  • 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH.
  • Multicomplex Pharmacophore Modeling of Estrogen Receptors. MDPI.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97%. Sigma-Aldrich.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals.
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PMC - NIH.
  • Preparation of Protein Crystals for X-Ray Structural Study.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investig
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • 1H-pyrazole-3-carboxylic acid: Experimental and computational study.
  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. Pyrazole carboxylic acids are cornerstone scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, their synthesis is not without significant challenges, from controlling regioselectivity to achieving clean final-step purifications.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these challenges and offer field-proven protocols and troubleshooting strategies to streamline your research and development efforts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers frequently encounter during the synthesis of pyrazole carboxylic acids.

Q1: My Knorr-type cyclocondensation reaction is giving very low yields. What are the likely causes and solutions?

A1: Low yields in the Knorr pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, are a common frustration.[3][4] The root causes often trace back to precursor reactivity, reaction conditions, or competing side reactions.

  • Cause 1: Reduced Nucleophilicity of Hydrazine: If your hydrazine precursor contains strong electron-withdrawing groups (EWGs), its nucleophilicity is significantly diminished, slowing down the initial attack on the dicarbonyl compound.[5]

  • Solution: This can be overcome by adjusting reaction conditions. Using a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakened nucleophile.[6] Be cautious, as excessive acid can fully protonate the hydrazine, rendering it non-nucleophilic.[5]

  • Cause 2: Suboptimal Reaction Conditions: The reaction is sensitive to temperature and solvent.

  • Solution: Screen different solvents and temperatures. While ethanol is common, for less reactive substrates, a higher boiling point solvent like n-propanol or the use of microwave irradiation can improve yields.[6][7] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent degradation from prolonged heating.

  • Cause 3: Incomplete Cyclization or Side Reactions: The intermediate hydrazone may be stable and reluctant to cyclize, or it may participate in other reactions.

  • Solution: Ensure the removal of water, a byproduct of the condensation. Using a Dean-Stark apparatus can drive the equilibrium toward the cyclized product. If an α,β-unsaturated ketone is used as a precursor, the intermediate pyrazoline requires an oxidation step to yield the aromatic pyrazole, which can sometimes be a source of yield loss.[8][9]

Q2: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I improve selectivity?

A2: This is arguably the most significant challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two regioisomers are possible, and they are often difficult to separate.[7][10]

The key to control is to exploit the differential reactivity of the two carbonyl groups.

  • Strategy 1: Solvent Modification: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to drastically improve selectivity in favor of the 5-arylpyrazole isomer.[10] These solvents can stabilize the key intermediates selectively through hydrogen bonding.

  • Strategy 2: pH Control: The regioselectivity can be pH-dependent. The initial attack of the substituted hydrazine (e.g., methylhydrazine) occurs via the more nucleophilic nitrogen. Under acidic conditions, the reaction tends to start at the more reactive carbonyl (e.g., a ketone over an ester). Under basic conditions, the enolate may form, altering the reaction pathway. Careful, systematic screening of pH is recommended.

  • Strategy 3: Alternative Regioselective Syntheses: If modifying the Knorr synthesis is unsuccessful, consider alternative methods designed for high regioselectivity, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity.[11][12]

Table 1: Effect of Solvent on Regioselectivity
1,3-Diketone SubstrateSolventRatio of Regioisomers (5-Aryl : 3-Aryl)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol70:30[10]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneTFE95:5[10]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP>99:1[10]

Q3: I'm struggling with the final hydrolysis of my pyrazole ester to the carboxylic acid. What are the best conditions to avoid ring degradation or incomplete reaction?

A3: The hydrolysis of a precursor ester or nitrile is a common final step. However, pyrazole rings can be sensitive to harsh conditions, and some esters are notoriously difficult to hydrolyze.

  • For Robust Substrates (Alkaline Hydrolysis): Saponification using a strong base like KOH or NaOH in a mixture of water and an alcohol (e.g., ethanol, methanol) is standard. For very hindered esters, a stronger system like KOH in DMSO may be required.[13] The reaction should be heated and monitored carefully by TLC until the starting material is consumed.

  • For Sensitive Substrates (Acidic Hydrolysis): If your molecule contains base-labile functional groups, acid-catalyzed hydrolysis (e.g., with concentrated HCl or H₂SO₄ in dioxane/water) is an alternative. However, be aware that pyrazole esters can be unstable, and prolonged heating in strong acid can lead to degradation or decarboxylation.[14][15]

  • Troubleshooting Tips:

    • Incomplete Hydrolysis: If the reaction stalls, consider increasing the temperature, using a stronger base/acid, or adding a co-solvent like THF or dioxane to improve solubility.

    • Degradation: If degradation is observed, switch to milder conditions. For example, use lithium hydroxide (LiOH) at room temperature, which is often effective and less harsh than NaOH or KOH.

Q4: My final pyrazole carboxylic acid is impure and difficult to clean up. What purification strategies can I use?

A4: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for closely related impurities like regioisomers.

  • Standard Methods: Reversed-phase HPLC is often effective for polar compounds. Standard silica gel chromatography can also be used, but it may require an acidic mobile phase (e.g., adding 0.5-1% acetic acid to a dichloromethane/methanol eluent) to prevent streaking of the carboxylic acid.

  • Advanced Strategy: Purification via Salt Formation: A highly effective method for removing neutral or less basic impurities is to selectively precipitate your product as a salt.[16]

    • Dissolve the crude product in a suitable organic solvent (e.g., acetone, ethanol).

    • Add at least one equivalent of an acid (inorganic mineral acids or organic acids like oxalic acid work well).[16]

    • The pyrazole carboxylic acid salt should precipitate or crystallize out of the solution.

    • Filter the salt, wash it with a cold solvent, and then neutralize it with a base (e.g., NaHCO₃ solution) and extract the pure carboxylic acid into an organic solvent.

Visualizing Synthesis Challenges & Solutions

Knorr Synthesis: The Regioselectivity Problem

The diagram below illustrates the two competing pathways in the Knorr synthesis when an unsymmetrical dicarbonyl reacts with a substituted hydrazine, leading to a mixture of regioisomers.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B Start1 Unsymmetrical 1,3-Dicarbonyl (R1-C(O)-CH2-C(O)-R2) IntA Initial attack at C(O)R1 Start1->IntA Condensation IntB Initial attack at C(O)R2 Start1->IntB Condensation Start2 Substituted Hydrazine (R3-NH-NH2) Start2->IntA Condensation Start2->IntB Condensation ProdA Regioisomer 1 IntA->ProdA Cyclization & Dehydration ProdB Regioisomer 2 IntB->ProdB Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis.

Troubleshooting Workflow for Low Yields

This workflow provides a logical sequence of steps to diagnose and solve low-yield problems in your synthesis.

G start Low Yield Observed check_sm Analyze crude NMR/TLC: Is starting material consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No check_side_products Are there significant side products? sm_consumed->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No increase_reactivity Increase Reactivity: - Increase Temperature - Add Acid Catalyst - Extend Reaction Time sm_not_consumed->increase_reactivity end Yield Improved increase_reactivity->end optimize_conditions Optimize Conditions: - Lower Temperature - Change Solvent (e.g., TFE) - Check pH side_products_yes->optimize_conditions optimize_conditions->end check_workup Review Workup & Purification: - Check for product loss in aqueous layers - Optimize chromatography - Use salt precipitation side_products_no->check_workup check_workup->end

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and fundamental method for synthesizing pyrazole carboxylic acids?

A1: The most classic and widely used approach is the Knorr pyrazole synthesis and its variations.[3][6][7][17] This involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[8] For pyrazole carboxylic acids specifically, the 1,3-dicarbonyl precursor often contains an ester group (i.e., it's a β-ketoester), which is then hydrolyzed to the carboxylic acid in a subsequent step.[6]

Q2: Is it possible to add the carboxylic acid group directly to a pre-formed pyrazole ring?

A2: Yes, direct carboxylation is a viable strategy, though it can be more substrate-specific than building the ring with the carboxyl group already present as a precursor.

  • Using Oxalyl Chloride: A previously reported method involves reacting a 1-substituted pyrazole with oxalyl chloride. This initially forms a pyrazole-containing derivative of oxalic acid chloride, which then loses carbon monoxide to form a carboxylic acid chloride. This intermediate is hydrolyzed in situ to yield the final pyrazole carboxylic acid.[13]

  • Metal-Catalyzed Carboxylation: Modern methods utilize transition-metal catalysts to directly carboxylate the pyrazole C-H bond using CO₂ as the C1 source.[18] For example, rhodium-catalyzed processes have been developed for the carboxylation of aryl-substituted pyrazoles.[18]

Q3: Are there any modern "one-pot" methods that avoid isolating intermediates?

A3: Yes, significant progress has been made in developing efficient one-pot syntheses. For instance, a method has been developed for the synthesis of pyrazoles directly from (hetero)arenes and carboxylic acids.[19] This process involves the sequential in-situ formation of a ketone, then a β-diketone, followed by heterocyclization with hydrazine, all in a single reaction vessel, which greatly improves efficiency.[7][19]

Key Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis in a Fluorinated Alcohol[10]

This protocol describes the synthesis of a 5-aryl-3-trifluoromethyl pyrazole, maximizing regioselectivity by using HFIP as the solvent.

  • Reaction Setup: To a solution of 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 3 mL), add methylhydrazine (1.1 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired regioisomer.

Protocol 2: Alkaline Hydrolysis of a Pyrazole Ester[13]

This protocol describes the conversion of a pyrazole ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve the pyrazole ethyl ester (1.0 mmol) in a mixture of ethanol (5 mL) and water (2 mL).

  • Saponification: Add potassium hydroxide (KOH, 5.0 mmol) to the solution. Heat the mixture to reflux (approx. 80-90 °C).

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (10 mL).

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate of the pyrazole carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

References

  • Al-Masoudi, N. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Process Research & Development.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Bhingolikar, V. E., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal.
  • Boyd, M. J., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles.
  • Sener, A., et al. (2005). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
  • Aggarwal, N., et al. (2023).
  • Naim, M. J., et al. (2021).
  • Abramov, I. G., et al. (2018).
  • Sarchomeli, A. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI.
  • Tasch, B. O. A. & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Naim, M. J., et al. (2021).
  • Various Authors. Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Various Authors. Knorr Pyrazole Synthesis. Chem Help ASAP.
  • Fischer, G., et al. (2011). Method for purifying pyrazoles.
  • Various Authors. Knorr pyrazole synthesis. Name-Reaction.com.
  • Bektas, H. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Kim, J. S., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • Bektas, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Ghosh, A., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions.
  • Various Authors. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. Benchchem.
  • Basavannacharya, C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Various Authors. (2021). Unit 4 Pyrazole. Slideshare.

Sources

Technical Support Center: Purification of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, providing in-depth explanations and actionable solutions.

Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. For 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, the expected melting point is around 170-176°C.[1] Deviations from this suggest the presence of residual starting materials, reaction byproducts, or solvents.

Possible Causes and Solutions:

  • Residual Starting Materials: Unreacted starting materials from the synthesis are a common source of contamination.

    • Troubleshooting: Review your reaction monitoring data (e.g., TLC, LC-MS) to ensure the reaction went to completion. If not, consider extending the reaction time or adjusting the stoichiometry of your reagents.

  • Isomeric Impurities: The synthesis of pyrazoles can sometimes lead to the formation of isomers.[2] For example, methylation can potentially occur at different nitrogen atoms of the pyrazole ring, leading to structural isomers that can be difficult to separate.

    • Troubleshooting: Isomeric impurities often have very similar polarities to the desired product, making separation by standard chromatography challenging. High-performance liquid chromatography (HPLC) may be necessary for both analysis and purification in such cases.[3]

  • Byproducts from Side Reactions: Depending on the synthetic route, various side reactions can occur, generating byproducts that co-purify with your target compound.

    • Troubleshooting: A thorough understanding of your synthetic pathway is crucial. Identify potential side products and devise a purification strategy that specifically targets their removal. For instance, an acid-base extraction can be highly effective at removing neutral or basic impurities from a carboxylic acid product.[4]

Question 2: I'm observing significant product loss during recrystallization. How can I improve my yield?

Recrystallization is a powerful technique for purifying solid compounds, but it can lead to low recovery if not optimized. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Improving Recrystallization Yield:

  • Solvent Selection is Critical:

    • Single Solvent System: For pyrazole-based compounds, ethanol is often a good starting point for recrystallization.[6] Water can also be effective for polar compounds.[5]

    • Solvent Pair System: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common pairs include ethanol/water, methanol/water, or ethyl acetate/hexanes.[5]

  • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved at cold temperatures, thereby reducing the yield.

  • Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the product to "crash out" of solution, trapping impurities.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

Question 3: My compound streaks on the TLC plate during column chromatography. How can I get clean separation?

Streaking on a TLC plate is a common issue when dealing with carboxylic acids, often due to strong interactions with the silica gel.

Strategies to Prevent Streaking:

  • Modify the Mobile Phase: Adding a small amount of a polar, acidic modifier to your eluent can significantly improve peak shape.

    • Acetic Acid: A common and effective choice is to add 0.5-2% acetic acid to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper bands.

    • Formic Acid: For mass spectrometry-compatible methods, formic acid can be used as an alternative to phosphoric or acetic acid.[3]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Reverse-Phase Chromatography: C18-functionalized silica is a good option for purifying polar compounds.

    • Alumina (Neutral or Basic): For compounds that are sensitive to acidic conditions, alumina can be a suitable alternative to silica gel.

Question 4: How do I remove colored impurities from my final product?

Colored impurities are often highly conjugated organic molecules.

Decolorization Techniques:

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.

    • Procedure: Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

  • Column Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography.

II. Frequently Asked Questions (FAQs)

What is the typical purity of commercially available 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid?

Commercial suppliers often offer this compound at purities of 95% or higher.[7] Some vendors provide purities of 97% or 98%.[7]

What are the key physical properties of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid?
PropertyValueReference
Molecular FormulaC6H8N2O2[7]
Molecular Weight140.14 g/mol [7]
Melting Point170-176 °C[1]
AppearanceSolid[7]
pKa4.12 ± 0.10 (Predicted)[7]
Can I use acid-base extraction to purify 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid?

Yes, acid-base extraction is a highly effective method for purifying carboxylic acids.[4] The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 2. The carboxylic acid will precipitate out of the solution.

  • Collect the precipitated solid by filtration, wash it with cold water, and dry it thoroughly.

III. Experimental Protocols

Protocol 1: Recrystallization of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

This protocol provides a step-by-step guide for the recrystallization of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid using an ethanol/water solvent system.

Materials:

  • Crude 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

This protocol outlines the purification of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid using silica gel column chromatography.

Materials:

  • Crude 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing it with silica gel in a slurry of hexanes.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexanes and ethyl acetate, gradually increasing the polarity. A typical starting eluent could be 90:10 hexanes:ethyl acetate, gradually moving to a more polar mixture. Add 1% acetic acid to the eluent to prevent streaking.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Visualizations

Workflow for Selecting a Purification Technique

Purification_Workflow Start Crude 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil/Liquid) Success_Recrystallization Pure Product Try_Recrystallization->Success_Recrystallization Successful Failure_Recrystallization Recrystallization Fails or Purity is Insufficient Try_Recrystallization->Failure_Recrystallization Unsuccessful Failure_Recrystallization->Column_Chromatography Acid_Base_Extraction Consider Acid-Base Extraction Failure_Recrystallization->Acid_Base_Extraction Success_Chromatography Pure Product Column_Chromatography->Success_Chromatography Acid_Base_Extraction->Try_Recrystallization Product Precipitates

Caption: Decision tree for selecting the appropriate purification method.

Recrystallization Process Flowchart

Recrystallization_Process Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if insoluble impurities are present) Dissolve->Hot_Filter Cool_Slowly Cool Slowly to Room Temperature Hot_Filter->Cool_Slowly No Hot_Filter->Cool_Slowly Yes Ice_Bath Place in Ice Bath Cool_Slowly->Ice_Bath Filter Collect Crystals by Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for the recrystallization process.

V. References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from 3

  • LookChem. (n.d.). Cas 5744-59-2, 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from 7

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from 8

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from 4

  • Sigma-Aldrich. (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97%. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. Retrieved from 1

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from 5

  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197–A199. Retrieved from 2

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis is frequently hampered by a significant, practical challenge: the poor solubility of pyrazole precursors and their intermediates. This issue can lead to incomplete reactions, difficult purification, and low yields, frustrating researchers and delaying project timelines.[3]

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with pyrazole precursors. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured into a direct troubleshooting section for immediate problems and a comprehensive FAQ section for deeper understanding and long-term strategy.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Issues

This section addresses specific problems you might encounter during an experiment.

Question: My pyrazole precursor won't dissolve in the initial reaction solvent. What are my options?

Answer:

This is one of the most common hurdles. The inability to achieve a homogeneous solution at the start of a reaction can prevent the reagents from interacting effectively. The root cause often lies in a mismatch between the polarity of your precursor and the chosen solvent, or high crystal lattice energy of the solid.[4]

Immediate Steps:

  • Solvent Selection & Co-Solvency: The first and most crucial step is to ensure you are using an appropriate solvent. While pyrazoles often exhibit limited solubility in water, they are typically more soluble in organic solvents.[5] If a single solvent isn't effective, a mixture of co-solvents can be used to fine-tune the polarity of the medium.[][7]

    • Expert Insight: Don't just choose a solvent that dissolves the precursor; consider the solubility of all reactants and the reaction conditions. For instance, while DMF is an excellent solvent, its high boiling point can complicate product isolation. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have unique properties that can not only improve solubility but also enhance the regioselectivity of the pyrazole formation.[3][8][9]

  • Thermal Adjustment: Gently heating the mixture can often provide the energy needed to overcome the crystal lattice energy and dissolve the solute.[5]

    • Causality: Increasing temperature enhances the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that can break apart the intermolecular forces in the solid precursor.

    • Caution: Be mindful of the thermal stability of your precursor and reagents. Run a preliminary thermal stability test if you suspect decomposition.

  • Particle Size Reduction (Micronization): The dissolution rate is directly proportional to the surface area of the solute.[10] Grinding your precursor into a finer powder using a mortar and pestle increases its surface area, allowing the solvent to interact more effectively.[10][11] For larger scales, techniques like ball milling can be employed.[12]

Question: My precursor dissolved initially, but a precipitate formed during the reaction. What happened and how do I fix it?

Answer:

Precipitation mid-reaction is a clear indicator that the properties of the reaction medium have changed, reducing the solubility of one of your components—either the starting material or the newly formed product.

Troubleshooting Workflow:

G cluster_causes Identify the Cause cluster_solutions Implement Solution start Precipitation Occurs Mid-Reaction cause1 Change in Solvent Polarity? (e.g., added a less polar reagent) start->cause1 Analyze Reagents cause2 Change in pH? (e.g., acidic/basic byproduct formed) start->cause2 Monitor pH cause3 Supersaturation & Crashing Out? (Product is less soluble than precursor) start->cause3 Consider Product Structure sol1 Add a Co-Solvent to Re-dissolve Precipitate cause1->sol1 sol4 Run Reaction at Higher Dilution (More Solvent) cause1->sol4 sol2 Adjust pH with Dilute Acid/Base to Re-dissolve cause2->sol2 sol3 Increase Temperature to Maintain Solubility cause3->sol3 cause3->sol4

Caption: Troubleshooting workflow for mid-reaction precipitation.

Detailed Explanations:

  • Identify the Precipitate: First, determine if the precipitate is your starting material (indicating an incomplete reaction) or your product. This can often be done by taking a small sample, filtering it, and running a quick analysis like Thin Layer Chromatography (TLC) or melting point.

  • Address the Cause:

    • If Starting Material Precipitated: This often happens when a new reagent added to the flask changes the overall solvent polarity. The solution is to either add more of the original solvent or introduce a co-solvent that can accommodate all species in the solution.

    • If Product Precipitated: This is common when the product is more crystalline or has significantly different polarity than the reactants. While sometimes desirable for purification (precipitation-driven reaction), it can also trap starting materials and reduce yield. Running the reaction at a higher temperature or in a larger volume of solvent can keep the product dissolved until the reaction is complete.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to broader strategic questions about pyrazole precursor solubility.

Q1: What are the fundamental molecular properties that cause poor solubility in pyrazole derivatives?

Answer: The solubility of a compound is a complex interplay of its physical and chemical properties. For pyrazole precursors, the primary culprits are:

  • High Crystal Lattice Energy: Molecules that are planar and symmetrical can pack very efficiently into a stable crystal lattice.[4] Strong intermolecular forces, such as hydrogen bonds (especially with N-H pyrazoles) and π-π stacking between the aromatic rings, create a very stable solid state that requires a large amount of energy for a solvent to break apart.[4]

  • Lipophilicity: The pyrazole ring itself, along with other nonpolar substituents, contributes to the molecule's lipophilic (nonpolar) nature.[4] This makes it inherently less soluble in polar solvents like water. While the pyrazole ring can improve lipophilicity and solubility compared to a simple arene core in some drug contexts, highly substituted or non-functionalized pyrazoles are often poorly soluble in aqueous media.[13]

Q2: How can I perform a systematic solvent screen to find the optimal conditions?

Answer: A systematic, small-scale solvent screening is a data-driven approach that saves time and resources.

Experimental Protocol: Small-Scale Solubility Screening

This protocol is designed to estimate the solubility of your precursor in a range of solvents.

Objective: To identify the most effective solvent or co-solvent system for dissolving the pyrazole precursor.

Materials:

  • Pyrazole precursor

  • A selection of solvents (see Table 1 below)

  • Small vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stir plate and small stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification[14][15]

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities. A good starting set is included in the table below.

  • Prepare Saturated Solutions: a. Add an excess, accurately weighed amount of your pyrazole precursor to a vial (e.g., 10 mg). b. Add a fixed volume of a solvent (e.g., 1 mL) to the vial. c. Add a small stir bar and seal the vial. d. Stir the mixtures vigorously at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-4 hours) to ensure equilibrium is reached. You should see undissolved solid at the bottom of each vial.

  • Sample Preparation: a. Stop stirring and allow the solid to settle. b. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid. c. Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, like DMSO or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: a. Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved precursor.[14] b. Calculate the solubility in each solvent (e.g., in mg/mL).

Data Presentation:

Organize your results in a table to easily compare the effectiveness of each solvent.

Table 1: Common Solvents for Pyrazole Synthesis and Solubility Screening
SolventDielectric Constant (ε)Boiling Point (°C)Typical Use & Comments
Toluene2.4111Non-polar aprotic; can give marginal improvement over other non-polar solvents.[3]
Dichloromethane (DCM)9.140Common for reactions at or below room temperature.[16]
Acetone2156Polar aprotic; good general-purpose solvent for many pyrazole syntheses.[5][16]
Ethanol (EtOH)24.578Common polar protic solvent, but can lead to low regioselectivity in some cases.[3][17]
Methanol (MeOH)3365Similar to ethanol, widely used.[5]
Acetonitrile (MeCN)37.582Polar aprotic solvent used in a variety of pyrazole syntheses.[16]
Dimethylformamide (DMF)38153Excellent dissolving power but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)47189Highly polar aprotic solvent, dissolves a wide range of compounds. High boiling point.
2,2,2-Trifluoroethanol (TFE)8.574Fluorinated alcohol that significantly improves regioselectivity and solubility.[3][8]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)9.358Highly fluorinated alcohol providing excellent selectivity and dissolving power.[3][8]

Note: Dielectric constants are representative values and can vary slightly.

Q3: My precursor is for a biological application and needs to be soluble in aqueous media. What are my long-term strategies?

Answer: When aqueous solubility is paramount, especially in drug development, you may need to chemically modify the molecule. This is a long-term strategy best employed once a lead candidate has been identified.

  • Salt Formation: This is the most common and effective method for increasing the aqueous solubility of acidic or basic compounds.[18] If your pyrazole precursor has an ionizable functional group (e.g., a carboxylic acid or an amino group), you can react it with a base or an acid to form a salt.[11][19] The resulting salt is an ionic species that is often dramatically more soluble in water than the neutral parent compound.[18][20]

    • Mechanism: The process involves a proton transfer from the acid to the base, creating ions that interact more favorably with polar water molecules.[19] The choice of the counter-ion is critical and can influence not only solubility but also stability and hygroscopicity.[18]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[21][22] This strategy is excellent for temporarily masking a feature that causes poor solubility. By attaching a highly soluble, cleavable "promoiety" (like a phosphate, amino acid, or polyethylene glycol chain), the overall aqueous solubility of the molecule can be drastically improved.[21][23]

    • Field-Proven Example: Pyrazolo[3,4-d]pyrimidines, a class of potent kinase inhibitors, often suffer from poor aqueous solubility.[21][24] Prodrug strategies, such as adding a water-soluble N-methylpiperazino promoiety, have been shown to improve solubility by up to 600-fold, enhancing their therapeutic potential.[21][24]

  • Formulation with Solubility-Enhancing Excipients: In the final stages of drug development, the active pharmaceutical ingredient (API) is formulated with excipients. These are inactive substances that help deliver the drug. Several types of excipients are designed specifically to enhance solubility:[25]

    • Polymers: High molecular weight polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) can be used to create amorphous solid dispersions, preventing the API from crystallizing into a less soluble form.[26][27]

    • Surfactants: Excipients like Polysorbate 80 can form micelles that encapsulate the hydrophobic drug molecule, allowing it to be dispersed in an aqueous solution.[28]

    • Complexing Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from water.[4]

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • PubMed. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]

  • NIH. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Prodrug: Approach to Better Drug Delivery. [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • OUCI. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]

  • PubMed. (n.d.). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2021). solid state synthesis and characterization of pyrazole and. [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

Sources

minimizing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions and Optimizing Purity

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Selectivity in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone in medicinal chemistry and materials science, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction famously known as the Knorr pyrazole synthesis.[1][2][3] While seemingly straightforward, this reaction can be plagued by a number of side reactions, leading to mixtures of products that are often difficult to separate, ultimately impacting yield and purity.[4]

This guide will focus on the most prevalent side reactions, providing you with the knowledge and tools to minimize their formation and optimize the synthesis of your target pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr pyrazole synthesis?

The most frequent and challenging side reaction is the formation of regioisomers . This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted hydrazine can attack either of the two different carbonyl groups, leading to two different pyrazole products.

Q2: What factors influence the formation of these regioisomers?

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulky substituent on either reactant can favor the attack of the hydrazine on the less sterically hindered carbonyl group.

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is the major product.[5]

Q3: Can you explain the mechanism of regioisomer formation?

Certainly. The reaction proceeds through the formation of a hydrazone intermediate. The initial attack of the substituted nitrogen of the hydrazine on one of the carbonyls is the key step that determines the final regiochemistry. The subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole.

Below is a diagram illustrating the competing reaction pathways:

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C3 Hydrazone\nIntermediate A Hydrazone Intermediate A Attack at C1->Hydrazone\nIntermediate A Hydrazone\nIntermediate B Hydrazone Intermediate B Attack at C3->Hydrazone\nIntermediate B Regioisomer A Regioisomer A Hydrazone\nIntermediate A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Hydrazone\nIntermediate B->Regioisomer B Cyclization & Dehydration G start Mixture of Regioisomers Observed solvent Modify the Solvent System start->solvent temp Adjust the Reaction Temperature solvent->temp ph Control the pH of the Reaction temp->ph substituents Consider Steric/Electronic Effects of Substituents ph->substituents end Desired Regioisomer Optimized substituents->end

Decision-making workflow for optimizing regioselectivity.

Detailed Strategies:

  • Solvent Modification: The choice of solvent can have a profound impact on regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer. [4][6]This is attributed to the unique hydrogen-bonding properties of these solvents which can stabilize one of the transition states over the other.

    • Aprotic vs. Protic Solvents: The polarity and hydrogen-bonding ability of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer. A systematic study of the reaction at different temperatures is advised.

  • pH Control:

    • The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Acidic conditions can protonate the more basic nitrogen, directing the initial attack from the less hindered nitrogen. Conversely, basic conditions can deprotonate the NH proton of the hydrazine, increasing its overall nucleophilicity.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the ratio of regioisomers formed in the reaction of a 1,3-diketone with methylhydrazine.

1,3-Diketone Substituents (R1, R2)SolventRegioisomer Ratio (A:B)Reference
CF3, 2-furylEthanol1 : 1.8
CF3, 2-furylTFE85 : 15[4]
CF3, 2-furylHFIP97 : 3[4]
Ph, MeEthanol1 : 1[7]
Ph, MeTFE90 : 10[7]

Regioisomer A: N-methyl adjacent to R1; Regioisomer B: N-methyl adjacent to R2.

Guide 2: Minimizing Pyrazoline Formation

Issue: I am observing a significant amount of pyrazoline byproduct in my reaction.

Strategies:

  • Choice of Starting Material: Pyrazoline formation is more prevalent when using α,β-unsaturated ketones or aldehydes. [8]If possible, using a 1,3-dicarbonyl compound is a more direct route to the pyrazole.

  • Oxidizing Agent: If you are using a synthetic route that proceeds through a pyrazoline intermediate, ensure complete oxidation to the pyrazole. This can often be achieved by bubbling air or oxygen through the reaction mixture, or by adding a mild oxidizing agent.

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can sometimes promote the final aromatization step.

Guide 3: Purification of Pyrazoles

Issue: I have a mixture of pyrazole regioisomers or other impurities and need to isolate my desired product.

Purification Workflow:

G start Crude Reaction Mixture chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization salt_formation Acid Addition Salt Formation & Crystallization start->salt_formation end Pure Pyrazole Product chromatography->end recrystallization->end salt_formation->end

General purification workflow for pyrazoles.

Detailed Protocols:

Protocol 1: Purification by Column Chromatography

Column chromatography is a widely used technique for separating pyrazole regioisomers and other impurities.

  • Stationary Phase: Silica gel is the most common stationary phase. For basic pyrazole compounds, deactivating the silica gel with triethylamine (Et3N) or using neutral alumina can prevent product tailing and improve separation.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. [9] Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid pyrazoles, especially if one regioisomer is significantly less soluble than the other in a particular solvent system. [10]

  • Solvent Selection: The ideal solvent is one in which the desired pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate. [10]* Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum. [11][12] Protocol 3: Purification via Salt Formation

The basic nitrogen atoms in the pyrazole ring can be protonated with an acid to form a salt. The resulting salt may have different solubility and crystallization properties than the free base or the salt of the regioisomeric byproduct, allowing for separation. [13][14]

  • Procedure:

    • Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., ethanol, acetone).

    • Add a solution of an acid (e.g., HCl in ethanol, sulfuric acid) dropwise until precipitation is complete.

    • Collect the salt by filtration and wash with the solvent.

    • The free base can be regenerated by treating the salt with a base (e.g., aqueous sodium bicarbonate).

Conclusion

Minimizing side reactions in pyrazole synthesis requires a thorough understanding of the underlying reaction mechanisms and the influence of various experimental parameters. By carefully considering the electronic and steric properties of your substrates and by systematically optimizing the reaction conditions, particularly the solvent and temperature, you can significantly improve the regioselectivity and overall efficiency of your synthesis. Furthermore, employing the appropriate purification techniques is crucial for obtaining your target pyrazole in high purity. We hope this guide serves as a valuable resource in your research endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
  • BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis. BenchChem.
  • BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem.
  • The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529.
  • Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline.
  • MDPI. (2023).
  • Ali, M. A., et al. (2013).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. Organic Chemistry Portal.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Chebanov, V. A., et al. (2015). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • IJFMR. (n.d.).
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • (n.d.).
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Al-Jibouri, M. N. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne.
  • NIH. (n.d.). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Organic Syntheses Procedure. (n.d.). 5. Organic Syntheses Procedure.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses. YouTube.
  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • (n.d.).
  • (n.d.).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • Semantic Scholar. (2022).
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.

Sources

stability issues of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core. The stability of such molecules, especially in acidic environments, is a critical factor in experimental design and execution. The pyrazole ring is generally considered aromatic and relatively stable; however, the presence of substituents and the reaction conditions can significantly influence its susceptibility to degradation.

Under acidic conditions, two primary sites of reactivity are of concern: the pyrazole ring itself and the carboxylic acid functional group. Protonation of the pyrazole nitrogen atoms can activate the ring towards nucleophilic attack or ring-opening, although this is generally less favorable for N-methylated pyrazoles. The carboxylic acid group is typically stable, but under harsh acidic conditions and elevated temperatures, decarboxylation could be a potential degradation pathway.

II. Troubleshooting Guide: Stability Issues in Experimental Workflows

This section addresses common problems encountered during experiments involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid under acidic conditions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

  • Question: "I am using 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in an acid-catalyzed reaction, and my yields are highly variable. What could be the cause?"

  • Answer: Inconsistent yields are often a primary indicator of compound instability. The acidic conditions may be promoting a degradation pathway that competes with your desired reaction.

    Troubleshooting Workflow:

    A Inconsistent Yields B Run a Control Experiment (Compound in acidic media, no other reagents) A->B C Analyze Control via HPLC/LC-MS B->C D Degradation Observed? C->D E Optimize Reaction Conditions D->E Yes F No Degradation Observed D->F No H Lower Temperature E->H I Decrease Acid Concentration E->I J Shorter Reaction Time E->J K Consider a Milder Acid E->K G Investigate Other Reaction Parameters (Reagent purity, stoichiometry, etc.) F->G

    Caption: Troubleshooting workflow for inconsistent reaction yields.

    Step-by-Step Protocol:

    • Control Experiment: Set up a control reaction containing only 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid and the acidic medium you are using. Run it under the same conditions (temperature, time) as your actual experiment.

    • Analytical Monitoring: At various time points, take aliquots from the control reaction and analyze them using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

    • Data Analysis: Compare the peak area of the parent compound over time. A significant decrease indicates degradation. Look for the appearance of new peaks, which could be degradation products.

    • Condition Optimization: If degradation is confirmed, systematically adjust your reaction conditions. Lowering the temperature, reducing the acid concentration, or shortening the reaction time can often mitigate degradation. If possible, consider using a weaker acid.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

  • Question: "My HPLC analysis of a reaction mixture shows several unexpected peaks that are not my starting material or desired product. Could these be degradation products?"

  • Answer: Yes, the appearance of new, unidentified peaks is a strong indication of compound degradation or side reactions.

    Troubleshooting Workflow:

    A Unexpected HPLC Peaks B Characterize Unknown Peaks (LC-MS, NMR if possible) A->B C Perform Forced Degradation Study B->C D Compare Degradant Profile C->D I Acidic Conditions C->I J Basic Conditions C->J K Oxidative Conditions C->K L Photolytic Conditions C->L E Match Found? D->E F Modify Reaction/Purification E->F Yes G No Match E->G No H Investigate Side Reactions with other reagents G->H

    Caption: Workflow for identifying unexpected chromatographic peaks.

    Step-by-Step Protocol:

    • Peak Characterization: If you have access to LC-MS, determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide clues about their molecular weight and potential structure.

    • Forced Degradation Study: To confirm if the unknown peaks are acid-induced degradants, perform a forced degradation study.[3] Expose a pure sample of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid to your acidic conditions for an extended period or at a higher temperature.

    • Profile Comparison: Analyze the forced degradation sample by HPLC/LC-MS and compare the chromatogram to your reaction mixture. If the retention times and mass spectra of the unknown peaks match those from the forced degradation study, you have confirmed their origin.

    • Reaction/Purification Modification: Once you've identified the source of the impurities, you can modify your reaction conditions to minimize their formation. Alternatively, you may need to develop a more robust purification method to remove them.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended pH range for working with 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in aqueous solutions?

  • Q2: Are there any specific acids that should be avoided?

    • A2: Strong, non-oxidizing acids like HCl or H₂SO₄ are generally preferred over oxidizing acids (e.g., nitric acid) if oxidation is a potential degradation pathway. However, the choice of acid is highly dependent on the specific reaction being performed. A preliminary stability test with your chosen acid is always recommended.

  • Q3: How should I store solutions of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid?

    • A3: For optimal stability, prepare solutions fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. The choice of solvent can also impact stability; use high-purity solvents in which the compound is fully dissolved to avoid precipitation and localized concentration effects that might accelerate degradation.[3]

  • Q4: What analytical method is best for monitoring the stability of this compound?

    • A4: A stability-indicating HPLC method is the gold standard.[1][2] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. A method using a C18 column with a gradient elution of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength where the compound has significant absorbance should be employed.

IV. Experimental Protocols

Protocol 1: General Procedure for Assessing Acid Stability

  • Solution Preparation: Prepare a stock solution of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Medium Preparation: Prepare the acidic solution to be tested (e.g., 0.1 N HCl in water).

  • Incubation: Add a known volume of the stock solution to the acidic medium to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Incubate the solution at the desired temperature (e.g., room temperature or elevated temperature).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (Optional but Recommended): Neutralize the aliquot with a suitable base to stop any further degradation before analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Parameter Recommendation Rationale
pH Range (Storage) 6.0 - 8.0Minimizes potential acid- or base-catalyzed hydrolysis.
Temperature (Storage) 2 - 8 °CReduces the rate of potential degradation reactions.
Solvents High-purity (e.g., HPLC grade)Prevents introduction of contaminants that could catalyze degradation.
Light Exposure Protect from lightAvoids potential photolytic degradation pathways.

V. Potential Degradation Pathway

While specific degradation products for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid under acidic conditions are not documented in the provided search results, a plausible, though hypothetical, degradation pathway could involve hydrolysis of the pyrazole ring. This is less likely for N-methylated pyrazoles but could be considered under harsh conditions. A more likely, yet still speculative, pathway under extreme heat and acid might be decarboxylation.

A 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid B Protonation of Pyrazole Nitrogen A->B + H+ D Decarboxylation (Harsh Conditions, Heat) A->D Heat, H+ C Potential Ring Opening (Harsh Conditions) B->C F Ring-Opened Products C->F E 1,4-Dimethyl-1H-pyrazole D->E - CO2

Caption: Hypothetical degradation pathways under acidic conditions.

VI. References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: --INVALID-LINK--

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. Available at: --INVALID-LINK--

  • Heterocyclic chemistry questions and answers pdf. Squarespace. Available at: --INVALID-LINK--

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. Available at: --INVALID-LINK--

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: --INVALID-LINK--

  • Troubleshooting esculentic acid degradation and instability in solution. BenchChem. Available at: --INVALID-LINK--

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: --INVALID-LINK--

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.

Introduction: The Synthetic Challenge

The synthesis of substituted pyrazoles, while well-established, is often plagued by issues of regioselectivity and yield. The target molecule, 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, requires precise control over the cyclocondensation reaction to ensure the correct placement of the N-methyl group and subsequent functional groups. The most common approach involves the reaction of a β-dicarbonyl compound with methylhydrazine, followed by hydrolysis. This guide focuses on troubleshooting this primary synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing both a direct solution and a detailed explanation of the chemical reasoning.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted issue stemming from incomplete reactions, side-product formation, or losses during workup and purification. Let's break down the troubleshooting process.

Step 1: Diagnose the Reaction Completion First, verify if the reaction is going to completion. Monitor the consumption of your starting materials (e.g., ethyl 2-methylacetoacetate and methylhydrazine) using Thin Layer Chromatography (TLC) or LC-MS.

  • If starting materials remain: The reaction may be stalling.

    • Temperature: Ensure the reaction temperature is optimal. While room temperature can work, gentle heating (40-60°C) often improves the reaction rate.

    • Reaction Time: Extend the reaction time. Some condensations require 24 hours or more for completion.

    • Reagent Quality: Hydrazine derivatives can degrade over time. Use freshly opened or properly stored methylhydrazine. Ensure your β-dicarbonyl starting material is pure.

  • If starting materials are consumed but yield is still low: The issue is likely side reactions or purification losses.

Step 2: Address Side Reactions The primary side reaction is the formation of the undesired regioisomer, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The regiochemical outcome is highly dependent on reaction conditions.[1]

  • Solvent Choice: The solvent has a profound impact on which nitrogen of methylhydrazine attacks the different carbonyl groups of the dicarbonyl compound. Aprotic dipolar solvents can offer better results than standard protic solvents like ethanol.[2] Consider switching to N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • pH Control: The reaction pH influences the nucleophilicity of the hydrazine nitrogens. Acidic conditions can favor one isomer, while neutral or basic conditions may favor the other.[1] Experiment with adding a catalytic amount of a mild acid like acetic acid.

Step 3: Optimize Workup and Purification The carboxylic acid product allows for an acid-base extraction during workup, which is a highly effective purification step.

  • After the reaction, quench and dilute with water.

  • Extract with a solvent like ethyl acetate to remove neutral organic impurities.

  • Basify the aqueous layer with NaOH (to pH > 12) to deprotonate your carboxylic acid, making it water-soluble.

  • Wash the basic aqueous layer again with ethyl acetate to remove any basic impurities.

  • Carefully re-acidify the aqueous layer with cold HCl (to pH < 2) to precipitate your product.

  • Filter, wash the solid with cold water, and dry thoroughly.

This process effectively separates the acidic product from isomeric esters and other non-acidic byproducts.

Experimental Workflow: Synthesis & Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Ethyl 2-methylacetoacetate + Methylhydrazine reaction Cyclocondensation (Solvent, Temp, Time) start->reaction 1. Form Pyrazole Ester hydrolysis Saponification (Ester Hydrolysis) (e.g., NaOH, H2O/EtOH) reaction->hydrolysis 2. Form Carboxylate Salt quench Quench & Dilute (Water) hydrolysis->quench acidification Acidification to pH < 2 (HCl) quench->acidification Precipitate Product filtration Filtration & Drying acidification->filtration product 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid filtration->product

Caption: General workflow for the synthesis and purification of the target compound.

Q2: I am getting a mixture of products that are very difficult to separate. How can I confirm if I have a regioisomer problem and solve it?

A2: This is the most common challenge in this synthesis. The reaction between an unsymmetrical dicarbonyl and a substituted hydrazine can lead to two different regioisomers.

Confirmation:

  • NMR Spectroscopy: ¹H NMR is the most powerful tool here. The chemical shift of the C5-proton on the pyrazole ring is typically different from the C3-proton. Furthermore, the proximity of the N-methyl group to either the carboxylic acid or the C5-proton will result in distinct chemical shifts. Compare your spectrum to literature values or use 2D NMR techniques (NOESY) to establish through-space correlations between the N-methyl protons and the C5-proton.

  • LC-MS: While it may not distinguish between isomers if they have similar retention times, it will confirm they share the same mass.

Solution: Driving Regioselectivity Regioselectivity is a battle of kinetics and thermodynamics controlled by steric and electronic factors.

  • Steric Hindrance: You can introduce bulky substituents on the starting materials to sterically bias the reaction towards one isomer.[1]

  • Solvent Engineering: As mentioned in Q1, the solvent choice is critical. Non-polar solvents may favor one isomer, while polar or hydrogen-bonding solvents favor another. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in similar syntheses.[1]

Table 1: Influence of Solvent on Regioselectivity
SolventTypeExpected Outcome on RegioselectivityRationale
EthanolPolar ProticOften results in poor selectivity, mixture of isomers.Can solvate both nucleophilic centers of the hydrazine, leading to competitive attack.
TolueneNon-polarMay improve selectivity depending on the substrate.Favors the less polar transition state.
DMFPolar AproticGenerally improves selectivity over protic solvents.[2]Solvates the cation but not the nucleophile, potentially increasing the rate difference between the two competing pathways.
TFE/HFIPFluorinated AlcoholCan provide high regioselectivity.[1]Strong hydrogen-bond-donating properties can selectively stabilize one of the transition states.
Diagram: The Regioisomer Problem

Regioisomer_Formation cluster_pathways Reaction Pathways reactants Ethyl 2-methylacetoacetate + Methylhydrazine path_a Pathway A reactants->path_a path_b Pathway B reactants->path_b product_desired Desired Isomer (1,4-Dimethyl-1H-pyrazole-3-carboxylate) path_a->product_desired Favored by aprotic solvents, steric control product_side Side Product (1,4-Dimethyl-1H-pyrazole-5-carboxylate) path_b->product_side Favored by different conditions

Caption: Competing reaction pathways leading to desired and undesired regioisomers.

Q3: The final hydrolysis step to get the carboxylic acid is not working well. What can I do?

A3: Incomplete hydrolysis of the ethyl ester is a common issue.

  • Choice of Base: While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective for sterically hindered esters and can sometimes be used under milder conditions.[3]

  • Solvent System: A mixture of water and a co-solvent like ethanol, methanol, or THF is necessary to ensure the ester is soluble. A common ratio is 2:1 or 3:1 THF:Water or EtOH:Water.

  • Temperature and Time: Saponification can be slow at room temperature. Refluxing the reaction mixture for several hours is often required. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Stoichiometry: Use a significant excess of the base (2.5 to 5 equivalents) to ensure the reaction is driven to completion and to neutralize the resulting carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this pyrazole synthesis? A: The synthesis is a classic example of a cyclocondensation reaction. It proceeds in two main stages:

  • Condensation: One of the nitrogen atoms of methylhydrazine attacks one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization & Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring. This intermediate then dehydrates (loses a molecule of water) to form the stable aromatic pyrazole ring.

Q: Are there any alternative synthetic routes I should consider? A: Yes, several other methods exist for pyrazole synthesis.[2][4] One notable alternative is the use of 1,3-dipolar cycloaddition reactions, for instance, between a diazo compound and an appropriately substituted alkyne.[2][5] However, for this specific substitution pattern, the cyclocondensation of a 1,3-dicarbonyl derivative remains one of the most direct and cost-effective methods.

Q: What are the critical safety precautions when working with methylhydrazine? A: Methylhydrazine is a toxic, flammable, and corrosive substance. Always handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use appropriate laminate gloves), a lab coat, and splash goggles. Have a spill kit ready.

Q: How can I best purify the final product if simple precipitation/crystallization is insufficient? A: If impurities co-precipitate with your product, you may need more advanced techniques.

  • Recrystallization: Try recrystallizing the crude product from various solvents. A good starting point would be an ethanol/water or isopropanol/water mixture.

  • Column Chromatography: While less ideal for large scales, silica gel chromatography can be effective. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the product protonated and improve peak shape) is a good starting point.

  • Salt Formation: As a final purification step, you can form a salt of the pyrazole with an inorganic acid, crystallize the salt, and then liberate the pure pyrazole by treatment with a base.[6]

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_analysis Analysis cluster_solutions Solutions start Experiment Start problem Low Yield or Impure Product? start->problem tlc_check Check TLC/LCMS: Starting Material Left? problem->tlc_check Yes nmr_check Check NMR: Mixture of Isomers? tlc_check->nmr_check No solution_time Increase Reaction Time / Temperature tlc_check->solution_time Yes solution_solvent Change Solvent (e.g., DMF, TFE) nmr_check->solution_solvent Yes solution_workup Optimize Acid-Base Workup nmr_check->solution_workup No solution_reagents Check Reagent Purity solution_time->solution_reagents solution_ph Adjust Reaction pH solution_solvent->solution_ph

Caption: A logical flow for troubleshooting common synthesis problems.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016).

Sources

Technical Support Center: Pyrazole N-Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. Here, we address common challenges encountered during the N-acylation of pyrazoles, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic targets with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole N-acylation?

A: Pyrazole N-acylation is a nucleophilic acyl substitution reaction. The pyrazole, acting as a nucleophile via one of its ring nitrogen atoms, attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The reaction typically proceeds through a tetrahedral intermediate, which then collapses to form the N-acylated pyrazole and a leaving group. The N1 nitrogen is generally deprotonated by a base to enhance its nucleophilicity before the reaction begins.[1]

Q2: Why is regioselectivity an issue in the acylation of unsymmetrically substituted pyrazoles?

A: The primary challenge arises from the similar electronic properties and pKa values of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[2] This similarity means that in an unsymmetrical pyrazole (e.g., 3-methylpyrazole), both nitrogens can act as nucleophiles. This often leads to the formation of a mixture of N1 and N2 acylated regioisomers, which can be difficult to separate and identify.[2][3] The final isomeric ratio is a delicate balance of steric hindrance, electronics, and reaction conditions.[3]

Q3: Which is a better acylating agent: an acid chloride or an acid anhydride?

A: The choice depends on the reactivity of your pyrazole substrate.

  • Acid Chlorides are generally more reactive than acid anhydrides.[4] The high electronegativity of the chlorine atom makes the carbonyl carbon more electrophilic. Furthermore, the chloride ion is an excellent leaving group.[5] Use an acid chloride for less reactive or sterically hindered pyrazoles.

  • Acid Anhydrides are less reactive and may require a catalyst or more forcing conditions.[6][7] They are, however, less sensitive to moisture and can be advantageous when a milder reaction is needed to prevent side reactions with other functional groups on the substrate.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the N-Acylated Product

You've run your reaction, but the TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.

Q: My N-acylation reaction failed or gave a very low yield. What are the most likely causes and how can I fix it?

A: Low conversion is a common issue that can typically be traced back to insufficient reactivity or suboptimal conditions. Let's break down the key factors.

Causality & Explanation:

The success of the acylation hinges on the nucleophilicity of the pyrazole and the electrophilicity of the acylating agent. If the pyrazole is deactivated by strong electron-withdrawing groups or if the acylating agent is not reactive enough, the reaction will be sluggish. Steric hindrance around the reacting nitrogen or the carbonyl carbon can also prevent the necessary bond formation.[8]

Troubleshooting Workflow:

LowYield cluster_reactivity Reactivity Issues cluster_conditions Condition Issues cluster_purity Purity Issues Start Low / No Yield CheckReactivity Assess Reactivity of Partners Start->CheckReactivity CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurity Verify Starting Material Purity Start->CheckPurity AcylAgent Is Acylating Agent Reactive Enough? CheckReactivity->AcylAgent Base Is the base appropriate? CheckConditions->Base Purify Purify starting materials. Ensure they are dry. CheckPurity->Purify UseAcidChloride Switch from Anhydride to Acid Chloride AcylAgent->UseAcidChloride No PyrazoleEWG Does Pyrazole have strong EWGs? AcylAgent->PyrazoleEWG Yes StrongerBase Use a stronger base (e.g., NaH) to increase nucleophilicity PyrazoleEWG->StrongerBase Yes Base->StrongerBase No Temp Is the temperature adequate? Base->Temp Yes Solvent Is the solvent suitable? Temp->Solvent Yes IncreaseTemp Increase reaction temperature Temp->IncreaseTemp No

Caption: Troubleshooting workflow for low-yield pyrazole N-acylation.

Recommended Actions:

  • Enhance Acylating Agent Reactivity: If you are using an anhydride or carboxylic acid (with coupling agents), switch to the corresponding acid chloride.[9] Acid chlorides are significantly more electrophilic and often do not require a catalyst.[4][5]

  • Increase Pyrazole Nucleophilicity:

    • Base Selection: For pyrazoles with electron-withdrawing groups, a mild base like triethylamine or pyridine may be insufficient to generate the pyrazolate anion. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent (e.g., THF, DMF).[2]

    • Substituent Effects: Be mindful of the electronics of your pyrazole. Electron-donating groups (e.g., alkyl) will increase nucleophilicity, while electron-withdrawing groups (e.g., nitro, cyano) will decrease it, requiring more forcing conditions.[9]

  • Optimize Reaction Conditions:

    • Temperature: Many N-acylations proceed at room temperature, but sluggish reactions can be accelerated by gentle heating (e.g., 40-60 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Solvent: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N2 or Argon) as acylating agents are sensitive to moisture.[9]

  • Check Starting Materials: Ensure your pyrazole and acylating agent are pure and, critically, anhydrous. Water will rapidly quench highly reactive acylating agents like acid chlorides.

Problem 2: Poor Regioselectivity with Unsymmetrical Pyrazoles

You are acylating a 3-substituted pyrazole and obtain an inseparable mixture of the N1 and N2 isomers.

Q: How can I control the regioselectivity to favor the N1-acylated or N2-acylated product?

A: Regioselectivity is primarily governed by sterics, though electronics and reaction conditions also play a role. Directing the acylation to a specific nitrogen is achievable by strategically manipulating these factors. [2][3]

Causality & Explanation:

In the absence of overwhelming electronic bias, the incoming acylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][8] The C3 and C5 positions flank the N1 and N2 atoms, respectively. Therefore, a bulky substituent at C3 will direct acylation to the N2 position, and a bulky substituent at C5 will direct it to N1. Since pyrazole tautomerism often makes the 3- and 5-positions equivalent, we typically refer to the product as the 1,3- or 1,5-disubstituted isomer. For clarity, we will refer to acylation at the nitrogen adjacent to the substituent as the "hindered" position and the other as the "unhindered" position.

Strategies for Regiocontrol:

  • Steric Hindrance (The Dominant Factor): This is the most reliable tool for controlling regioselectivity. The acylation will almost always occur at the nitrogen atom that is less sterically encumbered. If you have a bulky group (e.g., t-butyl, phenyl) at the C3 position, the acylation will strongly favor the N2 position.[2][8]

    Caption: Steric bulk at C3 directs acylation to the less hindered N1 position.

  • Choice of Base and Solvent: The reaction conditions can sometimes influence the isomeric ratio. While sterics are dominant, the counter-ion of the base (e.g., Na+, K+) and the polarity of the solvent can affect the aggregation state and nucleophilicity of the pyrazolate anion, subtly altering the product ratio.[2] Experimenting with conditions like K2CO3 in DMF versus NaH in THF may shift the selectivity.[2]

  • Directed Synthesis: If high regioselectivity is critical and cannot be achieved directly, consider a protecting group strategy or a synthetic route that builds the pyrazole ring with the desired substitution pattern already in place.[10]

Problem 3: Formation of Unexpected Side Products

Your reaction is consuming starting material, but in addition to (or instead of) the desired product, another major spot appears on the TLC plate.

Q: I'm observing a significant side product. What could it be and how do I prevent it?

A: Unwanted side products typically arise from reactions at other sites on the molecule or from overly harsh conditions.

Common Side Reactions and Solutions:

Side Product Probable Cause Mechanism/Explanation Prevention Strategy
C4-Acylated Pyrazole Friedel-Crafts type reaction conditions (e.g., strong Lewis acid catalyst).[6]The pyrazole ring, especially if activated by electron-donating groups, can undergo electrophilic aromatic substitution at the C4 position. This is more common with less reactive acylating agents that require acid catalysis.Avoid strong acid catalysts like AlCl3.[6] Perform the reaction under basic conditions (e.g., Et3N, K2CO3, NaH) which favor N-acylation.
Di-acylated Product Presence of another nucleophilic site (e.g., an amino group) on the pyrazole substituent.The acylating agent reacts with both the pyrazole nitrogen and the other nucleophilic group.Use a protecting group (e.g., Boc for an amine) on the secondary functional group before performing the N-acylation.
Decomposition Reaction conditions are too harsh (high temperature, strong acid/base).The N-acyl pyrazole product itself can be unstable. For instance, acidic conditions can sometimes lead to the removal of the acyl group.[11]Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use stoichiometric amounts of base and avoid strong, concentrated acids during workup if possible.
Problem 4: Difficulty with Product Purification

The reaction worked, but you are struggling to isolate the pure N-acylated pyrazole from the crude mixture.

Q: What are the best practices for purifying N-acylated pyrazoles, especially when dealing with isomer mixtures or baseline impurities?

A: Purification can be challenging due to the similar polarity of regioisomers and the basic nature of the pyrazole core.

Purification Techniques:

  • Silica Gel Chromatography: This is the most common method.

    • Challenge: Basic pyrazole products can streak or stick irreversibly to acidic silica gel, leading to poor separation and low recovery.[12]

    • Solution: Deactivate the silica gel. Add ~1% triethylamine (Et3N) or ammonia in methanol to your eluent system.[12] This neutralizes the acidic sites on the silica, allowing for much cleaner elution of basic compounds.

  • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.[12]

    • Procedure: Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then either letting it cool or adding a co-solvent in which it is insoluble (e.g., hexanes, water) until turbidity appears, then cool.[12]

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic N-acylated pyrazole will form a salt and move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO3 or NaOH) to regenerate the neutral product, which is then extracted back into an organic solvent.[13]

  • Reverse-Phase Chromatography (C18): If the compound is too polar for normal-phase silica or is unstable on silica, reverse-phase HPLC or MPLC is a viable alternative.[12]

General Experimental Protocol

This protocol describes a general procedure for the N-acylation of a pyrazole using an acid chloride. Caution: Acid chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment.

Protocol: N-Acylation of 3-Methylpyrazole with Benzoyl Chloride

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 equiv).

    • Dissolve the pyrazole in anhydrous Dichloromethane (DCM) (approx. 0.5 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

  • Base Addition:

    • Add triethylamine (Et3N) (1.1 equiv) to the stirred solution.

  • Acylation:

    • In a separate dry vial, dissolve benzoyl chloride (1.05 equiv) in a small amount of anhydrous DCM.

    • Add the benzoyl chloride solution dropwise to the cold pyrazole solution over 5-10 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and finally, saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient (with 1% Et3N added to the eluent) to isolate the pure N-acylated product.

References

  • Bogan, D. L., et al. (2015). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available at: [Link]

  • Synlett. (2006). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Thieme. Available at: [Link]

  • Özer, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. ACS Publications. Available at: [Link]

  • ResearchGate. (2006). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.org. Available at: [Link]

  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? Reddit. Available at: [Link]

Sources

Technical Support Center: HPLC Purification Method Optimization for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for HPLC purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established principles and field experience, this resource provides in-depth troubleshooting guides and FAQs to help you optimize your purification methods, ensuring the highest purity and recovery of your target compounds.

Understanding the Chemistry: Why Pyrazoles Can Be Tricky

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic structure and the presence of basic nitrogen atoms can lead to specific challenges in reversed-phase HPLC.[1][2] Many pyrazole derivatives are basic and can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing. Understanding this fundamental interaction is the first step toward developing a robust purification method.

Part 1: Troubleshooting Guide - From Tailing Peaks to Lost Resolution

This section addresses the most frequently encountered issues in a practical, question-and-answer format.

Issue 1: My pyrazole derivative shows significant peak tailing.

Peak tailing is the most common problem when purifying basic compounds like pyrazoles. It results in poor resolution and inaccurate quantification.[3] Tailing occurs due to unwanted interactions between the basic analyte and acidic silanol groups on the HPLC column's stationary phase.[3][5]

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Modify the Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress their ionization by lowering the mobile phase pH.[3]

    • Protocol: Prepare your aqueous mobile phase (e.g., Water or Methanol) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to achieve a pH between 2.5 and 3.0.[6][7][8][9] At this low pH, the majority of silanol groups are protonated and less likely to interact with your basic pyrazole derivative.

  • Choose the Right Column: Modern HPLC columns are designed to minimize silanol interactions.

    • Expertise & Experience: Not all C18 columns are created equal. Opt for columns packed with high-purity, Type B silica that have been "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with analytes.[4] Hybrid stationary phases, which incorporate both silica and organosiloxane materials, also offer reduced silanol activity and improved pH stability.[3]

  • Use Mobile Phase Additives (with caution): Historically, competitive bases like triethylamine (TEA) were added to the mobile phase to compete with the analyte for interaction with active silanol sites.[3]

    • Trustworthiness: While effective, TEA can be difficult to remove from the purified product and can suppress ionization in mass spectrometry. This should be considered a last resort if pH adjustment and proper column selection do not resolve the issue.

Issue 2: I'm struggling with poor resolution between my target pyrazole and an impurity.

Poor resolution, where two peaks are not fully separated, can be due to insufficient column efficiency, poor selectivity, or a combination of both.[10][11]

Troubleshooting Strategies:

StrategyPrincipleRecommended Action
Optimize Mobile Phase Composition Changing the organic modifier can alter selectivity.If using acetonitrile (ACN), try substituting with methanol (MeOH) or vice versa. The different solvent properties can change the elution order and improve separation.[12][13]
Adjust the Gradient A shallower gradient increases the separation window for closely eluting peaks.Decrease the rate of change of the organic solvent over time. For example, instead of a 5-95% B gradient over 10 minutes, try it over 20 minutes.[14]
Change the Stationary Phase Different stationary phases offer different selectivities.If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a cyano (CN) column. The aromatic ring of the phenyl-hexyl phase can provide alternative pi-pi interactions with the pyrazole ring, leading to different selectivity.
Reduce the Flow Rate Lowering the flow rate can increase column efficiency and improve resolution.[15]Decrease the flow rate from 1.0 mL/min to 0.8 mL/min, for example. Be aware that this will increase the run time.[15][16]
Increase Column Length or Decrease Particle Size Both of these changes increase the number of theoretical plates, leading to higher efficiency and better resolution.Switch from a 150 mm column to a 250 mm column, or from a 5 µm particle size column to a 3 µm or sub-2 µm column (ensure your HPLC system can handle the backpressure).[15]
Issue 3: My preparative HPLC results don't match my analytical method.

Scaling up from an analytical method to a preparative one requires careful consideration of several parameters to maintain the separation quality.[17][18] The goal is to maintain the resolution while increasing the load.[17][19]

Scale-Up Workflow:

Caption: Workflow for scaling from analytical to preparative HPLC.

Key Scaling Calculations:

The primary principle of scaling up is to keep the linear velocity of the mobile phase constant. The flow rate and injection volume should be adjusted proportionally to the change in the column's cross-sectional area.[19]

  • Flow Rate Adjustment:

    • F_prep = F_anal * (d_prep^2 / d_anal^2)

    • Where F is the flow rate and d is the column's internal diameter.

  • Injection Volume Adjustment:

    • V_prep = V_anal * (d_prep^2 * L_prep) / (d_anal^2 * L_anal)

    • Where V is the injection volume and L is the column length.

Example Scale-Up Calculation:

ParameterAnalytical ColumnPreparative Column
Internal Diameter (mm) 4.620
Length (mm) 150250
Flow Rate (mL/min) 1.018.8
Injection Volume (µL) 103140
  • Note: When scaling up, it's also crucial to ensure the sample is sufficiently soluble in the mobile phase at the higher concentration required for preparative injections to avoid peak distortion due to overloading.[19][20] It may be necessary to dissolve the sample in a stronger solvent, but the injection volume of this stronger solvent should be kept to a minimum.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new pyrazole derivative?

A1: A robust starting point for a novel pyrazole derivative would be a reversed-phase method using a C18 column.[6][8][21]

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a broad gradient, such as 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a PDA detector to scan a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for your compound. Many pyrazoles have a UV max around 206 nm or 237 nm.[6][21]

Q2: My pyrazole derivative is not retained on a C18 column. What should I do?

A2: If your pyrazole derivative is highly polar, it may elute in the void volume of a standard C18 column. Consider the following:

  • 100% Aqueous Mobile Phase: Ensure your C18 column is "aqueous stable." Many traditional C18 columns suffer from "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention.

  • Alternative Stationary Phases: Consider using a more polar stationary phase, such as one with an embedded polar group or a phenyl-hexyl column.

  • HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an alternative to reversed-phase.

Q3: Can I use a buffer instead of TFA or Formic Acid?

A3: Yes, buffers can be used to control the pH of the mobile phase. However, for preparative purification, volatile mobile phase modifiers like formic acid and TFA are often preferred because they can be easily removed from the purified fractions by lyophilization or evaporation.[19] If you must use a non-volatile buffer (e.g., phosphate), a subsequent desalting step will be necessary.

Q4: How do I know if I am overloading the column?

A4: Column overload is characterized by a shift in peak shape from a symmetrical Gaussian peak to a "shark-fin" shape (peak fronting).[5][20] To confirm, inject a 1:10 dilution of your sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[5] For preparative work, some degree of overload is often accepted to maximize throughput, but it should not compromise the resolution between the target peak and key impurities.[14]

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs. [Link]

  • Scaling Up. Shimadzu. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Analytical to Preparative HPLC Method Transfer. Ingenieria Analitica. [Link]

  • Analytical HPLC to Preparative HPLC. Lab Manager. [Link]

  • How can I scale up from analytical to preparative HPLC? ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. [Link]

Sources

preventing degradation during oxidation of pyrazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the oxidation of pyrazole precursors. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of these reactions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity of your pyrazole core and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of pyrazole degradation during an oxidation reaction?

A1: Degradation can manifest in several ways, including:

  • Low or no yield of the desired product: This is the most obvious sign that the starting material is being consumed by side reactions.

  • Formation of a complex mixture of products: If TLC or LC-MS analysis shows multiple unexpected spots or peaks, it's likely that degradation or undesired side reactions are occurring.

  • Color changes in the reaction mixture: The appearance of dark tars or deep colors can indicate the formation of polymeric or highly conjugated byproducts resulting from ring instability.

  • Gas evolution: Unexpected gas formation could indicate ring cleavage.

  • Disappearance of the starting material without the formation of the expected product: This suggests that the pyrazole precursor is being converted into non-aromatic or highly polar species that may not be easily detectable by standard chromatographic methods.

Q2: Which oxidizing agents are most likely to cause degradation of the pyrazole ring?

A2: While the stability of the pyrazole ring is considerable, certain strong oxidizing agents, especially under harsh conditions (e.g., high temperatures, extreme pH), can lead to degradation.[1] For instance, potassium permanganate (KMnO4), particularly under alkaline conditions, can oxidize alkyl side chains to carboxylic acids, but may also lead to ring cleavage if not carefully controlled.[1][2][3] Similarly, strong peroxide solutions or harsh electrochemical oxidation conditions can lead to a variety of byproducts.[4][5][6]

Q3: Can the nitrogen atoms in the pyrazole ring be oxidized?

A3: Yes, the nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. This is a common side reaction, particularly when using peracids or other oxygen-transfer reagents. The formation of N-oxides can be influenced by the substituents on the pyrazole ring and the specific oxidant used.

Q4: Are protecting groups necessary for the pyrazole nitrogens during oxidation?

A4: The use of protecting groups can be highly beneficial, especially when dealing with sensitive pyrazole precursors or when trying to achieve high selectivity. A Boc (tert-butoxycarbonyl) group, for example, can enhance the stability of the pyrazole ring towards oxidation and prevent N-oxide formation.[7] Other protecting groups like phenylsulfonyl (PhSO2) can also be employed, though their removal might require harsher conditions.[7] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Oxidized Product

Symptoms:

  • The starting pyrazole precursor is consumed, but the yield of the target oxidized product is significantly lower than expected.

  • TLC or LC-MS analysis shows a smear or multiple faint, unidentified spots.

Potential Causes & Solutions:

  • Cause A: Ring Opening or Degradation. The pyrazole ring may be unstable under the chosen oxidation conditions. This is more likely with highly activated or sensitive pyrazole systems.

    • Solution 1: Milder Oxidizing Agents. Switch to a milder or more selective oxidizing agent. For example, if using KMnO4, consider switching to a metal-catalyzed aerobic oxidation or a hypervalent iodine reagent.[8]

    • Solution 2: Lower Reaction Temperature. Perform the reaction at a lower temperature to minimize side reactions.

    • Solution 3: pH Control. The stability of the pyrazole ring can be pH-dependent. Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH, depending on the specific substrate and oxidant.

    • Solution 4: Use of Protecting Groups. Protect the pyrazole nitrogen(s) with a suitable group like Boc to increase the ring's stability.[7]

  • Cause B: Incomplete Reaction. The oxidizing agent may not be potent enough, or the reaction conditions may not be optimal for full conversion.

    • Solution 1: Optimize Reaction Time and Temperature. Carefully monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly.

    • Solution 2: Catalyst Selection. For catalytic oxidations, screen different catalysts and ligands to improve efficiency.

    • Solution 3: Stoichiometry of the Oxidant. Ensure the correct stoichiometry of the oxidizing agent is used. An excess may lead to over-oxidation and degradation, while an insufficient amount will result in incomplete conversion.

  • Cause C: Formation of Pyrazoline Intermediate. In some syntheses, a non-aromatic pyrazoline is formed first and requires a subsequent oxidation step to yield the pyrazole.[9] If this oxidation is inefficient, the yield of the final pyrazole will be low.

    • Solution: In-situ or Post-synthesis Oxidation. Employ an in-situ oxidation method, such as heating the pyrazoline intermediate in DMSO under an oxygen atmosphere, or perform a separate oxidation step using an agent like bromine.[8][9]

Troubleshooting Flowchart for Low Yield

LowYield cluster_incomplete Solutions for Incomplete Reaction cluster_degradation Solutions for Degradation start Low Yield of Oxidized Pyrazole check_sm Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No degradation Degradation/Side Reactions check_sm->degradation Yes inc_sol1 Optimize Time/Temp incomplete->inc_sol1 inc_sol2 Screen Catalysts incomplete->inc_sol2 inc_sol3 Adjust Oxidant Stoichiometry incomplete->inc_sol3 deg_sol1 Use Milder Oxidant degradation->deg_sol1 deg_sol2 Lower Reaction Temp degradation->deg_sol2 deg_sol3 Control pH degradation->deg_sol3 deg_sol4 Add Protecting Group degradation->deg_sol4

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Formation of N-Oxide Byproducts

Symptoms:

  • Isolation of a byproduct with a mass corresponding to the desired product +16 amu.

  • Changes in the polarity and spectroscopic properties (e.g., NMR shifts) of the product mixture consistent with N-oxide formation.

Potential Causes & Solutions:

  • Cause: Over-oxidation or Non-selective Oxidation. The oxidizing agent is reacting with the pyrazole nitrogen atoms in addition to the intended reaction site.

    • Solution 1: Protect the Pyrazole Nitrogens. The most effective way to prevent N-oxide formation is to protect the nitrogen atoms. The Boc group is a common and effective choice.[7]

    • Solution 2: Choose a More Selective Oxidant. Some oxidizing agents have a lower propensity for N-oxidation. For example, for C-H functionalization, metal-catalyzed systems might be more selective than peracids.

    • Solution 3: Modify Reaction Conditions. Lowering the reaction temperature or reducing the amount of oxidant can sometimes minimize N-oxide formation.

    • Solution 4: Protonation of the Pyrazole. In some cases, performing the reaction under acidic conditions can protonate the pyrazole nitrogen, making it less susceptible to oxidation. However, the stability of the substrate under acidic conditions must be considered.

Issue 3: Ring-Opening of the Pyrazole Core

Symptoms:

  • Complete loss of starting material and desired product signals in the crude reaction analysis.

  • Formation of highly polar, non-aromatic byproducts.

  • In some cases, the formation of nitrile-containing compounds has been observed from the ring-opening of aminopyrazoles.[10][11]

Potential Causes & Solutions:

  • Cause: Use of Harsh Oxidizing Agents or Reaction Conditions. Strong oxidants, particularly in the presence of strong bases or at high temperatures, can lead to the cleavage of the pyrazole ring.[10][11][12]

    • Solution 1: Employ Milder Conditions. This is the most critical preventative measure. Use the mildest effective oxidizing agent and the lowest possible reaction temperature.

    • Solution 2: Avoid Strongly Basic or Acidic Conditions. Extreme pH can facilitate ring-opening pathways. Maintain the reaction pH as close to neutral as possible, unless specific acidic or basic conditions are required for the desired transformation and have been shown to be compatible with the pyrazole core.

    • Solution 3: Substrate Modification. If possible, modify the substituents on the pyrazole ring to increase its stability. Electron-withdrawing groups can sometimes stabilize the ring, while certain activating groups might make it more prone to cleavage.

Experimental Workflow for Optimizing Pyrazole Oxidation

OptimizationWorkflow cluster_troubleshoot Troubleshooting Options start Define Oxidation Goal (e.g., C-H activation, side-chain oxidation) lit_review Literature Review for Similar Transformations start->lit_review initial_cond Select Initial Conditions: - Oxidant - Solvent - Temperature lit_review->initial_cond run_rxn Run Small-Scale Reaction initial_cond->run_rxn analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) run_rxn->analyze decision Outcome Acceptable? analyze->decision success Scale-Up Reaction decision->success Yes troubleshoot Troubleshoot decision->troubleshoot No option1 Change Oxidant troubleshoot->option1 option2 Modify Temperature/Concentration troubleshoot->option2 option3 Add Protecting Group troubleshoot->option3 option4 Screen Solvents/Additives troubleshoot->option4 option1->run_rxn option2->run_rxn option3->run_rxn option4->run_rxn

Caption: A systematic workflow for optimizing pyrazole oxidation reactions.

Data Summary

Table 1: Comparison of Common Oxidizing Agents for Pyrazole Functionalization

Oxidizing AgentTypical ApplicationPotential Degradation IssuesMitigation Strategies
KMnO4 Oxidation of alkyl side-chainsRing cleavage under harsh conditionsCareful control of temperature and pH; use of phase-transfer catalysts.[2][3]
H2O2 Various oxidations, often with a catalystN-oxide formation, potential for ring-opening with strong activationUse of selective catalysts, control of temperature, protection of pyrazole nitrogens.[6]
Halogens (Cl2, Br2) C-H halogenationOver-halogenation, formation of N-halo intermediatesControl of stoichiometry, use of milder halogenating agents (e.g., NBS, NCS).[4]
Peracids (e.g., m-CPBA) N-oxidation, epoxidation of side-chainsPrimarily N-oxide formationProtection of pyrazole nitrogens.
Hypervalent Iodine Reagents C-H functionalization, oxidative cyclizationsGenerally milder, but substrate-dependentOptimization of reaction conditions.
Metal Catalysts + O2/Air Aerobic C-H oxidationCatalyst poisoning, over-oxidationScreening of catalysts and ligands, optimization of reaction time and temperature.[8]

Analytical Methods for Monitoring Degradation

To effectively troubleshoot and optimize your pyrazole oxidation reactions, it is crucial to have robust analytical methods in place.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress. The appearance of new, unexpected spots can be the first indication of side reactions or degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information about the components of a reaction mixture, including the masses of byproducts. This is particularly useful for identifying N-oxides (+16 amu) and other common degradation products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the desired product and any isolated byproducts. Changes in chemical shifts can provide insights into the electronic environment of the pyrazole ring and help identify modifications such as N-oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile pyrazole derivatives and can be used to identify fragmentation patterns of different products.[15]

By understanding the potential degradation pathways and employing the troubleshooting strategies outlined in this guide, you can significantly improve the outcomes of your pyrazole oxidation reactions. For further assistance, please do not hesitate to contact our technical support team.

References

  • K. V. A., & P. V. A. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton transactions (Cambridge, England : 2003), 50(1), 226–234. [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2020). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 50(1), 226-234. [Link]

  • (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Retrieved from [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 50(1), 226-234. [Link]

  • Shul'pin, G. B., Suss-Fink, G., & Shul'pina, L. S. (2001). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation. Dalton Transactions, (21), 3097-3103.
  • Frizzo, C. P., Kuhn, B., Wust, K., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 30(11), 2358-2366.
  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Journal of the American Chemical Society, 145(46), 25038–25044.
  • Baxendale, I. R., Schou, S. C., Sedelmeier, J., & Ley, S. V. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(7), 1408–1411.
  • (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Retrieved from [Link]

  • Amato, F., Carbone, C., Patingo, G., Muscarà, C., Puglisi, G., Panico, A., ... & Speciale, A. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1649.
  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Liu, Y., Li, Y., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-926.
  • Baxendale, I. R., Schou, S. C., Sedelmeier, J., & Ley, S. V. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(7), 1408-1411.
  • Shul'pin, G. B., Suss-Fink, G., & Shul'pina, L. S. (2001). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12. Main features, kinetics and mechanism of alkane hydroperoxidation. Dalton Transactions, (21), 3097-3103.
  • Li, Y., Li, X., & Li, J. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography.
  • (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Retrieved from [Link]

  • Kumar, A. P., Reddy, G. S., & Kumar, N. R. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
  • (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals. Retrieved from [Link]

  • (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Retrieved from [Link]

  • Singh, R. P., & Singh, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • T. A., & J. T. (2023). Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. Agronomy, 13(11), 2736. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid vs. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the isomeric positioning of a single functional group can be the determining factor between a lead candidate and a shelved compound. This guide provides an in-depth, objective comparison of two closely related building blocks: 1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. As a senior application scientist, my aim is to move beyond a simple recitation of data, and instead, to provide a narrative grounded in experimental logic and field-proven insights to aid in your research and development endeavors.

The Subtle Yet Significant Structural Distinction

The core difference between these two molecules lies in the placement of a methyl group on the pyrazole ring, a distinction that profoundly influences their steric and electronic profiles.

  • 1,4-dimethyl-1H-pyrazole-3-carboxylic acid: The methyl group at the C4 position introduces steric hindrance in proximity to the carboxylic acid functionality. This can impact the torsional angle between the carboxyl group and the pyrazole ring, potentially influencing binding conformations with target proteins.

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: In this isomer, the C5-methyl group is adjacent to the N1-methylated nitrogen. This substitution pattern can alter the electronic distribution within the pyrazole ring and present a different steric profile for interactions with biological macromolecules.

G cluster_0 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid cluster_1 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 1,4-isomer 1,5-isomer

Figure 1. Chemical structures of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Comparative Physicochemical Properties

While sharing the same molecular formula and weight, the isomeric difference is expected to manifest in their physical properties. The following table summarizes available and predicted data.

Table 1: Physicochemical Properties

Property1,4-Dimethyl-1H-pyrazole-3-carboxylic acid1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
CAS Number 10029-75-15744-59-2[1]
Molecular Formula C₆H₈N₂O₂C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol 140.14 g/mol [1]
Melting Point Data not readily available170-176 °C
Predicted pKa ~4.0~4.12[2]
Predicted logP ~0.8~0.7

Note: Predicted values are computationally derived and should be confirmed experimentally.

The higher melting point of the 1,5-isomer suggests a more stable crystal lattice, potentially due to more favorable intermolecular interactions in the solid state. These differences, though seemingly minor, can have significant implications for formulation, solubility, and bioavailability in drug development.

Synthesis Strategies and Regioselectivity

The synthesis of these isomers hinges on the principles of regioselectivity in pyrazole formation. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational approach. The choice of substituted hydrazine and dicarbonyl precursor dictates the final substitution pattern of the pyrazole ring.

Experimental Protocol: A General Approach to Dimethyl-1H-pyrazole-3-carboxylic Acids

The synthesis of these isomers typically involves a multi-step sequence. The following is a generalized workflow, with specific considerations for achieving the desired regiochemistry.

Figure 2. Generalized synthetic workflow for dimethyl-1H-pyrazole-3-carboxylic acid isomers.

Step-by-Step Methodology and Mechanistic Insights:

  • Cyclocondensation: The reaction of a suitable β-ketoester with methylhydrazine is the critical step for establishing the pyrazole core. The regioselectivity of this reaction is influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions (e.g., pH). For instance, using ethyl 2-methyl-3-oxobutanoate with methylhydrazine would be a potential route, though careful control would be needed to favor one isomer over the other.

  • N-Alkylation (for N-unsubstituted pyrazoles): An alternative strategy involves the synthesis of the corresponding N-unsubstituted pyrazole ester followed by a regioselective N-methylation. The challenge here lies in controlling the site of methylation (N1 vs. N2). The use of sterically demanding methylating agents or specific reaction conditions can favor the formation of one regioisomer.[3]

  • Ester Hydrolysis: The pyrazole ester is then saponified, typically using a strong base like sodium hydroxide in an aqueous or alcoholic solution.

  • Acidification and Isolation: The reaction mixture is then acidified to protonate the carboxylate, leading to the precipitation of the desired carboxylic acid, which can be isolated by filtration.

Self-Validating System: The structural confirmation of the final products is paramount. This is achieved through a combination of spectroscopic methods:

  • ¹H NMR: The chemical shifts and coupling constants of the pyrazole ring protons and the methyl groups provide definitive evidence for the substitution pattern. For the 1,4-isomer, one would expect a singlet for the C5-proton, while the 1,5-isomer would show a singlet for the C4-proton.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also characteristic of the substitution pattern.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Pyrazole carboxylic acids are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The specific substitution pattern on the pyrazole ring is a key determinant of the pharmacological profile.

While no direct comparative studies on the biological activities of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid were identified, we can infer potential differences based on established SAR principles for pyrazole-based compounds:

  • Enzyme Inhibition: In the context of enzyme inhibitors, the carboxylic acid moiety often serves as a key binding group, forming hydrogen bonds or ionic interactions with active site residues. The steric bulk of the adjacent methyl group in the 1,4-isomer could either enhance binding by promoting a favorable conformation or hinder it due to steric clashes. The 1,5-isomer , with a less encumbered carboxylic acid, might exhibit different binding kinetics and affinities.

  • Receptor Binding: For receptor ligands, the overall shape and electrostatic potential of the molecule are critical. The different placement of the methyl group in the two isomers will lead to distinct molecular shapes and dipole moments, which in turn will affect how they fit into and interact with a receptor's binding pocket.

  • Metabolic Stability: The position of the methyl groups can influence the metabolic stability of the compounds. These groups can be sites of oxidative metabolism by cytochrome P450 enzymes. The differential accessibility of the methyl groups in the two isomers could lead to different metabolic pathways and rates of clearance.

It is imperative for researchers to conduct head-to-head in vitro and in vivo studies to elucidate the specific biological activities and therapeutic potential of each isomer for their target of interest.

Conclusion and Future Directions

This guide has illuminated the key differences between 1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, from their fundamental structural properties to their synthetic strategies and potential biological implications. While the 1,5-isomer is better characterized in the available literature, the principles of heterocyclic chemistry provide a solid foundation for the synthesis and investigation of the 1,4-isomer.

The critical takeaway for the drug development professional is that these are not interchangeable building blocks. The choice between them should be a deliberate one, based on the specific requirements of the biological target and the desired physicochemical properties of the final molecule. Further experimental work is needed to fully characterize the 1,4-isomer and to directly compare the biological profiles of these two compounds. Such studies will undoubtedly provide valuable insights for the rational design of novel pyrazole-based therapeutics.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
  • 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. (n.d.). Chemicalbook.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Asma, Kalluraya, B., Yathirajan, H. S., Rathore, R. S., & Glidewell, C. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)
  • Cas no 5744-59-2 (1,5-Dimethyl-1H-pyrazole-3-carboxylic acid). (n.d.). Kuujia.com.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2025).
  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Taylor & Francis Online.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). Semantic Scholar.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2025).
  • Asma, Kalluraya, B., Yathirajan, H. S., Rathore, R. S., & Glidewell, C. (2018).
  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2025).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2025).
  • 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR. (n.d.). ChemicalBook.
  • 1,5-dimethyl-1h-pyrazole-3-carboxylic acid(5744-59-2) 1 h nmr. (n.d.). ChemicalBook.
  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). Arkivoc.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. (n.d.). Apollo Scientific.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97%. (n.d.). Sigma-Aldrich.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (n.d.). Elsevier.
  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2025).
  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). Arkivoc.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Unambiguous Isomeric Differentiation

In the landscape of pharmaceutical research and drug development, pyrazole carboxylic acids represent a cornerstone scaffold, valued for their versatile biological activities. The precise structural elucidation of these molecules is paramount, as subtle changes in substituent placement can dramatically alter their physicochemical properties and pharmacological profiles. This guide provides a comprehensive spectroscopic analysis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry.

As Senior Application Scientists, we recognize that true analytical confidence comes not just from data, but from understanding its context. Therefore, this guide is structured around a comparative framework. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of our target compound and contrast it with its closely related structural isomer, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. This approach is designed to highlight the subtle yet definitive spectral differences that enable researchers to distinguish between these isomers with certainty, ensuring the integrity of their synthetic and developmental pathways.

The Isomeric Challenge: 1,4- vs. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

The primary challenge in characterizing these compounds lies in their identical molecular formula (C₆H₈N₂O₂) and molecular weight (140.14 g/mol )[1]. The only difference is the position of a methyl group on the pyrazole ring—a distinction that requires a multi-faceted spectroscopic approach to resolve.

Structures cluster_0 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid cluster_1 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid struct1 struct1 struct2 struct2

Caption: Molecular structures of the target compound and its isomer.

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

Proton NMR (¹H NMR) serves as the most direct and powerful technique for differentiating these isomers. The key lies in the chemical shift and multiplicity of the lone proton on the pyrazole ring.

Analysis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Predicted):

  • Pyrazole H (C5-H): A single proton at the C5 position is expected. It has no adjacent protons, so it will appear as a sharp singlet. Its chemical environment is influenced by the adjacent N-methyl group and the C4-methyl group.

  • N-Methyl (N1-CH₃): This methyl group is attached to a nitrogen atom within the aromatic ring, leading to a downfield shift. It will appear as a singlet.

  • C-Methyl (C4-CH₃): This methyl group is attached directly to a carbon of the pyrazole ring and will also be a singlet.

  • Carboxylic Acid H (COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet at a very high chemical shift (>10 ppm), and its position can be concentration-dependent.

Comparison with 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: The crucial difference is the position of the ring proton. In the 1,5-isomer, the proton is at the C4 position, flanked by two carbon atoms (C3 and C5). This different electronic environment results in a distinct chemical shift compared to the C5-H in the 1,4-isomer.

Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted, in DMSO-d₆)

Assignment1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Predicted δ, ppm)1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Predicted δ, ppm)Key Differentiator
COOH~12.5 (s, br)~12.8 (s, br)Minor difference
Pyrazole-H~7.8 (s, 1H)~6.5 (s, 1H)Significant upfield shift for C4-H
N1-CH₃~3.8 (s, 3H)~3.7 (s, 3H)Minor difference
C-CH₃~2.2 (s, 3H at C4)~2.4 (s, 3H at C5)Minor difference

The ~1.3 ppm upfield shift of the pyrazole proton in the 1,5-isomer is the unequivocal signature for differentiation.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon-13 NMR provides complementary evidence by mapping the carbon framework. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substitution pattern.

Analysis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Predicted):

  • C=O: The carboxylic acid carbonyl carbon will be the most downfield signal.

  • Pyrazole Ring Carbons (C3, C4, C5): The C3 carbon, attached to the carboxylic acid and a nitrogen, will be significantly downfield. The C4 and C5 carbons will have distinct shifts based on their methyl and nitrogen attachments.

  • Methyl Carbons: The N-CH₃ and C-CH₃ carbons will appear in the upfield region of the spectrum.

Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted, in DMSO-d₆)

Assignment1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Predicted δ, ppm)1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Predicted δ, ppm)
C=O~164~163
C3 (pyrazole)~145~146
C5 (pyrazole)~138~148
C4 (pyrazole)~118~108
N1-CH₃~39~36
C-CH₃~10 (at C4)~12 (at C5)

The distinct chemical shifts for all three ring carbons (C3, C4, C5) provide a robust, secondary method for confirming the isomeric identity established by ¹H NMR.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing between these specific isomers. The spectra for both compounds will be dominated by the features of the carboxylic acid and the pyrazole ring.[2]

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹. This broadness is a classic sign of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[3]

  • C-H Stretch: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725 cm⁻¹.[3]

  • C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the pyrazole ring vibrations.[4]

  • C-O Stretch / O-H Bend: Bands in the 1200-1440 cm⁻¹ region corresponding to C-O stretching and O-H bending of the carboxylic acid group.[5]

While the overall patterns will be similar, minor shifts in the fingerprint region (below 1500 cm⁻¹) may exist, but these are not reliable for primary identification without authentic reference spectra.

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Appearance
Carboxylic Acid O-H2500-3300Strong, very broad
Aliphatic C-H2850-2980Medium
Carboxylic Acid C=O1700-1725Strong, sharp
Pyrazole Ring C=N, C=C1450-1600Medium to strong, multiple bands
Carboxylic Acid C-O1210-1320Strong

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation analysis. For these isomers, high-resolution MS (HRMS) will confirm the elemental composition (C₆H₈N₂O₂).

  • Molecular Ion (M⁺•): Both isomers will show a molecular ion peak at m/z = 140.14.

  • Key Fragmentation: The most predictable fragmentation pathway is the loss of the carboxylic acid group, either as •COOH (loss of 45 Da) or H₂O + CO (loss of 18 and 28 Da). Another common fragmentation is the loss of a methyl radical (•CH₃, loss of 15 Da).

Fragmentation M [M]⁺• m/z = 140 F1 Loss of •COOH -45 Da M->F1 F2 Loss of •CH₃ -15 Da M->F2 P1 [C₅H₇N₂]⁺ m/z = 95 F1->P1 P2 [C₅H₅N₂O₂]⁺ m/z = 125 F2->P2

Caption: Plausible MS fragmentation pathways for both isomers.

While standard EI-MS might not easily distinguish the isomers, tandem MS (MS/MS) could potentially reveal subtle differences in the fragmentation patterns of the m/z = 125 or m/z = 95 ions, providing another layer of structural evidence.

Recommended Analytical Workflow

For confident and efficient characterization of a sample suspected to be a dimethyl-pyrazole-carboxylic acid, we recommend the following workflow.

Workflow Start Unknown Sample MS Step 1: Mass Spectrometry (ESI-MS) Confirm m/z = 140 Start->MS IR Step 2: IR Spectroscopy Confirm COOH and Pyrazole Groups MS->IR NMR Step 3: ¹H NMR Spectroscopy THE KEY DIFFERENTIATOR IR->NMR Decision Analyze Pyrazole-H Signal NMR->Decision Result1 Structure Confirmed: 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid Decision->Result1 Singlet at ~7.8 ppm Result2 Structure Confirmed: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid Decision->Result2 Singlet at ~6.5 ppm C13 Step 4 (Optional): ¹³C NMR Confirm Carbon Skeleton Result1->C13 Result2->C13

Caption: Recommended workflow for isomeric differentiation.

Experimental Protocols

A. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is recommended.

B. IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform an automatic ATR correction using the instrument software.

C. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: An Electrospray Ionization (ESI) mass spectrometer, preferably coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ (m/z 141) and [M-H]⁻ (m/z 139), respectively.

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Conclusion

The unambiguous structural characterization of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is readily achievable through a systematic and multi-technique spectroscopic approach. While MS and IR are essential for confirming molecular weight and the presence of key functional groups, ¹H NMR spectroscopy stands out as the definitive method for distinguishing it from its 1,5-dimethyl isomer. The significant difference in the chemical shift of the lone pyrazole ring proton provides a clear and reliable diagnostic marker. By following the integrated workflow presented in this guide, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in advancing their scientific objectives.

References

  • National Center for Biotechnology Information (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid.
  • ChemicalBook (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.
  • SpectraBase (n.d.). Pyrazole-3-carboxylic acid.
  • ResearchGate (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • PubChem (n.d.). Pyrazole-4-carboxylic acid.
  • ResearchGate (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • ChemicalBook (n.d.). 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
  • Prof. Dr. H.-H. Limbach (n.d.). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles.
  • PubMed Central (PMC) - NIH (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • LibreTexts Chemistry (n.d.). Infrared (IR) Spectroscopy.
  • ResearchGate (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
  • ChemicalBook (n.d.). 1,4-DIMETHYLPYRAZOLE(1072-68-0) 1H NMR spectrum.
  • Arkivoc (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
  • Thieme (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Echemi (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • National Center for Biotechnology Information (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
  • ChemicalBook (n.d.). 1,5-dimethyl-1h-pyrazole-3-carboxylic acid(5744-59-2) 1 h nmr.
  • ResearchGate (2025). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
  • Hindawi (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.
  • Sigma-Aldrich (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2.
  • Apollo Scientific (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
  • Santa Cruz Biotechnology (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | CAS 5744-59-2 | SCBT.
  • BLDpharm (n.d.). 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
  • Matrix Fine Chemicals (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Sources

A Comparative Guide to the Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous molecules targeting a range of therapeutic areas, including inflammation, oncology, and infectious diseases. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a detailed comparison of two distinct synthetic routes to 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, offering insights into the experimental design, reaction mechanisms, and practical considerations for each approach. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, balancing factors such as yield, purity, cost, and scalability.

Route 1: Two-Step Synthesis via N-Methylation and Ester Hydrolysis

This well-established route involves the initial synthesis of an ethyl ester precursor, ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This approach offers good control over the final product's purity.

Causality Behind Experimental Choices

The choice of a two-step approach allows for the isolation and purification of the intermediate ester, which can be crucial for achieving high purity of the final carboxylic acid. The N-methylation of the pyrazole ring is a common and generally high-yielding reaction. The subsequent ester hydrolysis is a standard transformation in organic synthesis.

Experimental Workflow

A Ethyl 4-methyl-1H-pyrazole-3-carboxylate B N-Methylation (CH3I, K2CO3, DMF) A->B Step 1 C Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate B->C D Hydrolysis (NaOH, EtOH/H2O) C->D Step 2 E 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid D->E cluster_0 Reactants cluster_1 Reaction cluster_2 Products A Ethyl 2-methyl-3-oxobutanoate C Knorr Condensation (Acidic Catalyst, Reflux) A->C B Methylhydrazine B->C D 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid (Major) C->D Major Pathway E 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid (Minor) C->E Minor Pathway

comparative study of different synthetic routes for pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of pharmaceuticals, agrochemicals, and functional materials. The position of the carboxylic acid group on the pyrazole ring dictates the molecule's three-dimensional structure and its interaction with biological targets, making the regioselective synthesis of these compounds a critical endeavor. This guide provides a comparative analysis of the principal synthetic routes to pyrazole carboxylic acids, offering insights into the underlying mechanisms, advantages, and limitations of each approach. Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific synthetic challenges.

I. Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines: The Knorr Synthesis and its Variants

The Knorr pyrazole synthesis, first described in 1883, remains a foundational and widely used method for constructing the pyrazole ring.[1][2][3] This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The reaction's versatility allows for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acids by judicious selection of the β-dicarbonyl starting material.

Mechanism and Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[4] Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.[4] A critical challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[2][5]

Several factors influence the regioselectivity, including the nature of the substituents on the dicarbonyl compound and the hydrazine, the solvent, and the reaction temperature.[5][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the desired isomer.[6]

Synthesis of Pyrazole-3-Carboxylic Acids

To synthesize pyrazole-3-carboxylic acids, a common strategy involves the use of β-ketoesters, where the ester group is ultimately hydrolyzed to the carboxylic acid. For example, the reaction of diethyl oxalate with an acetophenone derivative in the presence of a base like sodium ethoxide yields an intermediate ethyl-2,4-dioxo-4-phenylbutanoate.[7] Subsequent treatment with hydrazine hydrate leads to the formation of the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, which can then be hydrolyzed.[7]

Synthesis of Pyrazole-4-Carboxylic Acids

The Vilsmeier-Haack reaction provides a classic route to pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.[8][9] This reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[9] More contemporary methods include one-pot, three-component reactions involving a phenylhydrazine, an aldehyde, and an ethyl acetoacetate in the presence of a catalyst, such as a magnetic ionic liquid, to directly yield pyrazole-4-carboxylic acid ethyl esters.[8]

Synthesis of Pyrazole-5-Carboxylic Acids

The synthesis of pyrazole-5-carboxylic acids can also be achieved through the Knorr synthesis by employing appropriate 1,3-dicarbonyl precursors.[1][10] An alternative approach involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which can yield pyrazole-5-carboxylates with excellent regioselectivity.[1]

Comparative Data
Synthetic RouteTarget IsomerStarting MaterialsKey Reagents/ConditionsYieldsAdvantagesDisadvantages
Knorr Synthesis 3-COOHβ-ketoester, HydrazineBase, then acid hydrolysisGood to Excellent[7]Versatile, well-establishedPotential for regioisomeric mixtures
Vilsmeier-Haack 4-COOHHydrazonePOCl₃, DMF, then oxidationGood[9]Established routeUse of harsh reagents
Three-Component 4-COOHPhenylhydrazine, Aldehyde, Ethyl AcetoacetateMagnetic Ionic Liquid, O₂Good to Excellent[8]Green, efficient, one-potCatalyst preparation may be required
1,3-Dipolar Cycloaddition 5-COOHEthyl diazoacetate, α-methylene carbonylDBU, AcetonitrileGood[1]High regioselectivityDiazo compounds can be hazardous

II. 1,3-Dipolar Cycloaddition: The Huisgen Approach

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles.[11][12] This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[11][13] For the synthesis of pyrazole carboxylic acids, a common strategy employs a diazo compound as the 1,3-dipole and an alkyne or alkene bearing a carboxylic acid or ester group as the dipolarophile.[1][14]

Mechanism and Regioselectivity

The Huisgen cycloaddition is a concerted pericyclic reaction that proceeds through a cyclic transition state.[11][12] The regioselectivity of the reaction is governed by the electronic properties of the 1,3-dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.[11] The reaction between an electron-rich diazo compound and an electron-poor dipolarophile (or vice versa) is typically favored.[11]

For instance, the reaction of ethyl diazoacetate with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazole-5-carboxylates with high regioselectivity.[1] The reaction of diazo compounds with terminal alkynes can also be highly regioselective, yielding 3,5-disubstituted pyrazoles.[2]

Diagram: Huisgen 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Huisgen_Cycloaddition cluster_reactants Reactants cluster_product Product 1_3_Dipole 1,3-Dipole (e.g., Diazo Compound) Transition_State [3+2] Cycloaddition 1_3_Dipole->Transition_State + Dipolarophile Dipolarophile (e.g., Alkyne with Ester) Dipolarophile->Transition_State Pyrazole Pyrazole Carboxylic Acid Derivative Transition_State->Pyrazole caption Huisgen 1,3-Dipolar Cycloaddition.

Caption: General scheme of the Huisgen 1,3-dipolar cycloaddition.

Advantages and Limitations

The primary advantage of the Huisgen cycloaddition is its potential for high regioselectivity, often providing a single regioisomer where other methods might yield mixtures.[1] The reaction conditions are often mild, and the scope of both the 1,3-dipole and the dipolarophile is broad. However, a significant drawback is the need to handle potentially explosive and toxic diazo compounds.

III. Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules in a single step.[1] Several MCRs have been developed for the synthesis of pyrazole carboxylic acids, offering advantages in terms of atom economy, reduced waste, and simplified purification procedures.[8]

A notable example is the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters from a phenylhydrazine, an aldehyde, and ethyl acetoacetate.[8] This reaction, catalyzed by a magnetic ionic liquid and using oxygen as an oxidant, proceeds in high yield under mild conditions.[8]

Diagram: One-Pot Three-Component Synthesis of Pyrazole-4-Carboxylic Acid Esters

Three_Component_Synthesis cluster_reactants Reactants cluster_product Product Phenylhydrazine Phenylhydrazine Reaction_Vessel One-Pot Reaction (Catalyst, O2) Phenylhydrazine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction_Vessel Pyrazole_Ester Pyrazole-4-Carboxylic Acid Ethyl Ester Reaction_Vessel->Pyrazole_Ester caption Three-component synthesis of pyrazole-4-carboxylates.

Caption: A streamlined one-pot approach to pyrazole-4-carboxylates.

IV. Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier Cyclization (Conventional Method)[9]
  • To an ice-cold, stirred solution of the appropriate hydrazone (0.001 mol) in 4 mL of dry DMF, add 4.60 g (0.003 mol) of POCl₃ dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux at 70–80 °C for approximately 4 hours.

  • Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight.

  • Collect the pale yellow precipitate by filtration and purify by silica gel column chromatography (ethyl acetate/petroleum ether, 15:85) to yield the product.

Protocol 2: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives[8]
  • In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), the hydrazine derivative (10 mmol), and 1.5 mmol of freshly prepared magnetic ionic liquid ([bmim][FeCl₄]).

  • Introduce a flow of oxygen into the reaction mixture.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the magnetic ionic liquid from the product solution using a magnet.

  • Wash the catalyst with ethyl acetate and dry under vacuum for reuse.

  • Evaporate the solvent from the product solution and recrystallize the crude product from isopropanol to afford the pure pyrazole derivative.

V. Conclusion

The synthesis of pyrazole carboxylic acids is a rich and evolving field, offering a variety of strategic approaches to access these valuable compounds. The classical Knorr synthesis and its modern variations remain a workhorse, providing access to all three positional isomers, though regioselectivity can be a challenge. The Huisgen 1,3-dipolar cycloaddition offers a powerful alternative, often delivering single regioisomers with high predictability. The advent of multicomponent reactions represents a significant step forward in terms of efficiency and green chemistry.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired regiochemistry, the availability of starting materials, and the scale of the synthesis. By understanding the nuances of each method, researchers can navigate the synthetic landscape and efficiently access the pyrazole carboxylic acid derivatives required for their scientific pursuits.

VI. References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20497-20565. [Link]

  • Shaabani, A., Ghadami, M., & Rezayan, A. H. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. [Link]

  • Wu, Z. Q., Han, X. N., Liu, Y., Wang, G., Zhan, H. J., & Liu, W. Y. (2021). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry, 38(8), 881-896. [Link]

  • Reddy, K. V. V., Rao, V. R., & Reddy, P. S. N. (2006). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of β-Keto Ester Hydrazones. Journal of the Korean Chemical Society, 50(5), 343-346. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Cunat, A. C. (2007). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Medicinal Chemistry, 14(14), 1599-1623. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Şener, A., Kaşimoğullari, R., Şener, M. K., & Genç, H. (2008). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark, 23(1), 1-8. [Link]

  • Komendantova, A. S., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(34), 7948-7956. [Link]

  • Allais, C., & Constantieux, T. (2013). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. European Journal of Organic Chemistry, 2013(20), 4225-4244. [Link]

  • El-Sayed, M. A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(18), 6645-6654. [Link]

  • Şener, A., Kaşimoğullari, R., Şener, M. K., & Genç, H. (2008). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ChemInform, 39(32). [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Al-Issa, S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]

  • Komendantova, A. S., et al. (2019). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylic acid (84). [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • de Oliveira, K. T., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17181-17192. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • G. Mlostoń, H. Heimgartner. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12594-12607. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. (n.d.). Pyrazole isomer formed via Huisgen 1,3-dipolar cycloaddition of a diazo. [Link]

  • G. Mlostoń, H. Heimgartner. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. PubMed. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Versatility and Importance of Pyrazole-Based Inhibitors

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility.[1][2] Pyrazole-containing compounds have been successfully developed to target a wide array of proteins, leading to therapies for cancer, inflammatory disorders, and cardiovascular diseases.[1][3][4] Of the small molecule protein kinase inhibitors approved by the US FDA, a significant portion, including well-known drugs like Crizotinib, Ruxolitinib, and Celecoxib, feature a pyrazole core.[1][4]

The success of these inhibitors lies in the pyrazole ring's unique properties. It can act as a bioisostere for other aromatic rings, improving properties like solubility and lipophilicity.[3] Furthermore, its two nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), enabling precise interactions within the active sites of target proteins.[3] This guide provides researchers with a comprehensive overview of the key experimental workflows used to determine the mechanism of action (MoA) for this critical class of therapeutic agents. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring the generation of robust and reliable data.

Common Targets of Pyrazole-Based Inhibitors

The adaptability of the pyrazole scaffold allows it to target a diverse range of enzymes. Understanding the target class is the first step in designing an appropriate MoA study.

  • Protein Kinases: This is the most prominent target class.[1][5][6][7] Pyrazole derivatives are frequently designed as ATP-competitive inhibitors, targeting kinases like JAKs, MAPKs (p38), B-raf, and receptor tyrosine kinases (c-Met, FGFRT).[1][8][9] Ruxolitinib, for example, is a selective JAK1 and JAK2 inhibitor.[1]

  • Cyclooxygenases (COX): Pyrazole-containing drugs like Celecoxib are well-known selective COX-2 inhibitors, a key strategy in developing anti-inflammatory agents with reduced gastrointestinal side effects.[10][11][12]

  • Other Enzymes: The reach of pyrazole inhibitors extends to serine proteases like thrombin[13], metabolic enzymes such as phosphodiesterase-5 (PDE5)[3], and enzymes involved in DNA repair like PARP.[3]

Core Experimental Workflow for MoA Elucidation

A systematic investigation is crucial to fully characterize how an inhibitor interacts with its target. The process involves a tiered approach, starting with confirmation of direct target engagement and progressing to detailed kinetic and structural studies.

Below is a generalized workflow. The specific techniques chosen will depend on the nature of the target enzyme and the inhibitor.

MoA_Workflow cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Binding Characterization cluster_2 Phase 3: Mechanistic & Structural Detail A Initial Screening (e.g., HTS) B Biochemical Potency (IC50 Determination) A->B Hit Confirmation C Direct Binding Assays (SPR, ITC, DSF) B->C Quantify Affinity D Cellular Target Engagement (e.g., CETSA) C->D Validate in situ E Enzyme Kinetics (Mode of Inhibition) C->E Determine Kinetics D->E F Structural Biology (X-ray, Cryo-EM) E->F Guide Structure-Based Design F->B Rational Optimization

Caption: General workflow for determining an inhibitor's mechanism of action.

Part 1: Biochemical Assays - Quantifying Potency and Mode of Inhibition

The first step is to quantify the inhibitor's potency against the purified target enzyme and determine its mode of inhibition (e.g., competitive, non-competitive).[14][15]

Key Experiment: Enzyme Inhibition Kinetics

Enzyme kinetic studies are fundamental to understanding how an inhibitor affects the catalytic activity of its target.[14][16] By measuring reaction rates at varying substrate and inhibitor concentrations, we can determine the inhibition constant (Ki) and the type of inhibition.

Causality Behind Experimental Choices:
  • Why vary substrate concentration? The inhibitor's effect on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) reveals its mechanism. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax, as the inhibition can be overcome by high concentrations of the substrate.[14] A non-competitive inhibitor will decrease Vmax without affecting Km.[14]

  • Why use initial rates? Enzyme kinetics models, like the Michaelis-Menten equation, are based on initial reaction velocities, before significant substrate depletion or product accumulation occurs, which could alter the reaction dynamics.[17]

  • Self-Validation: The experiment's trustworthiness comes from its internal controls. The "no inhibitor" condition establishes the baseline enzyme activity. The data must fit well to established kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots), and the calculated Ki should be consistent across multiple substrate and inhibitor concentrations.[14]

Detailed Protocol: ATP-Competitive Kinase Inhibition Assay

This protocol provides a framework for assessing a pyrazole-based inhibitor against a protein kinase, a common target class.[18]

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Dilute the purified kinase to a working concentration (e.g., 2X final concentration) in kinase buffer. The exact concentration must be optimized to ensure the reaction is linear over the desired time course.

    • Substrate: Prepare a solution of the peptide or protein substrate specific to the kinase.[18]

    • ATP: Prepare a stock solution of ATP. For determining ATP competition, a range of concentrations bracketing the known Km of the kinase for ATP is required.

    • Inhibitor: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO, then dilute further in kinase buffer to the desired 2X or 4X final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of inhibitor solution or vehicle (DMSO control) to the appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of a 4X solution containing the substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the product. Detection methods vary depending on the assay technology (e.g., ADP-Glo™, LanthaScreen™, HTRF®), which typically measures either ADP production or substrate phosphorylation.

  • Data Analysis:

    • Convert the raw signal to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value at each ATP concentration.

    • To determine the mode of inhibition and Ki, globally fit the initial velocity data (rate vs. [Substrate]) at each inhibitor concentration to competitive, non-competitive, uncompetitive, or mixed-inhibition models using non-linear regression software (e.g., GraphPad Prism).[15][19]

Part 2: Biophysical Assays - Confirming Direct Binding

While kinetic assays demonstrate an effect on enzyme function, biophysical assays provide direct evidence of binding and quantify the thermodynamic and kinetic parameters of the interaction.[14][15]

Comparison of Key Biophysical Techniques
TechniquePrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the inhibitor (analyte) flows over the immobilized target protein (ligand).k_on, k_off, K_DReal-time kinetics, label-free, high sensitivity.Requires protein immobilization, which can affect activity; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed upon binding of the inhibitor to the target protein.K_D, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, label-free, solution-based.Requires large amounts of pure protein and compound, lower throughput.
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (T_m) of a protein upon ligand binding using a fluorescent dye.ΔT_mHigh throughput, low protein consumption, simple.Indirect measure of binding; not all binding events cause a significant T_m shift.
Causality in Technique Selection:
  • Why choose SPR? To understand the binding kinetics. A pyrazole inhibitor with a slow dissociation rate (low k_off) may have a longer residence time on the target, which can translate to more durable pharmacological effects in vivo.

  • Why use ITC? To get a complete thermodynamic profile. This data is invaluable for lead optimization, as it can reveal whether binding is driven by enthalpy (favorable bond formation) or entropy.

  • Why start with DSF? As a rapid, high-throughput screening method to confirm that hits from a primary screen are binding to the target protein and not acting through non-specific mechanisms.

Part 3: Structural Biology - Visualizing the Interaction

The ultimate confirmation of an MoA is to visualize the inhibitor bound to its target. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide atomic-level detail of the binding mode.[8][15]

Key Insights from Structural Data:
  • Confirmation of Binding Site: Structural data can definitively show whether a pyrazole inhibitor binds in the ATP pocket, an allosteric site, or at a protein-protein interface.[8]

  • Identification of Key Interactions: It reveals the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the inhibitor. For example, crystal structures have shown the pyrazole core of p38 MAP kinase inhibitors interacting with the amide nitrogen of Met 109 in the hinge region.[8]

  • Rational Drug Design: This information is critical for structure-based drug design, allowing medicinal chemists to make targeted modifications to the pyrazole scaffold to improve potency, selectivity, and pharmacokinetic properties.[8]

Kinase_Inhibition cluster_0 ATP-Competitive Inhibition ATP ATP Kinase_Active_Site Kinase ATP Binding Site ATP->Kinase_Active_Site Binds Inhibitor Pyrazole Inhibitor Inhibitor->Kinase_Active_Site Competes for Binding

Caption: ATP-competitive binding of a pyrazole inhibitor to a kinase active site.

Part 4: Cellular Assays - Proving the Mechanism in a Biological Context

Demonstrating that an inhibitor works on a purified enzyme is essential, but it is equally critical to confirm that it engages its target in a cellular environment and produces the desired biological effect.

Key Cellular MoA Studies:
  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor binds to and stabilizes its target protein inside intact cells.

  • Phosphorylation Assays: For kinase inhibitors, Western blotting or targeted immunoassays can be used to measure the phosphorylation status of the kinase's direct downstream substrates. A potent pyrazole inhibitor of the TGF-β receptor I kinase, for instance, was shown to block the phosphorylation of Smad2 in cells with a potency equivalent to its in vitro activity.[18]

  • Phenotypic Assays: These assays measure a relevant biological outcome. For an anti-inflammatory COX-2 inhibitor, this would involve measuring the inhibition of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[20][21] For an anticancer agent, this would be an antiproliferative or apoptosis assay in relevant cancer cell lines.[2][9]

References
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets , PubMed, [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets , Eco-Vector Journals Portal, [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance , OMICS International, [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets , OUCI, [Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition , PNAS, [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies , MDPI, [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects , PubMed Central, [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition , ACS Publications, [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase , ACS Publications, [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies , RSC Publishing, [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages , PubMed Central, [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity , MDPI, [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues , Taylor & Francis Online, [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents , PubMed Central, [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages , PubMed, [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery , PubMed Central, [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations , Frontiers, [Link]

  • Mechanism of Action Assays for Enzymes , NCBI Bookshelf, [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships , PubMed Central, [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? , ResearchGate, [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies , ResearchGate, [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs , PubMed Central, [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists.[1] Its remarkable structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative look at their performance across different therapeutic areas. We will explore the subtle yet critical structural modifications that transform this simple heterocycle into potent therapeutic agents, supported by experimental data and detailed protocols.

The Enduring Legacy of Pyrazole in Anti-Inflammatory Drug Design

The anti-inflammatory potential of pyrazoles is perhaps their most celebrated attribute, exemplified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor.[4][5] The development of pyrazole-based anti-inflammatory agents has been a journey of meticulous structural refinement to achieve high efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

The Diarylpyrazole Template: A Blueprint for COX-2 Selectivity

The SAR of diarylpyrazole derivatives as COX-2 inhibitors is well-established. The general pharmacophore consists of a central pyrazole ring with aryl groups at the 1 and 5 positions. A key determinant of COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the aryl rings.[6][7] This group can insert into a hydrophilic side pocket present in the COX-2 enzyme but absent in COX-1, thereby conferring selectivity.[4]

Comparative Analysis of COX-2 Inhibitors:

CompoundR1 (at C5)R2 (at C1)R3 (at C3)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib p-tolylp-sulfamoylphenylCF30.04>300[4]
Compound 1 p-tolylp-methylsulfonylphenylCF30.97-[6]
Compound 2 p-methoxyphenylp-sulfamoylphenylH-17.47[8]
Compound 3 p-chlorophenylp-sulfamoylphenylH-13.10[8]

Table 1: Comparison of diarylpyrazole derivatives as COX-2 inhibitors.

The data clearly indicates that the trifluoromethyl group at the C3 position and a p-sulfamoylphenyl group at the N1 position, as seen in Celecoxib, are critical for high potency and selectivity.[4] Modifications, such as replacing the sulfamoyl with a methylsulfonyl group, can maintain reasonable activity.[6] Furthermore, substitutions on the C5-phenyl ring also modulate activity, with electron-donating groups like methoxy and electron-withdrawing groups like chloro influencing the selectivity index.[8]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the enzyme solutions and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping agent (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

G cluster_workflow COX Inhibition Assay Workflow A Prepare COX-1/COX-2 Enzymes B Add Test Compounds A->B C Incubate B->C D Add Arachidonic Acid C->D E Stop Reaction D->E F Quantify PGE2 (EIA) E->F G Calculate IC50 F->G

Caption: Workflow for in vitro COX inhibition assay.

Pyrazole Derivatives as Emerging Anticancer Agents

The pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer.[9][10] Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][3]

Targeting Kinases: A Key Strategy in Pyrazole-Based Cancer Therapy

The structural versatility of the pyrazole ring allows for the design of potent and selective kinase inhibitors.[11][12] By modifying the substituents at different positions, it is possible to target specific kinases involved in cancer progression, such as EGFR, Bcr-Abl, and CDKs.[2][13]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors:

CompoundTarget KinaseR1R2R3R4IC50 (µM)Reference
C5 EGFRH3,4-dimethylphenyl4-methoxyphenylH0.07[13]
Compound 4j -5-(p-tolyl)-1-(quinolin-2-yl)-2-chloro-4-pyridinyl amide-1.1 (HCT116)[14]
Compound 10 Bcr-Abl--diarylamidetrifluoromethyl0.0142[2]
Compound 43 PI3 Kinase--pyrazole carbaldehyde derivative-0.25 (MCF-7)[9]

Table 2: Comparison of pyrazole derivatives as anticancer agents targeting various kinases.

The data highlights the diverse strategies employed to achieve potent anticancer activity. For instance, compound C5, a potent EGFR inhibitor, features a thiourea moiety, which is crucial for its activity.[13] In contrast, compound 4j incorporates a quinolinyl group and a substituted amide to achieve cytotoxicity against colon cancer cells.[14] The Bcr-Abl inhibitor, compound 10, benefits from a trifluoromethyl group, the removal of which significantly reduces potency.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Broad-Spectrum Potential: Pyrazoles in Antimicrobial Chemotherapy

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, combating a range of bacteria and fungi.[14][15][16] The SAR in this area is diverse, with different structural features contributing to activity against various microbial strains.

Structural Determinants of Antimicrobial Activity

Key structural modifications that enhance the antimicrobial properties of pyrazoles include the introduction of specific pharmacophores and the manipulation of lipophilicity. For instance, the presence of an aliphatic amide, particularly with a 4-piperidine moiety, has been shown to be important for antibacterial activity.[14] Halogen substitutions on the aryl rings are also a common strategy to increase potency.[17]

Comparative Analysis of Antimicrobial Pyrazole Derivatives:

CompoundTarget Organism(s)Key Structural FeaturesMIC (µg/mL)Reference
Compound 11 E. coli, S. aureus, P. aeruginosa, K. pneumoniaeAliphatic amide with 4-piperidine moiety-[14]
Compound 12 S. aureus, E. coliAminoguanidine-derived 1,3-diphenyl pyrazole1-8[18]
Compound 18 Gram-positive & Gram-negative bacteriaImidazo-pyridine substituted pyrazole<1[18]
Compound 19 S. aureus, S. epidermidis, B. subtilisQuinoline-substituted pyrazole0.12-0.98[18]

Table 3: Comparison of pyrazole derivatives with antimicrobial activity.

The data illustrates that the fusion of the pyrazole ring with other heterocyclic systems, such as imidazo-pyridine and quinoline, can lead to broad-spectrum and potent antibacterial agents.[18]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design and systematic modification in optimizing the biological activity of these derivatives. The future of pyrazole-based drug discovery lies in the exploration of novel substitutions, the development of hybrid molecules that target multiple pathways, and the use of computational tools to predict and refine the interactions between these compounds and their biological targets.[19][20] As our understanding of disease mechanisms deepens, the adaptable nature of the pyrazole ring will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Current status of pyrazole and its biological activities. Journal of the Saudi Chemical Society, 25(8), 101288. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Wiley, J. L., et al. (2012). 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. The Journal of pharmacology and experimental therapeutics, 340(2), 433–444. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Wiley, J. L., et al. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. The Journal of pharmacology and experimental therapeutics, 340(2), 433–444. [Link]

  • Kumar, R., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 8(7), 601-620. [Link]

  • Singh, R., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 14(5), 1-10. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. [Link]

  • Gaber, M., et al. (2023). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. RSC Advances, 13(42), 29631-29654. [Link]

  • Reddy, L. V. R., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications, 3(2), 13-22. [Link]

  • Wang, Y., et al. (2017). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & medicinal chemistry letters, 27(15), 3359–3363. [Link]

  • Sharma, A., & Kumar, V. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1177–1203. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(4), 269–291. [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(26), 5138–5147. [Link]

  • Al-Azawi, F. I. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(11), 4441-4447. [Link]

  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]

  • Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. [Link]

  • Carradori, S., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Expert opinion on therapeutic patents, 27(1), 29–45. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

  • Chu, D. T., et al. (2000). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 10(8), 771–774. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of medicinal chemistry, 48(6), 1823–1838. [Link]

  • Reddy, G. J., et al. (2022). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds, 42(6), 3326-3340. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 21(11), 1434. [Link]

  • Al-Ghorbani, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 20(Supplement 1), S29-S36. [Link]

  • Abu-Hashem, A. A., & Aly, O. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules (Basel, Switzerland), 20(8), 13698–13715. [Link]

  • Arzuk, E., et al. (2024). Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX-2 Inhibition. Chemistry & Biodiversity, 21(1), e202301306. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Ronsisvalle, S., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS medicinal chemistry letters, 14(4), 464–471. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 21(11), 1434. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]

  • Wiley, J. L., et al. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB(1), Non-CB(2) Mechanism. The Journal of pharmacology and experimental therapeutics, 340(2), 433–444. [Link]

  • Al-Shdefat, R., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2533. [Link]

  • El Hazzat, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 1. [Link]

  • Sahu, S. K., et al. (2025). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. Eurasian Journal of Analytical Chemistry, 13(4), 449-456. [Link]

  • Ghorab, M. M., et al. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific reports, 10(1), 1017. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]

  • Kumar, A., et al. (2024). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. RSC Advances, 14(1), 1-21. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis, 20(1), 1-10. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of medicinal chemistry, 44(24), 4017–4024. [Link]

  • Gaber, M., et al. (2023). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. RSC Advances, 13(42), 29631-29654. [Link]

Sources

A Comparative Guide to the In Vitro Performance of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro biological activities of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various studies to offer insights into the therapeutic potential of this class of compounds. We will explore their performance in anticancer, antimicrobial, and enzyme inhibition assays, supported by detailed experimental protocols and mechanistic insights.

Introduction to 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazole carboxylic acids, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid core offers a versatile platform for structural modifications, allowing for the fine-tuning of physicochemical properties and biological activities. This guide will focus on comparing the in vitro efficacy of various derivatives of this parent molecule, shedding light on their structure-activity relationships (SAR).

Comparative In Vitro Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated against a panel of human cancer cell lines.[3][4] The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of pyrazole derivatives against various cancer cell lines. It is important to note that this data is compiled from multiple studies, and direct comparison should be considered with caution due to potential variations in experimental conditions.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
PD-1 HPhenylMCF-7 (Breast)8.03[5]
PD-2 H4-ChlorophenylMCF-7 (Breast)5.8[3]
PD-3 H4-BromophenylA549 (Lung)8.0[3]
PD-4 H3,4-DimethylphenylMCF-7 (Breast)0.07[3]
PD-5 H4-NitrophenylA549 (Lung)4.47[4]
PD-6 H2-FuranylA549 (Lung)3.46[4]
PD-7 H3,5-DimethoxyphenylA549 (Lung)14[4]
PZ-1 3,5-Diphenyl-CFPAC-1 (Pancreatic)61.7[6]
PZ-2 3-(Trifluoromethyl)-5-phenyl-MCF-7 (Breast)81.48[6]
INP-1 Indol-3-ylImino-thiazolidinoneSK-MEL-28 (Melanoma)3.46[7]
PYZ-1 Celecoxib Analog-A375 (Melanoma)14.3[8]
PYZ-2 Celecoxib Analog-A431 (Skin)3.7[8]

Analysis of Structure-Activity Relationship (SAR):

The compiled data suggests that the nature of the substituent on the pyrazole ring significantly influences the anticancer activity. For instance, the introduction of a 3,4-dimethylphenyl group (PD-4) resulted in a remarkably low IC₅₀ value against the MCF-7 cell line, indicating potent cytotoxicity.[3] Halogen substitution, such as with chloro (PD-2) and bromo (PD-3) groups, also appears to enhance anticancer activity.[3] The presence of a furan ring (PD-6) led to potent activity against A549 lung cancer cells.[4] These observations highlight the importance of aryl and heteroaryl substitutions in modulating the anticancer efficacy of this class of compounds.

Mechanism of Anticancer Action

The anticancer activity of pyrazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5] Some derivatives have been shown to modulate the expression of key regulatory proteins involved in these processes. For example, active compounds can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[5]

anticancer_mechanism cluster_pathways Intracellular Pathways Pyrazole Derivative Pyrazole Derivative Cancer Cell Cancer Cell Pyrazole Derivative->Cancer Cell Enters Bax (Pro-apoptotic) Bax (Pro-apoptotic) Cancer Cell->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Cancer Cell->Bcl-2 (Anti-apoptotic) Downregulates CDK2 CDK2 Cancer Cell->CDK2 Inhibits Apoptosis Apoptosis Cell Death Cell Death Apoptosis->Cell Death Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Bax (Pro-apoptotic)->Apoptosis Bcl-2 (Anti-apoptotic)->Apoptosis CDK2->Cell Cycle Arrest

Caption: Proposed mechanism of anticancer action for pyrazole derivatives.

Comparative In Vitro Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[9][10] The antimicrobial efficacy is typically evaluated using the agar well diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Data

The following table presents the zone of inhibition and MIC values for selected pyrazole derivatives against various microbial strains.

Compound IDR-SubstituentMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
PA-1 Hydrazone derivativeAcinetobacter baumannii854[11]
PA-2 Hydrazone derivativeAcinetobacter baumannii54-[11]
PY-1 3-phenyl-1H-pyrazol-1-yl)benzoic acidStaphylococcus aureus-16[10]
PY-2 3-phenyl-1H-pyrazol-1-yl)benzoic acidEscherichia coli--[12]
Q-1 Formyl-pyrazoleEscherichia coli391[13]
Q-2 Formyl-pyrazoleStaphylococcus aureus352[13]
BP-1 N,N-DimethylhydrazideStaphylococcus aureus20-[14]
BP-2 N,N-DimethylhydrazideEscherichia coli18-[14]
MPD-1 (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivativePseudomonas aeruginosa300.129[15]
MPD-2 (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivativeStaphylococcus aureus21-[15]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial data reveals that specific structural modifications can lead to potent activity against both Gram-positive and Gram-negative bacteria. Hydrazone derivatives of pyrazole (PA-1 and PA-2) have shown remarkable activity against the often multidrug-resistant Acinetobacter baumannii.[11] Formyl-pyrazole derivatives (Q-1 and Q-2) exhibited large zones of inhibition and low MIC values against both E. coli and S. aureus.[13] The incorporation of a (3,5-dimethyl-1H-pyrazol-1-yl)methanol moiety (MPD-1) resulted in a significant zone of inhibition against Pseudomonas aeruginosa.[15] This suggests that the introduction of specific functional groups can enhance the penetration of the bacterial cell wall and interaction with intracellular targets.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of pyrazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

antimicrobial_mechanism Pyrazole Derivative Pyrazole Derivative Bacterial Cell Bacterial Cell Pyrazole Derivative->Bacterial Cell Penetrates DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial Cell->DNA Gyrase / Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase / Topoisomerase IV->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death

Caption: Putative mechanism of antimicrobial action of pyrazole derivatives.

Comparative In Vitro Enzyme Inhibition

Certain pyrazole derivatives are known to be potent and selective enzyme inhibitors. A prominent example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[16] The inhibitory potential of novel compounds is typically assessed through specific enzyme activity assays.

Example: Cyclooxygenase-2 (COX-2) Inhibition

The anti-inflammatory properties of many pyrazole-containing compounds stem from their ability to selectively inhibit the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16] The mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17]

cox2_inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 Enzyme Selectively Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxic effects of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Assay for Antimicrobial Screening

This protocol describes a method for the preliminary screening of the antimicrobial activity of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare the appropriate agar medium, sterilize it, and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate.

  • Well Preparation: Use a sterile cork borer to create wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The in vitro data presented in this guide underscores the significant therapeutic potential of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives as anticancer and antimicrobial agents. The structure-activity relationship analysis reveals that specific substitutions on the pyrazole core are critical for enhancing biological efficacy. Further investigation into the precise mechanisms of action and optimization of the lead compounds are warranted to develop novel and effective therapeutic agents based on this versatile scaffold. The provided experimental protocols offer a standardized framework for the continued evaluation of this promising class of compounds.

References

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

  • Future Medicine. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • ResearchGate. Determination of zone of inhibition and minimum inhibitory concentrations (MIC). [Link]

  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]

  • PMC - NIH. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]

  • PubMed Central. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link]

  • PMC - NIH. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • ResearchGate. In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. [Link]

  • Semantic Scholar. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin ca. [Link]

  • YouTube. (2018). Celecoxib -NSAID Mechanism of Action. [Link]

  • PMC - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PMC - PubMed Central. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. [Link]

  • PubMed Central. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • PMC - NIH. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • MDPI. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. [Link]

  • ACS Publications. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. [Link]

  • PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

  • MDPI. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • PMC - PubMed Central - NIH. (2016). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. [Link]

Sources

A Researcher's Guide to Navigating Regioisomerism in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Synthetic Control and Analytical Distinction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis, most classically achieved through the Knorr pyrazole synthesis, is a staple in the organic chemist's toolbox. However, the use of unsymmetrical 1,3-dicarbonyl compounds in this synthesis introduces a significant challenge: the formation of regioisomers. The non-specific reaction can lead to two distinct pyrazole products, complicating purification and reducing the yield of the desired compound. This guide provides a comprehensive analysis of the factors governing this regioisomerism, compares the analytical techniques for their differentiation and quantification, and offers detailed experimental protocols for researchers in drug development.

The Challenge of Regioisomers in Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons. This leads to two different hydrazone intermediates and, ultimately, two distinct regioisomeric pyrazoles.[4][5][6] The ability to control the reaction to favor one isomer over the other is crucial for efficient drug synthesis.

The regiochemical outcome is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[4][5]

  • Electronic Effects: The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups on the dicarbonyl compound can render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence the regioselectivity.[5] For instance, acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, sometimes even reversing the selectivity observed under neutral or basic conditions.[5] Aprotic dipolar solvents have been shown to yield better regioselectivity compared to polar protic solvents like ethanol.[1]

Below is a diagram illustrating the competing reaction pathways in the Knorr synthesis leading to two possible regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Intermediate 1 Intermediate 1 Attack at C1->Intermediate 1 Intermediate 2 Intermediate 2 Attack at C2->Intermediate 2 Regioisomer A Regioisomer A Intermediate 1->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Intermediate 2->Regioisomer B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.

Comparative Analysis of Analytical Techniques

Accurate identification and quantification of the resulting regioisomers are paramount. A combination of chromatographic and spectroscopic methods is typically employed.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for quantification, applicable to a wide range of compounds.[7]Can be time-consuming to develop methods, may require derivatization for detection.[8]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution for volatile and thermally stable compounds, often coupled with mass spectrometry for definitive identification.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, can identify isomers without separation. 2D NMR techniques (NOESY, HMBC) are powerful for assigning regiochemistry.[9][10]Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity, provides molecular weight information. When coupled with chromatography (LC-MS, GC-MS), it is a powerful tool for identification.[11]Isomers often have identical mass spectra, requiring chromatographic separation for differentiation.

The following diagram outlines a typical workflow for the synthesis and analysis of pyrazole regioisomers.

G cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reaction Setup 1,3-Dicarbonyl + Hydrazine Derivative Start->Reaction Setup Reaction Knorr Pyrazole Synthesis Reaction Setup->Reaction Workup & Purification Extraction & Column Chromatography Reaction->Workup & Purification Crude Product Crude Product Workup & Purification->Crude Product HPLC/GC Analysis Separation & Quantification Crude Product->HPLC/GC Analysis NMR Spectroscopy Structural Elucidation Crude Product->NMR Spectroscopy MS Analysis Molecular Weight Confirmation Crude Product->MS Analysis Data Interpretation Regioisomer Ratio & Structure Confirmation HPLC/GC Analysis->Data Interpretation NMR Spectroscopy->Data Interpretation MS Analysis->Data Interpretation End End Data Interpretation->End

Caption: General workflow for pyrazole synthesis and regioisomer analysis.

Experimental Protocols

Protocol 1: Synthesis of 1,3- and 1,5-Disubstituted Pyrazole Regioisomers

This protocol provides a general method for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine.[4]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid, or a fluorinated solvent like TFE)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the substituted hydrazine (1.1 equivalents) to the solution.

  • If using a catalytic acid, add it at this stage (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water or a mild base.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Protocol 2: Analysis of Regioisomers by ¹H NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified regioisomer mixture or individual isomers.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • For unambiguous assignment, perform 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[9]

Data Analysis:

  • Integrate the signals corresponding to each regioisomer in the ¹H NMR spectrum to determine their relative ratio.

  • In the NOESY spectrum, look for through-space correlations between the substituent on the nitrogen and the substituents at the 3- and 5-positions of the pyrazole ring. This will definitively establish the regiochemistry of each isomer.[9]

  • The HMBC spectrum will show correlations between protons and carbons that are two or three bonds away, further confirming the connectivity and structure of each isomer.[9]

Protocol 3: Separation and Quantification by HPLC

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector is required.[7]

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically employed. The exact gradient will need to be optimized for the specific pyrazole derivatives.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: Set to the λmax of the pyrazole derivatives, often around 254 nm.[7]

  • Column Temperature: 25 °C.[7]

Procedure:

  • Prepare a stock solution of the regioisomeric mixture of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the peaks corresponding to each regioisomer based on their retention times.

  • Construct a calibration curve for each isomer by plotting the peak area against the concentration.

  • Determine the concentration of each regioisomer in the sample by using the calibration curves.

Quantitative Data Summary

The following table summarizes the effect of solvent on the regioselectivity of the reaction between benzoylacetone and methylhydrazine. Isomer A refers to 1,5-dimethyl-3-phenyl-1H-pyrazole, and Isomer B refers to 1,3-dimethyl-5-phenyl-1H-pyrazole.

SolventIsomer A : Isomer B RatioReference
Ethanol1 : 1.5F. Gosselin, et al. (2004)
Acetic Acid3 : 1F. Gosselin, et al. (2004)
TFE>95 : 5BenchChem (2025)[4]
HFIP>95 : 5BenchChem (2025)[4]

Conclusion

The synthesis of pyrazoles, while a classic and valuable reaction, presents a significant challenge in controlling regioselectivity when using unsymmetrical precursors. A thorough understanding of the steric and electronic factors, as well as the influence of reaction conditions, is crucial for directing the reaction towards the desired product. Furthermore, a robust analytical workflow combining chromatographic separation and spectroscopic characterization is essential for the accurate identification and quantification of the resulting regioisomers. The protocols and data presented in this guide offer a solid foundation for researchers to navigate the complexities of pyrazole synthesis and analysis in their drug discovery and development endeavors.

References

  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • Al-Azzawi, S. A. R., & Al-Obaidi, A. S. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(17), 5678. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Smith, J. A., Jones, B. C., & Williams, D. E. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • BenchChem. (2025).
  • Springer. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... [Link]

  • Arabian Journal of Chemistry. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. [Link]

  • National Center for Biotechnology Information. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. [Link]

  • PubMed. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from similar pyrazole-based carboxylic acids, 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid should be presumed to be a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3][4]

These potential hazards necessitate strict adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. The following table summarizes the minimum required PPE.

Body Part Required PPE Standard Rationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133, EN166To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1][2]
Body Laboratory coat, long pants, and closed-toe shoesTo protect the skin from accidental spills.[1][2]
Respiratory Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be necessary for large quantities or in case of insufficient ventilation.EN 149To prevent inhalation of dust or vapors that may cause respiratory irritation.[1]
Engineering Controls and Emergency Preparedness

Engineering controls are the first line of defense in mitigating chemical exposure.

  • Ventilation: Always handle 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][2][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[1][2]

  • Emergency Response Plan: Every laboratory must have a clear and practiced emergency response plan for chemical spills and exposures.[6] All personnel should be familiar with the location of spill kits and the procedures for their use.

Part 2: Step-by-Step Disposal Protocol

The disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulatory framework.[7][8]

Waste Characterization

The first step in proper disposal is to characterize the waste.[8] As a carboxylic acid, this compound is corrosive. It must be treated as a hazardous waste.

Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,4-Dimethyl-1H-pyrazole-3-carboxylic acid"), and a clear description of its hazards (e.g., "Corrosive," "Irritant").[9]

  • Incompatible Wastes: Do not mix this acidic waste with bases, oxidizing agents, or other incompatible materials in the same container.[2][5][10][11] Refer to the SDS of all waste components to ensure compatibility.

On-Site Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific EPA guidelines.[9]

  • Container Management: Keep the hazardous waste container closed at all times except when adding waste.[7][9]

  • Storage Location: Store the waste container in a designated, well-ventilated area away from heat and sources of ignition.[1]

  • Accumulation Limits: Be aware of the volume and time limits for hazardous waste accumulation in SAAs as defined by the EPA and your institution's policies.

Final Disposal

The final disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid must be handled by a licensed hazardous waste disposal company.[1][8]

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.

  • Manifesting: A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility, ensuring a "cradle to grave" chain of custody as mandated by the EPA.[9][12]

The following diagram illustrates the decision-making process for the disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage On-Site Management cluster_disposal Final Disposal start Start: Disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid haz_assess Hazard Assessment: - Skin/Eye Irritant - Respiratory Irritant start->haz_assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat haz_assess->ppe waste_char Characterize as Hazardous Waste ppe->waste_char segregate Segregate from Incompatible Wastes (Bases, Oxidizers) waste_char->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container store Store in Secure, Well-Ventilated Area container->store close_container Keep Container Closed store->close_container ehs Contact EHS for Pickup close_container->ehs manifest Complete Hazardous Waste Manifest ehs->manifest end End: Disposal by Licensed Facility manifest->end

Caption: Disposal Workflow for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.

Part 3: Spill and Emergency Procedures

In the event of a spill or accidental release, prompt and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[4][5][10]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Conclusion

The proper disposal of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are based on established safety principles and regulatory requirements, researchers can ensure a safe working environment and maintain compliance with environmental laws. Proactive waste management and a commitment to safety are integral to the advancement of scientific discovery.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Fisher Scientific. Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
  • MC Environmental. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2014, October 10). Safety Data Sheet: 3,5-Dimethylpyrazole.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, 97%.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet: 3,5-Pyrazoledicarboxylic acid monohydrate.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • AK Scientific, Inc. Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
  • ChemicalBook. (2025, July 19). 1,4-DIMETHYLPYRAZOLE - Safety Data Sheet.
  • U.S. Environmental Protection Agency. Rule Checklist 228 (rtf).

Sources

Personal protective equipment for handling 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

For professionals in the dynamic fields of pharmaceutical research and drug development, the ability to handle novel chemical compounds with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Immediate Hazard Assessment

Based on the data for its isomer, 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid should be treated as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Assumed based on 1,5-isomer)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

Signal Word: Warning [1][2][3]

This classification underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: the acidic nature and molecular structure of this compound class can lead to irritation upon direct contact with biological tissues.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid. The following is a comprehensive, field-proven PPE plan.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[1][2][4] Therefore, robust eye and face protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory.

  • Recommended for all handling procedures: Chemical splash goggles provide a tighter seal and superior protection against dusts and splashes.

  • Required for bulk handling or potential for splashing: A full-face shield worn over chemical splash goggles is required when handling larger quantities (over 1 liter) or when there is a significant risk of splashing.[2]

Skin and Body Protection: A Barrier Against Irritation

This compound is known to cause skin irritation.[1][2][4] A comprehensive approach to skin and body protection is essential.

  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or Silver Shield®/4H® should be used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of the dust or aerosolized particles of this compound may cause respiratory irritation.[3][5]

  • Engineering Controls: All handling of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator is required. A particulate respirator (e.g., N95) may be sufficient for dusts, but for higher concentrations or potential for vapors, a respirator with an organic vapor cartridge is recommended.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, self-validating protocol is crucial for ensuring safety and experimental integrity.

Experimental Workflow: Safe Handling from Start to Finish

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh Solid Compound prep_gather->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate Complete Experiment cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A workflow diagram for the safe handling of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and has adequate airflow.

    • Gather all necessary equipment and reagents.

  • Handling:

    • Carefully weigh the solid compound in the fume hood to minimize dust generation.

    • Slowly add the compound to the desired solvent, stirring gently to avoid splashing.

    • When transferring the solution, use appropriate glassware and techniques to prevent spills.

  • Cleanup and Disposal:

    • Wipe down all surfaces with an appropriate decontaminating solution.

    • Dispose of all waste, including empty containers and contaminated materials, in a designated hazardous waste container.[1] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into the environment.[6]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[7]

In Case of Emergency

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, ensuring both personal safety and the integrity of their valuable research.

References

  • AK Scientific, Inc.
  • Angene Chemical. (2024). Safety Data Sheet for 1H-Pyrazole-4-carboxaldehyde,3,5-dimethyl-1-(phenylmethyl)-. [URL not available]
  • Sigma-Aldrich. (2024).
  • LookChem. (n.d.). Cas 5744-59-2, 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet for 5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid. [URL not available]
  • ChemicalBook. (2025).
  • ECHA. (2023). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.